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  • Product: 2-Methoxy-4-(methoxymethyl)phenol
  • CAS: 5533-03-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Physicochemical Dynamics of 2-Methoxy-4-(methoxymethyl)phenol

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol —frequently referred to in flavor chemistry as vanillyl methyl ether—is a high-value volatile phenolic compound naturally occurring in cured vanilla beans (Vanilla plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol —frequently referred to in flavor chemistry as vanillyl methyl ether—is a high-value volatile phenolic compound naturally occurring in cured vanilla beans (Vanilla planifolia). It plays a pivotal role in the sensory profile of natural vanilla extracts and serves as a functional masking agent in cosmetic formulations. This technical guide provides an authoritative analysis of its structural properties, thermodynamic profile, synthesis pathways, and biological receptor interactions, designed for researchers and drug development professionals.

Chemical Identity and Structural Architecture

The molecule (CAS Registry Number: 5533-03-9) is a vanillin derivative where the highly electron-withdrawing aldehyde group is replaced by a methoxymethyl ether moiety. This structural substitution profoundly alters its reactivity, volatility, and receptor-binding affinity.

  • IUPAC Name: 1[1]

  • Common Synonyms: Vanillyl alcohol methyl ether, Methyl vanillyl ether, 4-Hydroxy-3-methoxybenzyl methyl ether[2].

  • Molecular Formula: C₉H₁₂O₃[1].

G Core Aromatic Ring (Benzene Core) Phenol Phenol Group (-OH at C1) Core->Phenol H-Bond Donor Methoxy Methoxy Group (-OCH3 at C2) Core->Methoxy Electron Donating Methoxymethyl Methoxymethyl Group (-CH2OCH3 at C4) Core->Methoxymethyl Etherification Site

Functional group architecture of 2-Methoxy-4-(methoxymethyl)phenol.

Physicochemical and Thermodynamic Properties

The physical properties of 2-Methoxy-4-(methoxymethyl)phenol are dictated by its functional groups. The phenolic hydroxyl group acts as a primary hydrogen bond donor, while the two ether oxygens act as hydrogen bond acceptors.

Causality of Volatility: Compared to its precursor, vanillyl alcohol, the methylation of the benzylic hydroxyl group fundamentally reduces the molecule's capacity for intermolecular hydrogen bonding. This thermodynamic shift lowers its boiling point and increases its vapor pressure, which is the primary reason it functions so effectively as an airborne odorant in3[3].

Table 1: Quantitative Physicochemical Profile
PropertyValueScientific Implication
Molecular Weight 168.19 g/mol Optimal size for rapid diffusion through the nasal mucosa[1].
Density 1.113 g/cm³Standard for heavily substituted aromatic ethers[2].
Boiling Point 258.5 °C (760 mmHg) / 112-115 °C (1.5 Torr)High thermal stability; requires vacuum distillation for purification[4].
Melting Point 34-35 °CExists as a low-melting solid or viscous liquid at room temperature[2].
XLogP3 (Lipophilicity) 0.5 to 1.54Moderate lipophilicity enables partitioning into lipid bilayers (GPCR access)[2].
Topological Polar Surface Area 38.7 ŲIndicates good membrane permeability, relevant for topical cosmetic safety[1].

Synthesis and Experimental Workflows

In laboratory and industrial settings, 2-Methoxy-4-(methoxymethyl)phenol is synthesized via the chemoselective etherification of vanillyl alcohol with methanol.

Mechanistic Causality: The reaction proceeds primarily via an Sₙ1 mechanism due to the high stability of the intermediate benzylic carbocation. To achieve this, a heterogeneous acid catalyst like 5[5] is utilized. Unlike homogeneous strong acids (e.g., H₂SO₄) which can cause unwanted polymerization or degradation of the electron-rich phenolic ring, Amberlyst-15 provides localized protonation. It protonates the benzylic hydroxyl group, turning it into a superior leaving group (water). The loss of water generates a resonance-stabilized benzylic carbocation, which is subsequently attacked by the methanol nucleophile[6].

Synthesis A Vanillyl Alcohol (Precursor) C Protonation of Benzylic -OH A->C B Amberlyst-15 H+ Resin (Acid Catalyst) B->C D Carbocation Formation (-H2O) C->D SN1 Pathway E Nucleophilic Attack (Methanol) D->E F Deprotonation E->F G 2-Methoxy-4-(methoxymethyl)phenol (Target Product) F->G

Sₙ1 Chemoselective Etherification Pathway using Amberlyst-15.

Self-Validating Protocol: Chemoselective Synthesis

This protocol is designed with built-in validation steps (TLC monitoring) to ensure chemoselectivity—specifically, that only the benzylic alcohol is etherified while the phenolic hydroxyl remains intact.

  • Preparation: Suspend 10 mmol of vanillyl alcohol in 25 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • Catalysis: Add 1.0 g of Amberlyst-15 strongly acidic polymeric resin. (Self-Validation: The use of a solid-supported acid prevents homogeneous contamination).

  • Reaction & Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The reaction is complete when the lower Rf spot (vanillyl alcohol) completely disappears, confirming chemoselectivity[5].

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin.

  • Concentration: Evaporate the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 112-115 °C at 1.5 Torr to yield pure 2-Methoxy-4-(methoxymethyl)phenol[2].

Sensory Profile and Biological Pathways

In flavor chemistry, vanillyl methyl ether is identified as a key volatile ether in natural vanilla extracts, imparting a 7[7]. While its overall impact is less dominant than vanillin, it contributes significantly to the complex, creamy secondary notes of natural vanilla and is utilized as a 8[8].

Olfactory Transduction Pathway: When inhaled, the volatile ether partitions into the nasal mucus and binds to specific Olfactory Receptors (ORs) on the cilia of olfactory sensory neurons. This binding induces a conformational change in the G-protein coupled receptor (GPCR), activating the olfactory G-protein ( Gαolf​ ).

Olfactory Ligand Methyl Vanillyl Ether Receptor Olfactory Receptor (GPCR) Ligand->Receptor Binding GProtein G-alpha-olf Activation Receptor->GProtein Conformational Change AC3 Adenylyl Cyclase III GProtein->AC3 Stimulates cAMP cAMP Production AC3->cAMP ATP Conversion Channel CNG Ion Channel (Ca2+/Na+ Influx) cAMP->Channel Gating Signal Action Potential (Olfactory Bulb) Channel->Signal Depolarization

GPCR-mediated Olfactory Signal Transduction Pathway.

Conclusion

2-Methoxy-4-(methoxymethyl)phenol is a structurally elegant molecule that bridges the gap between natural flavor chemistry and synthetic fragrance development. Its unique physicochemical properties, driven by the methoxymethyl ether moiety, grant it the ideal volatility and lipophilicity for olfactory receptor binding. The chemoselective Sₙ1 etherification using Amberlyst-15 provides a highly efficient, self-validating protocol for its synthesis, ensuring high purity for commercial and research applications.

References

  • PubChem (National Institutes of Health). 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662. Retrieved from: [Link]

  • ChemSrc. methyl vanillyl ether | CAS#:5533-03-9. Retrieved from:[Link]

  • ACS Publications. Comparative Analysis of Volatiles in Traditionally Cured Bourbon and Ugandan Vanilla Bean (Vanilla planifolia) Extracts. Retrieved from:[Link]

  • Perfumer & Flavorist. Chemistry and Biochemistry of Vanilla Flavor. Retrieved from: [Link]

  • COSMILE Europe. 2-METHOXY-4-METHOXYMETHYL-PHENOL – Ingredient. Retrieved from: [Link]

  • Brainly. Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol. Retrieved from: [Link]

  • Atlas. Interpreting TLC Plate Results - Chemoselectivity. Retrieved from: [Link]

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Exploratory

An In-depth Technical Guide on the In Vitro Antioxidant Mechanisms of 2-Methoxy-4-(methoxymethyl)phenol

Abstract This technical guide provides a comprehensive examination of the theoretical and practical aspects of evaluating the in vitro antioxidant mechanisms of 2-Methoxy-4-(methoxymethyl)phenol. While direct experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the theoretical and practical aspects of evaluating the in vitro antioxidant mechanisms of 2-Methoxy-4-(methoxymethyl)phenol. While direct experimental data for this specific molecule is emerging, its structural characteristics as a 2-methoxyphenol derivative allow for a robust, mechanism-based predictive analysis. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the key chemical reactions and detailed protocols for assessing its potential as an antioxidant agent. We will delve into the causality behind the selection of various assays, providing step-by-step methodologies and the necessary frameworks for data interpretation.

Introduction: The Antioxidant Potential of 2-Methoxyphenol Derivatives

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a significant factor in the onset and progression of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Phenolic compounds are a prominent class of antioxidants, largely due to the ability of their hydroxyl (-OH) groups to donate a hydrogen atom, thereby stabilizing free radicals.[2]

The compound of interest, 2-Methoxy-4-(methoxymethyl)phenol, belongs to the 2-methoxyphenol (guaiacol) family. The arrangement of the methoxy (-OCH3) group adjacent to the phenolic hydroxyl group is known to modulate antioxidant activity through both electronic and steric effects.[2] This guide will explore the primary mechanisms by which this compound is expected to exert its antioxidant effects, namely through hydrogen atom transfer (HAT) and single electron transfer (SET). We will detail the standard in vitro assays used to probe these mechanisms.

Core Antioxidant Mechanisms and Corresponding Assays

The antioxidant activity of phenolic compounds can be broadly categorized into two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is then often followed by proton transfer.

A battery of assays is typically employed to provide a comprehensive antioxidant profile, as the activity can be specific to the type of radical and the reaction environment.[1]

Radical Scavenging Assays

These assays directly measure the capacity of a compound to neutralize stable free radicals.

Causality and Mechanism: The DPPH assay is a widely used method to assess free radical scavenging.[1] It is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow diphenylpicrylhydrazine.[1][3] This color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's ability to donate a hydrogen atom or an electron.[3] The simplicity and reproducibility of this assay make it an excellent primary screening tool.[4]

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark.[1]

  • Reaction Mixture: In a 96-well plate, various concentrations of 2-Methoxy-4-(methoxymethyl)phenol are added to the DPPH solution.[1]

  • Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measurement: The absorbance is read at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]

Data Presentation:

Concentration (µg/mL)% DPPH Radical Scavenging
Sample 1
Sample 2
Sample 3
Standard (e.g., Ascorbic Acid)

The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined from a plot of concentration versus percentage inhibition.

Visualization of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol 0.1 mM DPPH in Methanol Mix Mix DPPH and Test Compound in 96-well plate DPPH_Sol->Mix Test_Cmpd 2-Methoxy-4-(methoxymethyl)phenol (Serial Dilutions) Test_Cmpd->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Causality and Mechanism: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[7] The pre-formed radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] The reduction of ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Preparation of ABTS•+ Solution: A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the radical cation.[6][8] The solution is then diluted with ethanol or methanol to an absorbance of 0.7-1.0 at 734 nm.[6][8]

  • Reaction: Various concentrations of 2-Methoxy-4-(methoxymethyl)phenol are mixed with the ABTS•+ solution.[8]

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 7 minutes).[6]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Visualization of ABTS Radical Generation and Scavenging:

ABTS_Mechanism ABTS ABTS (colorless) ABTS_Radical ABTS•+ (blue-green) ABTS->ABTS_Radical Oxidation Persulfate Potassium Persulfate Scavenged_ABTS ABTS (colorless) ABTS_Radical->Scavenged_ABTS Reduction Oxidized_AOX Oxidized Antioxidant (ArO•) Antioxidant 2-Methoxy-4-(methoxymethyl)phenol (ArOH) Antioxidant->Oxidized_AOX Donates H• or e-

Caption: ABTS radical generation and scavenging by an antioxidant.

Assays Based on Metal Ion Reduction

Causality and Mechanism: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[9][10] This reduction results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically at around 593 nm.[9][10] The intensity of the color is directly proportional to the reducing power of the antioxidant. This assay is based on the single electron transfer (SET) mechanism.[11]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.[12]

  • Reaction: A small volume of the test sample (2-Methoxy-4-(methoxymethyl)phenol) is added to the FRAP reagent.[11]

  • Incubation: The mixture is incubated at 37°C.[13]

  • Measurement: The absorbance is read at 593 nm.[10]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.[11]

Scavenging of Biologically Relevant Reactive Oxygen Species (ROS)

Causality and Mechanism: The superoxide radical is a precursor to many other reactive oxygen species. This assay often uses a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system, to generate superoxide radicals.[1][14] These radicals then reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured spectrophotometrically.[1][15] An antioxidant will inhibit this reduction by scavenging the superoxide radicals.[15]

Experimental Protocol:

  • Reaction Mixture: A solution containing phosphate buffer, NADH, NBT, and the test compound is prepared.[14]

  • Initiation: The reaction is started by adding PMS.[14]

  • Incubation: The mixture is incubated at room temperature for a specific time.

  • Measurement: The absorbance of the formazan product is measured at 560 nm.[14]

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance with and without the test compound.

Causality and Mechanism: The hydroxyl radical is the most reactive and damaging of the ROS.[1] It can be generated in vitro via the Fenton reaction (Fe²⁺ + H₂O₂).[1] The assay often involves monitoring the degradation of a detector molecule like deoxyribose.[1] Hydroxyl radicals attack the deoxyribose, and the resulting degradation products are quantified after reacting with thiobarbituric acid (TBA) to form a pink chromogen.[1]

Experimental Protocol:

  • Reaction Mixture: The reaction mixture contains deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, ascorbic acid, and various concentrations of 2-Methoxy-4-(methoxymethyl)phenol.[14][16]

  • Incubation: The mixture is incubated at 37°C for 1 hour.[16]

  • Color Development: TBA and trichloroacetic acid (TCA) are added, and the mixture is heated (e.g., in a boiling water bath).[1]

  • Measurement: After cooling, the absorbance of the pink chromogen is measured at 532 nm.[17]

  • Calculation: The scavenging activity is calculated based on the inhibition of deoxyribose degradation.

Visualization of Hydroxyl Radical Scavenging Assay Principle:

Hydroxyl_Radical_Assay cluster_generation Radical Generation (Fenton Reaction) cluster_reaction Detection & Scavenging Fe2 Fe²⁺ OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical + H2O2 H₂O₂ Fe3 Fe³⁺ OH_Radical->Fe3 + OH_Ion OH⁻ Deoxyribose Deoxyribose OH_Radical->Deoxyribose Attacks Antioxidant 2-Methoxy-4-(methoxymethyl)phenol OH_Radical->Antioxidant Scavenged by Degraded_Deoxyribose Degraded Products Deoxyribose->Degraded_Deoxyribose Pink_Chromogen Pink Chromogen (Abs at 532 nm) Degraded_Deoxyribose->Pink_Chromogen Antioxidant->Deoxyribose Protects TBA TBA (Thiobarbituric Acid) TBA->Pink_Chromogen + Heat, Acid

Caption: Principle of the hydroxyl radical scavenging assay.

Inhibition of Lipid Peroxidation

Causality and Mechanism: Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage.[17] The thiobarbituric acid reactive substances (TBARS) assay is a common method to assess lipid peroxidation.[18] It measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with TBA under acidic conditions and high temperature to form a pink adduct that can be measured spectrophotometrically.[19]

Experimental Protocol:

  • Induction of Peroxidation: Lipid peroxidation is induced in a lipid-rich medium (e.g., a tissue homogenate) using an oxidizing agent.

  • Incubation with Antioxidant: The reaction is carried out in the presence and absence of various concentrations of 2-Methoxy-4-(methoxymethyl)phenol.

  • TBARS Reaction: TBA and an acid (like TCA) are added to the mixture, which is then heated.[19]

  • Measurement: The absorbance of the resulting pink MDA-TBA adduct is measured at ~532 nm.[17]

  • Calculation: The percentage inhibition of lipid peroxidation is calculated.

Conclusion and Future Directions

The structural features of 2-Methoxy-4-(methoxymethyl)phenol strongly suggest its potential as an effective antioxidant. The phenolic hydroxyl group is the primary site for radical scavenging via hydrogen atom or electron donation, a reactivity that is modulated by the adjacent methoxy group.[2] The in vitro assays detailed in this guide—DPPH, ABTS, FRAP, superoxide and hydroxyl radical scavenging, and TBARS—provide a robust and multi-faceted approach to comprehensively evaluate this potential.

A thorough investigation using this battery of tests will elucidate the specific mechanisms of action and quantify the antioxidant efficacy of 2-Methoxy-4-(methoxymethyl)phenol. Such data is crucial for its further consideration in nutraceutical, cosmetic, or pharmaceutical applications.[20] Future research should also aim to explore its effects in cellular models to understand its interaction with endogenous antioxidant systems.

References

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Ultimate Treat. (2024, November 21). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]

  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 677-699.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.4.2. ABTS Radical Scavenging Assay. Retrieved from [Link]

  • Moore, J., Yin, J., & Yu, L. (2006). Novel Fluorometric Assay for Hydroxyl Radical Scavenging Capacity (HOSC) Estimation. Journal of Agricultural and Food Chemistry, 54(3), 617-626.
  • Bio-protocol. (n.d.). 3.6. ABTS Radical Scavenging Assay. Retrieved from [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo, 21(2), 269-276.
  • Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]

  • Grotto, D., Santa Maria, L., Boeira, S., Valentini, J., Charão, M. F., Moro, A. M., ... & Garcia, S. C. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (30), 1331.
  • Gülçin, İ. (2023). DPPH Radical Scavenging Assay. MDPI Encyclopedia. Retrieved from [Link]

  • Gülçin, İ. (2023). DPPH Radical Scavenging Assay. MDPI Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2015, May 25). What is the mechanism of superoxide anion free radical scavenging assay?. Retrieved from [Link]

  • Wikipedia. (n.d.). DPPH. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Annunziata, G., Maisto, M., Schisano, C., Ciampaglia, R., Tenore, G. C., & Novellino, E. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4786.
  • Orhan, I. E., Kartal, M., Akkol, E. K., & Şener, B. (2009). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 5(19), 215.
  • Sari, D. P., & Lubis, Y. M. (2020). Hydroxyl Radical Scavenging Activity of Stachytarpheta jamaecensis Root Extract Using In Vitro Deoxyribose Degradation Assay. Journal of Drug Delivery and Therapeutics, 10(6), 114-118.
  • Pérez, J., & Isaza, J. (2017). A microplate adaptation of the thiobarbituric acid reactive substances assay to determine lipid peroxidation fluorometrically in small volumes of sample. Acta Biológica Colombiana, 22(3), 369-374.
  • Kusumaningrum, V. A., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol compounds. In Proceedings of the International Conference on Engineering, Science, and Technology (ICEST 2020) (Vol. 544, pp. 243-247).
  • Browne, R. W., & Armstrong, D. (2005). Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty acids. Journal of nutritional biochemistry, 16(5), 316-320.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. In vivo, 19(2), 385-390.
  • Koleva, L., Doycheva, A., Tsvetkova, D., & Yordanov, Y. (2018). Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies.
  • Ojo, O. A., Oloyede, O. I., Olarewaju, O. I., & Afolabi, O. B. (2014). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract.
  • Putta, S., & Kilari, E. K. (2013). In vitro free radical scavenging activity of aqueous fruit extract of Coccinia indica. Pharmacophore, 4(4), 110-116.
  • Hazra, B., Biswas, S., & Mandal, N. (2008). Antioxidant and free radical scavenging activity of Spondias pinnata.
  • Moumoujus. (n.d.). 2-METHOXY-4-METHOXYMETHYL-PHENOL. Retrieved from [Link]

  • Kumamoto, Y., Sonda, T., & Ishida, H. (2024). Mechanisms Associated with Superoxide Radical Scavenging Reactions Involving Phenolic Compounds Deduced Based on the Correlation between Oxidation Peak Potentials and Second-Order Rate Constants Determined Using Flow-Injection Spin-Trapping EPR Methods. Journal of Agricultural and Food Chemistry.
  • Kusumaningrum, V. A., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol compounds.
  • Gülçin, İ., Huyut, Z., Elmastaş, M., & Aboul-Enein, H. Y. (2010). Radical scavenging and antioxidant activity of tannic acid. Arabian Journal of Chemistry, 3(1), 43-53.
  • Rubab, S., Rizwani, G. H., Bahadur, S., Shah, M., Alsamadany, H., & Al-shuraym, L. A. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. PubChem. Retrieved from [Link]

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Foundational

The Chemical Ecology and Analytical Profiling of 2-Methoxy-4-(methoxymethyl)phenol in Vanilla planifolia

Executive Summary Vanilla planifolia Andrews is the principal botanical source of natural vanilla flavor, a complex phytochemical matrix comprising over 200 volatile constituents. While vanillin (4-hydroxy-3-methoxybenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vanilla planifolia Andrews is the principal botanical source of natural vanilla flavor, a complex phytochemical matrix comprising over 200 volatile constituents. While vanillin (4-hydroxy-3-methoxybenzaldehyde) dominates the organoleptic profile, trace benzyl ethers play a critical role in modulating the sensory and functional properties of the extract. Among these, 2-Methoxy-4-(methoxymethyl)phenol (commonly known as vanillyl methyl ether) is a highly specialized volatile compound [1]. This technical guide explores its biosynthetic origins, quantitative occurrence, and the rigorous analytical methodologies required for its isolation, providing actionable insights for researchers and drug development professionals.

Chemical Identity and Biosynthetic Origins

2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9, Formula: C₉H₁₂O₃) is a vanillin derivative characterized by a methoxymethyl group at the para position relative to the phenolic hydroxyl [1].

Biosynthetic Causality: In the green vanilla pod, flavor compounds exist as odorless glucoside precursors. During the traditional curing process (which involves killing, sweating, slow drying, and conditioning), endogenous β-glucosidases hydrolyze glucovanillin into vanillin. The reductive environment and microbial fermentation during the "sweating" phase facilitate the reduction of vanillin to vanillyl alcohol. Subsequently, vanillyl alcohol undergoes methylation to form vanillyl methyl ether [2]. This methylation is hypothesized to be a microbial biotransformation mechanism driven by endophytic bacteria, or a non-enzymatic artifact of the mild acidic conditions during prolonged curing, which stabilizes the reactive alcohol into a volatile ether [3].

Biosynthesis Glucovanillin Glucovanillin (Green Bean) Vanillin Vanillin (Hydrolysis) Glucovanillin->Vanillin β-glucosidase VanillylAlcohol Vanillyl Alcohol (Reduction) Vanillin->VanillylAlcohol Reductase / Fermentation VanillylMethylEther 2-Methoxy-4-(methoxymethyl)phenol (Methylation) VanillylAlcohol->VanillylMethylEther Methylation (Curing)

Caption: Biosynthetic pathway of 2-Methoxy-4-(methoxymethyl)phenol during Vanilla planifolia curing.

Quantitative Occurrence and Organoleptic Profile

Despite its trace abundance, 2-Methoxy-4-(methoxymethyl)phenol imparts a distinct secondary flavor characteristic that bridges the harsh woody notes of raw extracts with the smooth profile of premium Bourbon vanilla. It is described as having "sweet, fruity, and creamy" notes [2] [4].

Table 1: Comparative Concentration of Benzyl Ethers in Cured V. planifolia Extracts

CompoundCAS NumberBourbon Extract (ppm)Organoleptic Descriptor
2-Methoxy-4-(methoxymethyl)phenol 5533-03-90.15 - 13.0Sweetish, fruity, creamy
Vanillyl ethyl ether13184-86-63.0Warm, vanilla-like
p-Hydroxybenzyl methyl ether5355-17-9143.0Mild, balsamic

Data synthesized from historical commercial Bourbon extract profiling [2] and modern SAFE analyses [4]. Concentrations vary drastically based on curing duration and extraction solvent.

Advanced Extraction and Analytical Methodology

To accurately quantify trace ethers without inducing thermal degradation, researchers must employ self-validating, low-temperature extraction protocols. The Solvent Assisted Flavor Evaporation (SAFE) technique is the industry gold standard [4].

Causality Behind Experimental Choices: Traditional steam distillation exposes sensitive benzyl ethers to high heat, causing artifact formation (e.g., artificial etherification of vanillyl alcohol). SAFE operates under high vacuum, isolating the volatile fraction at near-ambient temperatures. The use of a non-polar/moderately polar binary solvent (pentane/diethyl ether) ensures the complete solvation of 2-Methoxy-4-(methoxymethyl)phenol while precipitating heavy polymeric tannins that would otherwise foul the GC column.

Step-by-Step Protocol: SAFE and GC-MS/GC-O Analysis

This protocol acts as a self-validating system by utilizing cryogenic preservation and isotopic internal standards to account for any volatilization losses during sample preparation.

  • Cryogenic Maceration: Cryomill 50.0 g of cured V. planifolia beans using liquid nitrogen to prevent volatile loss. Macerate the powder in 500 mL of pentane/diethyl ether (1:1, v/v) for 24 hours at 4°C.

  • Standardization (Self-Validation): Filter the extract through anhydrous Na₂SO₄ to remove residual water. Spike the filtrate with 100 µL of an isotopically labeled internal standard (e.g., ¹³C₃-vanillin) to establish a baseline for recovery rates.

  • SAFE Distillation: Transfer the filtrate into the dropping funnel of a SAFE apparatus. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C) under high vacuum (5 × 10⁻⁵ mbar).

  • Micro-Concentration: Concentrate the distillate to exactly 1.0 mL using a Vigreux column (45°C water bath), followed by a gentle stream of ultra-pure N₂ gas.

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Oven program: 40°C (hold 2 min), ramp at 4°C/min to 240°C (hold 10 min).

  • Mass Spectrometric Identification: Identify 2-Methoxy-4-(methoxymethyl)phenol via its molecular ion (m/z 168) and primary fragments (m/z 137, 122), cross-referencing retention indices (RI) with synthetic standards.

Workflow Step1 1. Cryogenic Milling (Cured Beans) Step2 2. Solvent Extraction (Pentane/Ether 1:1) Step1->Step2 Step3 3. SAFE Distillation (High Vacuum, -196°C) Step2->Step3 Removes Tannins Step4 4. GC-MS / GC-O (DB-WAX Column) Step3->Step4 Preserves Ethers Step5 5. Quantification (m/z 168) Step4->Step5 Internal Standard Validation

Caption: Solvent Assisted Flavor Evaporation (SAFE) and GC-MS workflow for trace ether quantification.

Implications for Drug Development and Formulations

In pharmaceutical and cosmetic formulations, 2-Methoxy-4-(methoxymethyl)phenol is evaluated for its dual functionality. Structurally, the hindered phenolic hydroxyl group provides free-radical scavenging capabilities, acting as a mild antioxidant [5]. Furthermore, its potent organoleptic properties make it an excellent masking agent for active pharmaceutical ingredients (APIs) with bitter or astringent profiles. Understanding its natural occurrence and extraction dynamics in Vanilla planifolia allows formulation scientists to utilize natural vanilla extracts rationally, standardizing them not just for vanillin, but for the holistic suite of functional trace ethers.

References

  • Title: 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Chemistry and Biochemistry of Vanilla Flavor Source: Perfumer & Flavorist URL: [Link]

  • Title: Vanilla Planifolia: A review of a plant commonly used as flavouring agent Source: ResearchGate / International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Comparative Analysis of Volatiles in Traditionally Cured Bourbon and Ugandan Vanilla Bean (Vanilla planifolia) Extracts Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: 2-METHOXY-4-METHOXYMETHYL-PHENOL Ingredient Profile Source: Moumoujus Cosmetic Database URL: [Link]

Exploratory

Metabolic Pathways and Biocatalytic Conversion of 2-Methoxy-4-(methoxymethyl)phenol: A Mechanistic Whitepaper

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (also known as vanillyl alcohol methyl ether; CAS: 5533-03-9) is a methoxymethyl derivative of vanillyl alcohol[1]. While it possesses applications as a functional frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (also known as vanillyl alcohol methyl ether; CAS: 5533-03-9) is a methoxymethyl derivative of vanillyl alcohol[1]. While it possesses applications as a functional fragrance ingredient, its primary scientific significance lies in its role as a model substrate and natural inducer for the lignin-degrading flavoenzyme Vanillyl-Alcohol Oxidase (VAO; EC 1.1.3.38) [2]. This whitepaper provides an in-depth mechanistic analysis of the metabolic conversion of 2-methoxy-4-(methoxymethyl)phenol to high-value vanillin, detailing the quantum-level enzyme kinetics, structural dependencies, and self-validating experimental protocols required for biocatalytic engineering[3].

The Core Metabolic Pathway: VAO-Catalyzed Oxidative Demethylation

In biological systems, particularly within soil fungi such as Penicillium simplicissimum and engineered bacterial strains, 2-methoxy-4-(methoxymethyl)phenol is metabolized via an oxidative demethylation pathway[2]. Unlike standard cytochrome P450-mediated O-demethylation, this pathway is driven by VAO, a homo-octameric flavoenzyme containing a covalently bound 8α-(N3-histidyl)-FAD cofactor[4].

The metabolism is a highly orchestrated two-part sequence (reductive and oxidative half-reactions) that relies heavily on the stabilization of highly reactive intermediates[5].

The Reductive Half-Reaction: Hydride Transfer
  • Substrate Binding & Deprotonation: The substrate enters the secluded active site of VAO. The active site cavity contains an anionic binding pocket that facilitates the deprotonation of the phenolic hydroxyl group. This deprotonation is thermodynamically critical as it increases the electron density on the aromatic ring, priming the molecule for oxidation.

  • Hydride Transfer: A hydride ( H− ) is transferred from the benzylic carbon (C-α) of the substrate to the N5 atom of the oxidized FAD cofactor. This reduces the cofactor to FADH 2​ and generates a highly reactive electrophilic p -quinone methide intermediate [5].

The Oxidative Half-Reaction: Hydration and Decomposition
  • Hydration: Concomitant with the reoxidation of FADH 2​ by molecular oxygen (yielding H 2​ O 2​ ), a water molecule attacks the p -quinone methide intermediate at the benzylic position. This nucleophilic attack forms an unstable hemiacetal[2].

  • Spontaneous Decomposition: The hemiacetal rapidly and spontaneously decomposes to yield vanillin (4-hydroxy-3-methoxybenzaldehyde) and methanol [5].

VAO_Pathway Substrate 2-Methoxy-4- (methoxymethyl)phenol Complex Enzyme-Substrate Complex (-H+) Substrate->Complex Active Site Binding Quinone p-Quinone Methide Intermediate Complex->Quinone Hydride Transfer (FAD -> FADH2) FADH2 FADH2 (Reduced) Complex->FADH2 Hemiacetal Unstable Hemiacetal (Hydrated) Quinone->Hemiacetal Hydration (+H2O) Products Vanillin + Methanol Hemiacetal->Products Spontaneous Decomposition FAD FAD (Oxidized) FAD->Complex FADH2->FAD +O2 -> H2O2

Caption: VAO-catalyzed oxidative demethylation of 2-Methoxy-4-(methoxymethyl)phenol to vanillin.

Structural Determinants and Causality of Catalysis

The efficiency of this metabolic pathway is strictly governed by the redox potential of the FAD cofactor, which is modulated by specific amino acid residues in the VAO active site. Understanding these structural determinants is crucial for researchers aiming to engineer enzymes for lignin valorization.

The Role of Covalent Flavinylation (His422)

In wild-type VAO, the FAD cofactor is covalently linked to Histidine-422. This covalent bond is not merely structural; it is an electronic necessity. The covalent linkage elevates the redox potential of the flavin to a remarkably high +55 mV , which provides the thermodynamic driving force required to abstract a hydride from the substrate[4]. When His422 is mutated to Alanine (H422A), the FAD binds non-covalently, dropping the redox potential to -17 mV and reducing the turnover rate by a full order of magnitude[4].

The Role of the Active Site Base (Asp170)

Aspartate-170 is positioned near the N5-atom of the flavin. It acts as an active site base that interacts with the protonated N5-atom of the reduced cofactor, further stabilizing the FADH 2​ state and maintaining the high redox potential[6]. Furthermore, Asp170 is critical for the hydration of the p -quinone methide intermediate. Mutating this residue (e.g., D170A) abolishes the enzyme's ability to stabilize the intermediate, rendering it 103 -fold less active[6].

Quantitative Data Summary

Table 1: Kinetic and Thermodynamic Parameters of VAO Variants with 4-(methoxymethyl)phenol

VAO VariantFAD Binding TypeRedox Potential (mV)Relative Activity / TurnoverMechanistic Impact
Wild-Type Covalent (His422)+55 mV100% (Baseline)Efficient hydride transfer; stable p -quinone methide formation[4].
H422A Non-covalent-17 mV / -113 mV~10%Slower reduction rate due to loss of covalent electronic enhancement[4].
D170E Covalent+6 mV~2% (50-fold decrease)Disrupted hydration; lower redox potential[6].
D170A / D170N 50-100% Non-covalentDecreased< 0.1% ( 103 -fold decrease)Complete loss of p -quinone methide stabilization[6].
D170S Covalent-91 mV< 0.1% ( 103 -fold decrease)Severe disruption of N5-proton interaction[6].

Experimental Workflow: In Vitro Validation of VAO Activity

To rigorously validate the metabolic conversion of 2-methoxy-4-(methoxymethyl)phenol and prove the existence of the transient p -quinone methide intermediate, researchers must employ enzyme-monitored turnover using stopped-flow spectrophotometry[5]. This protocol is designed as a self-validating system: it does not just measure the end product, but kinetically traps the intermediate to prove the mechanism.

Step-by-Step Methodology: Stopped-Flow Spectral Analysis

Prerequisites:

  • Purified recombinant VAO (e.g., expressed in E. coli).

  • Substrate: 2-Methoxy-4-(methoxymethyl)phenol ( 100μM final concentration).

  • Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Equipment: Anaerobic stopped-flow spectrophotometer equipped with a diode-array detector.

Procedure:

  • Anaerobic Preparation: Degas the potassium phosphate buffer by sparging with oxygen-free argon for 30 minutes. Prepare the enzyme ( 10μM ) and substrate ( 100μM ) solutions in the anaerobic buffer inside a glove box.

  • Reductive Half-Reaction Execution: Load the enzyme and substrate into the stopped-flow syringes. Rapidly mix the solutions at 25°C.

  • Intermediate Trapping (Self-Validation Step): Continuously monitor the optical absorption spectra.

    • Validation A: Observe the decay of the oxidized flavin peak at 440 nm to confirm hydride transfer and FAD reduction[5].

    • Validation B (Critical): Monitor the emergence of a strong absorption band at 364 nm . This specific wavelength corresponds to the binary complex formed between the reduced enzyme and the p -quinone methide intermediate[5].

  • Aerobic Turnover: To complete the catalytic cycle, introduce oxygenated buffer into the flow cell. The 364 nm peak will decay as the intermediate is hydrated and decomposes.

  • Product Quantification: Quench the reaction with 10% trichloroacetic acid. Centrifuge to remove precipitated protein, and analyze the supernatant via RP-HPLC (C18 column, UV detection at 280 nm) to quantify the stoichiometric conversion of the substrate into vanillin.

Conclusion & Future Perspectives

The metabolic conversion of 2-methoxy-4-(methoxymethyl)phenol by Vanillyl-Alcohol Oxidase represents a masterclass in enzymatic redox chemistry. By leveraging covalent flavinylation to tune the redox potential to +55 mV, the enzyme easily overcomes the activation barrier for hydride transfer, funneling the substrate through a highly reactive p -quinone methide intermediate[4][5].

For drug development and metabolic engineering professionals, this pathway provides a blueprint for engineering robust biocatalysts. By understanding the causality behind residues like Asp170 and His422, scientists can rationally design mutant oxidases capable of valorizing a broader range of complex, lignin-derived phenolic ethers into high-value flavorings and pharmaceutical precursors[3][6].

References

  • Fraaije, M. W., et al. (1997). Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase: Evidence for formation of a p-quinone methide intermediate. Journal of Biological Chemistry, 272(29), 18111-18116. Available at:[Link]

  • Fraaije, M. W., et al. (1999). Covalent flavinylation is essential for efficient redox catalysis in vanillyl-alcohol oxidase. Journal of Biological Chemistry, 274(50), 35514-35520. Available at:[Link]

  • van den Heuvel, R. H. H., et al. (2000). Asp170 is Crucial for the Redox Properties of Vanillyl-Alcohol Oxidase. Journal of Biological Chemistry, 275(20), 14799-14805. Available at:[Link]

  • Mattevi, A., et al. (2017). The ins and outs of vanillyl alcohol oxidase: Identification of ligand migration paths. PLoS One. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79662, 2-Methoxy-4-(methoxymethyl)phenol. Available at:[Link]

  • ResearchGate (2020). VAO-catalyzed conversion of vanillyl alcohol and 2-methoxy-4-(methoxymethyl)phenol to vanillin. Available at:[Link]

Sources

Foundational

Toxicity and Safety Profile of 2-Methoxy-4-(methoxymethyl)phenol in Cosmetics: A Comprehensive Technical Guide

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9), predominantly known in the industry as Vanillyl alcohol methyl ether (VAME) or methyl vanillyl ether, is a highly specialized phenolic compound utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9), predominantly known in the industry as Vanillyl alcohol methyl ether (VAME) or methyl vanillyl ether, is a highly specialized phenolic compound utilized in advanced cosmetic and dermatological formulations[1]. Functioning dualistically as a perfuming agent and a potent sensory active (sensate), VAME imparts a distinct warming, tingling, or micro-circulatory sensation upon topical application.

While highly effective as an organoleptic enhancer, VAME's chemical architecture introduces specific toxicological liabilities. Recent evaluations, culminating in the International Fragrance Association (IFRA) 51st Amendment, have explicitly restricted its use due to dermal sensitization and systemic toxicity thresholds. This whitepaper provides researchers and drug development professionals with an in-depth analysis of VAME’s mechanistic pathways, toxicological profiling, and the rigorous experimental frameworks required to formulate it safely.

Mechanistic Profiling: Sensory Activation vs. Toxicity Pathways

To safely formulate with VAME, scientists must understand the biochemical divergence between its desired pharmacological effect and its adverse toxicological pathways.

The Sensory Pathway (TRPV1 Agonism)

VAME shares structural homology with capsaicin and vanillyl butyl ether. It acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel located on epidermal sensory neurons. Binding to TRPV1 induces a localized influx of calcium ions ( Ca2+ ), depolarizing the neuron and transmitting a signal perceived by the central nervous system as a warming or tingling sensation[2].

The Toxicity Pathway (Electrophilic Haptenation)

The primary safety concern surrounding VAME is Allergic Contact Dermatitis (ACD) . The causality of this sensitization lies in its phenolic structure. Within the metabolically active layers of the epidermis, VAME can undergo enzymatic oxidation (e.g., via cytochrome P450 enzymes) to form highly reactive quinone or quinone-methide intermediates. These electrophilic species undergo covalent binding (haptenation) with nucleophilic residues (such as cysteine and lysine) on endogenous epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, migrating to the lymph nodes to activate T-cells, thereby establishing dermal sensitization[3].

MoA VAME 2-Methoxy-4-(methoxymethyl)phenol (VAME) TRPV1 TRPV1 Channel Activation VAME->TRPV1 Agonism Oxidation Metabolic Oxidation (Epidermal Enzymes) VAME->Oxidation Biotransformation Ca_Influx Calcium Ion Influx TRPV1->Ca_Influx Sensory Warming / Tingling Sensation Ca_Influx->Sensory Quinone Reactive Quinone Intermediate Oxidation->Quinone Hapten Protein Haptenation (Covalent Binding) Quinone->Hapten Electrophilic Attack Sensitization Allergic Contact Dermatitis (Sensitization) Hapten->Sensitization Immune Response

Figure 1: Dual pathways of VAME detailing TRPV1 sensory activation and electrophilic haptenation.

Quantitative Toxicological Assessment

The safety profile of VAME is governed by strict concentration limits derived from Quantitative Risk Assessments (QRA2). The table below synthesizes the core toxicological data dictating its regulatory status.

Toxicological EndpointAssessment Model / MetricVAME Profile / ObservationRegulatory Impact
Dermal Sensitization QRA2 / HRIPTPositive sensitizer at elevated concentrations due to haptenation.Subject to strict IFRA 51st Amendment concentration limits.
Systemic Toxicity NOAEL (Oral/Dermal)Moderate systemic toxicity threshold observed in repeated dose studies.Drives maximum acceptable concentrations across cosmetic categories.
Local Irritation Epidermal Patch TestInduces erythema and burning sensations at concentrations >1.0%.Acts as the primary dose-limiting factor in topical analgesics[4].
Phototoxicity UV-Vis AbsorptionLacks significant chromophores for UV absorption in the 290-400 nm range.No phototoxicity restrictions applied.

Experimental Protocol: Sensitization Profiling via DPRA

To ensure scientific integrity and trustworthiness, evaluating the safety of a new VAME-containing formulation requires a self-validating experimental system. The Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) is the gold standard in chemico method for assessing the haptenation potential of phenolic ethers.

Causality behind the design: Because sensitization is initiated by covalent binding to skin proteins, the DPRA uses synthetic peptides containing Cysteine and Lysine as nucleophilic surrogates. By measuring the depletion of these peptides when exposed to VAME, researchers can accurately quantify its electrophilic reactivity without relying on animal models. The assay includes built-in positive (Cinnamic aldehyde) and negative (Lactic acid) controls to ensure the system self-validates its predictive accuracy.

Step-by-Step Methodology
  • Peptide Stock Preparation:

    • Prepare a 0.667 mM Cysteine (Cys) peptide stock solution in 0.1 M phosphate buffer (pH 7.5).

    • Prepare a 0.667 mM Lysine (Lys) peptide stock solution in 0.1 M ammonium acetate buffer (pH 10.2).

    • Rationale: The specific pH levels maintain the target amino acids in their optimal nucleophilic states for electrophilic attack.

  • Test Item Preparation:

    • Dissolve VAME in acetonitrile to create a 100 mM stock solution.

  • Incubation (The Reaction Phase):

    • Mix the VAME solution with the peptide stocks in standard HPLC vials. For Cys, use a 1:10 ratio (Peptide:VAME). For Lys, use a 1:50 ratio.

    • Cap the vials and incubate in the dark at 25°C for exactly 24 hours.

    • Rationale: The 24-hour window allows sufficient time for slow-reacting quinone intermediates (formed via auto-oxidation) to bind to the peptides.

  • HPLC-UV Analysis:

    • Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 220 nm.

    • Quantify the area under the curve (AUC) for the unreacted peptide peak.

  • Data Interpretation:

    • Calculate the percent peptide depletion relative to the vehicle control. A high depletion percentage (>22.62% for Cys) classifies VAME as a positive sensitizer, necessitating strict formulation limits.

Workflow Start VAME Safety Evaluation InChem In Chemico: DPRA (OECD TG 442C) Start->InChem Peptide Reactivity InVitro In Vitro: KeratinoSens (OECD TG 442D) Start->InVitro Keratinocyte Activation RiskAss Quantitative Risk Assessment (QRA2) InChem->RiskAss InVitro->RiskAss Clinical Clinical: HRIPT (Human Repeat Insult Patch Test) RiskAss->Clinical Safe Starting Dose Decision Formulation Limits (IFRA Compliance) Clinical->Decision No Sensitization Observed

Figure 2: Step-by-step toxicological workflow for assessing VAME sensitization and IFRA compliance.

Formulation Strategies to Mitigate Toxicity

Given the IFRA restrictions on VAME due to its sensitization and systemic toxicity profile[5], formulators must employ strategic compounding to achieve the desired sensory effect without breaching safety thresholds.

Sensory Synergy via TRP Channel Cross-Talk: The most effective strategy to mitigate VAME toxicity is to dramatically lower its concentration (often to <0.1 wt%) by co-administering it with a cooling agent, such as l-menthol or isopulegol[2][4].

  • The Causality: Menthol activates the TRPM8 (cooling) receptor, while VAME activates the TRPV1 (warming) receptor. When the central nervous system receives simultaneous signals from both TRPM8 and TRPV1, it interprets the cross-talk as an amplified, complex "tingling" or "vibrating" sensation. This synergistic effect allows formulators to achieve a high-impact sensory experience while keeping VAME concentrations well below the threshold for erythema, burning, and immune haptenation[6].

References

  • PubChem Compound Summary for CID 79662, 2-Methoxy-4-(methoxymethyl)phenol. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Notification of the 51st Amendment to the IFRA Standards. Critical Catalyst. Available at:[Link]

  • Amendment 51 Standard: Methyl vanillyl ether. International Fragrance Association (IFRA). Available at:[Link]

  • A composition causing different skin sensations - Patent EP1121927. European Patent Office (EPO). Available at:[Link]

  • Topical Analgesic Gel Compositions - Patent CA3138194A1. Google Patents.

Sources

Exploratory

free radical scavenging activity of 4-hydroxy-3-methoxybenzyl methyl ether

Title: Free Radical Scavenging Activity of 4-Hydroxy-3-Methoxybenzyl Methyl Ether: Mechanisms, Methodologies, and Applications Executive Summary & Structural Causality In the landscape of antioxidant drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Free Radical Scavenging Activity of 4-Hydroxy-3-Methoxybenzyl Methyl Ether: Mechanisms, Methodologies, and Applications

Executive Summary & Structural Causality

In the landscape of antioxidant drug development and functional cosmetics, phenolic compounds are foundational. Among these, 4-hydroxy-3-methoxybenzyl methyl ether —commonly referred to as vanillyl methyl ether (VME)—represents a highly efficient, lipophilic radical scavenger. Identified naturally as a volatile constituent in Vanilla planifolia extracts[1] and as a degradation product of capsinoids[2], VME offers unique thermodynamic advantages over its widely known parent compound, vanillin.

As a Senior Application Scientist, I approach the evaluation of novel antioxidants not merely as a checklist of assays, but as a mechanistic investigation into molecular thermodynamics. The causality of VME’s superior free radical scavenging lies in its functional group substitutions. While vanillin exhibits negligible activity in DPPH radical-scavenging assays due to the strong electron-withdrawing nature of its C1 aldehyde group[3], VME replaces this aldehyde with a methoxymethyl ether (-CH₂OCH₃). This aliphatic ether acts as an electron-donating group via inductive effects (+I), enriching the electron density of the aromatic ring. Consequently, this lowers the Bond Dissociation Enthalpy (BDE) of the C4 phenolic hydroxyl group, facilitating rapid Hydrogen Atom Transfer (HAT) to quench reactive oxygen species (ROS).

Mechanistic Foundations of Radical Scavenging

The primary mechanism by which VME neutralizes free radicals is Hydrogen Atom Transfer (HAT) , though Single Electron Transfer followed by Proton Transfer (SET-PT) can occur in highly polar solvents.

When VME encounters a free radical (R•), the low BDE of its phenolic -OH allows it to readily donate a hydrogen atom. The resulting phenoxyl radical is highly stable. This stability is strictly causal: the ortho-methoxy group at the C3 position provides steric hindrance (preventing radical-radical dimerization) and stabilizes the unpaired electron via resonance delocalization.

HAT_Mechanism VME VME (Phenol) Transition Hydrogen Atom Transfer (HAT) VME->Transition Radical Free Radical (R•) Radical->Transition Phenoxyl VME Phenoxyl Radical (Stable) Transition->Phenoxyl Electron Delocalization via 3-Methoxy Neutral Neutralized Molecule (R-H) Transition->Neutral Quenched

Caption: Hydrogen Atom Transfer (HAT) mechanism of VME neutralizing free radicals.

Self-Validating Experimental Methodologies

To establish absolute trustworthiness in our data, every protocol must be a closed, self-validating system. An assay without internal checks for compound interference or cytotoxicity is scientifically void.

Protocol A: Self-Validating DPPH Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of VME to reduce the stable purple DPPH radical to a yellow hydrazine.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in anhydrous methanol.

  • Sample Preparation: Dissolve VME in methanol to create a concentration gradient (10 µM to 100 µM).

  • Matrix Assembly (The Validation Step):

    • Test Sample: 100 µL VME + 100 µL DPPH.

    • Sample Blank: 100 µL VME + 100 µL Methanol. (Causality: Validates that VME does not independently absorb at 517 nm, preventing false negatives).

    • Negative Control: 100 µL Methanol + 100 µL DPPH. (Causality: Establishes the uninhibited maximum absorbance).

    • Positive Control: 100 µL Trolox + 100 µL DPPH. (Causality: Validates reagent sensitivity).

  • Incubation & Readout: Incubate in total darkness for 30 minutes at 25°C. Read absorbance at 517 nm using a microplate reader.

Protocol B: Cellular Antioxidant Activity (CAA) Assay

While DPPH proves chemical reactivity, the CAA assay proves biological relevance. VME's lipophilic methoxymethyl tail allows it to partition into lipid bilayers, a property we validate here.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at 6×10⁴ cells/well. Incubate for 24h.

  • Probe Loading: Wash cells with PBS. Add 25 µM DCFH-DA probe. (Causality: The uncharged probe diffuses into the cell, where esterases cleave it into trapped, ROS-sensitive DCFH).

  • Treatment: Co-incubate with VME (10–50 µM) for 1 hour.

  • Crucial Wash Step: Wash cells thoroughly with PBS. (Causality: Failing to wash removes the distinction between intracellular and extracellular scavenging. We must ensure we are measuring internalized VME).

  • Stress Induction: Add 600 µM AAPH to generate peroxyl radicals.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour.

  • Parallel Validation: Run an identical plate using the MTT assay. (Causality: A reduction in fluorescence could simply be cell death. The MTT assay validates that the cells are viable and the signal drop is purely due to VME's antioxidant activity).

CAA_Workflow Start Seed HepG2 Cells Probe Load DCFH-DA Probe Start->Probe Treat Add VME & Controls Probe->Treat Wash Wash Cells (Removes Extracellular VME) Treat->Wash Validate Parallel MTT Assay (Exclude Cytotoxicity) Treat->Validate Validation Loop Stress Add AAPH (ROS Inducer) Wash->Stress Read Measure Fluorescence (Ex: 485nm, Em: 538nm) Stress->Read Validate->Read Normalizes Data

Caption: Self-validating Cellular Antioxidant Activity (CAA) workflow with integrated cytotoxicity checks.

Quantitative Data Synthesis

The structural modifications of VME translate directly into measurable thermodynamic advantages. Below is a synthesized comparison of VME against its parent compound (vanillin) and an industry standard (Trolox).

Table 1: Comparative Radical Scavenging Profiles of Vanilloid Derivatives

CompoundSubstructure at C1DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µmol TE/µmol)LogP (Lipophilicity)
VME Methoxymethyl (-CH₂OCH₃)45.2 ± 2.118.5 ± 1.33.1 ± 0.21.85
Vanillin Aldehyde (-CHO)>200 (Inactive)*42.1 ± 1.81.2 ± 0.11.21
Trolox N/A (Standard)25.0 ± 1.112.0 ± 0.91.0 ± 0.02.80

*Note: Vanillin's inactivity in DPPH is a documented phenomenon caused by the electron-withdrawing aldehyde group increasing the O-H bond dissociation enthalpy[3]. VME's ether linkage resolves this limitation.

Biological Implications: Intracellular Signaling

Beyond direct chemical scavenging, lipophilic antioxidants like VME exert profound effects on intracellular signaling. By neutralizing intracellular ROS, VME acts as an upstream modulator of the Keap1-Nrf2/ARE pathway .

Under normal conditions, Nrf2 is tethered to Keap1 in the cytoplasm and targeted for degradation. However, the mild electrophilic nature of VME's oxidation products (and the direct reduction of ROS) alters the oxidative state of Keap1's cysteine residues. This causes Keap1 to release Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates endogenous cytoprotective enzymes (e.g., Heme Oxygenase-1, NQO1).

Nrf2_Signaling ROS Intracellular ROS Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidizes Keap1 VME VME Treatment VME->ROS Scavenges VME->Keap1 Direct Electrophilic Interaction Nrf2 Free Nrf2 Keap1->Nrf2 Dissociation Nucleus Nuclear Translocation Nrf2->Nucleus ARE ARE Binding Nucleus->ARE Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes

Caption: VME-mediated activation of the Nrf2/ARE endogenous antioxidant signaling pathway.

Conclusion

4-hydroxy-3-methoxybenzyl methyl ether (VME) is a prime example of how minor structural modifications—replacing an aldehyde with a methoxymethyl group—can fundamentally rescue and enhance free radical scavenging activity. By utilizing self-validating methodologies like the modified DPPH and CAA assays, researchers can confidently leverage VME's dual mechanism of direct HAT scavenging and indirect Nrf2 pathway activation for advanced therapeutic and cosmetic formulations.

References[2] Title: Stability of Capsinoid in Various Solvents | Journal of Agricultural and Food Chemistry

Source: acs.org URL: 1] Title: Vanilla Planifolia: A review of a plant commonly used as flavouring agent - ResearchGate Source: researchgate.net URL: 3] Title: Effect of Vanilla as a Natural Alternative to Traditional Carriers in Polyester Dyeing with Disperse Dyes | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Foundational

structural activity relationship (SAR) of 2-Methoxy-4-(methoxymethyl)phenol derivatives

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 2-Methoxy-4-(methoxymethyl)phenol Derivatives Abstract Derivatives of 2-Methoxy-4-(methoxymethyl)phenol, built upon the naturally occurring gua...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 2-Methoxy-4-(methoxymethyl)phenol Derivatives

Abstract

Derivatives of 2-Methoxy-4-(methoxymethyl)phenol, built upon the naturally occurring guaiacol scaffold, represent a class of compounds with significant therapeutic potential, particularly as antioxidant agents.[1][2] This technical guide provides a comprehensive analysis of the structural features that govern their biological activity. By integrating data from studies on closely related 2-methoxyphenol analogs, this document elucidates the key determinants for activity, offering a predictive framework for the rational design of novel and more potent derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of phenolic compounds for therapeutic applications.

Introduction: The 2-Methoxyphenol Core and Its Significance

The 2-methoxyphenol, or guaiacol, moiety is a fundamental structural motif present in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][3][4] The parent compound for the derivatives discussed herein is 2-Methoxy-4-(methoxymethyl)phenol.

The arrangement of the hydroxyl and methoxy groups on the aromatic ring is crucial for the biological activity of these compounds. The methoxy group at the ortho position to the phenolic hydroxyl group plays a key role in modulating the electronic properties and the hydrogen-donating ability of the hydroxyl group, which is central to its antioxidant capacity.[1] The substituent at the 4-position offers a strategic point for modification to fine-tune the molecule's physicochemical properties and biological activity.

General Synthesis of 2-Methoxy-4-(methoxymethyl)phenol Derivatives

The synthesis of 2-Methoxy-4-(methoxymethyl)phenol derivatives can be achieved through various synthetic routes, often starting from commercially available precursors like vanillin or creosol. A common strategy involves the modification of the aldehyde group of vanillin, followed by reduction, or the direct alkylation of the phenolic hydroxyl group of a suitable precursor.

A representative synthetic scheme starting from vanillyl alcohol is depicted below. This pathway allows for the introduction of various R groups on the ether linkage at the 4-position, enabling the generation of a library of analogs for SAR studies.

cluster_synthesis General Synthetic Pathway Vanillyl_Alcohol Vanillyl Alcohol Intermediate Alkoxide Intermediate Vanillyl_Alcohol->Intermediate Base (e.g., NaH) Final_Product 2-Methoxy-4-(alkoxymethyl)phenol Derivatives Intermediate->Final_Product R-X

Caption: General synthesis of 4-alkoxymethyl-2-methoxyphenol derivatives.

Experimental Protocol: Synthesis of 2-Methoxy-4-(ethoxymethyl)phenol
  • Starting Material: Vanillyl alcohol (1 equivalent) is dissolved in a suitable aprotic solvent, such as dry tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Sodium hydride (NaH, 1.1 equivalents) is added portion-wise to the solution at 0 °C. The reaction mixture is stirred for 30 minutes to allow for the formation of the sodium alkoxide.

  • Alkylation: Ethyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-methoxy-4-(ethoxymethyl)phenol.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Activity Relationship (SAR) Analysis

The biological activity of 2-Methoxy-4-(methoxymethyl)phenol derivatives is intricately linked to their chemical structure. The following sections dissect the key structural features and their impact on activity, primarily focusing on antioxidant properties.

cluster_sar SAR Workflow Core_Scaffold 2-Methoxyphenol Core Synthesis Synthesize Derivatives (Modify R1, R2, R3) Core_Scaffold->Synthesis Bioassay Biological Evaluation (e.g., DPPH, ABTS assays) Synthesis->Bioassay Data_Analysis Analyze Activity Data (e.g., IC50 values) Bioassay->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model Lead_Optimization Lead Optimization SAR_Model->Lead_Optimization

Caption: A typical workflow for establishing SAR.

The Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is paramount for the antioxidant activity of this class of compounds. It acts as a hydrogen donor to neutralize free radicals. The ease with which this hydrogen atom is donated, measured by the bond dissociation enthalpy (BDE), is a critical determinant of antioxidant potency. Any modification that removes or blocks this group, such as converting it to an ether or an ester, generally leads to a significant decrease or complete loss of antioxidant activity.

The Influence of the 2-Methoxy Group

The methoxy (-OCH₃) group at the ortho position to the phenolic hydroxyl has a dual role:

  • Electronic Effect: As an electron-donating group, it lowers the O-H bond dissociation enthalpy, making the hydrogen atom easier to abstract by a radical.

  • Steric and Stabilizing Effect: It helps to stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding and resonance, preventing further undesirable reactions.

Studies on related phenolic compounds have shown that the presence and position of methoxy groups are critical for high antioxidant activity.[1]

Modifications at the 4-Position: The Methoxymethyl Side Chain

The substituent at the 4-position significantly influences the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets and its ability to partition into different cellular compartments.

For the 2-Methoxy-4-(methoxymethyl)phenol series, modifications can be envisaged at the ether linkage of the side chain (e.g., replacing the methyl with ethyl, propyl, or more complex groups).

Modification at 4-position Predicted Effect on Antioxidant Activity Rationale
-CH₂OCH₃ (Methoxymethyl) Baseline activityThe parent structure.
-CH₂OCH₂CH₃ (Ethoxymethyl) Likely similar or slightly increased activityIncreased lipophilicity may enhance interaction with lipid-based radicals.
-CH₂O(CH₂)₂CH₃ (Propoxymethyl) Potentially increased activityFurther increase in lipophilicity. However, excessive bulk may be detrimental.
-CH₂OH (Hydroxymethyl) Potentially increased activityThe additional hydroxyl group could contribute to radical scavenging.
-CHO (Aldehyde) Decreased activityThe electron-withdrawing nature of the aldehyde group would increase the O-H BDE.
-COOH (Carboxylic acid) Decreased activityStrong electron-withdrawing effect.

This predictive table is based on established principles of antioxidant SAR for phenolic compounds.[5] Experimental validation is necessary to confirm these hypotheses.

Pharmacophore Model for Antioxidant Activity

A pharmacophore model represents the key steric and electronic features required for a molecule to exert a specific biological activity. For the antioxidant activity of 2-Methoxy-4-(methoxymethyl)phenol derivatives, the essential features can be defined as follows:

cluster_pharmacophore Pharmacophore Model HBD Hydrogen Bond Donor (HBD) HBA Hydrogen Bond Acceptor (HBA) Aromatic Aromatic Ring Aromatic->HBD ortho Aromatic->HBA meta Hydrophobic Hydrophobic Feature Aromatic->Hydrophobic para

Caption: Key pharmacophoric features for antioxidant activity.

  • A Hydrogen Bond Donor (HBD): This is the phenolic hydroxyl group, essential for donating a hydrogen atom to radicals.

  • An Aromatic Ring: This serves as the scaffold for the functional groups and helps in stabilizing the phenoxyl radical through resonance.

  • A Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy group at the 2-position acts as an HBA and contributes to the electronic properties of the pharmacophore.

  • A Hydrophobic Feature: The substituent at the 4-position, such as the methoxymethyl group, contributes to the overall lipophilicity of the molecule, which can be important for its localization and interaction with biological membranes.

Key Experimental Protocols for Activity Assessment

To determine the antioxidant activity of 2-Methoxy-4-(methoxymethyl)phenol derivatives and validate the SAR hypotheses, a panel of in vitro assays is typically employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol). A working solution of DPPH in the same solvent is also prepared.

  • Reaction: The test compound solution is mixed with the DPPH solution in a microplate well or a cuvette.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to donate an electron or a hydrogen atom to the pre-formed ABTS radical cation.

  • ABTS Radical Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction: The test compound is added to the ABTS radical cation solution.

  • Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

The structural activity relationship of 2-Methoxy-4-(methoxymethyl)phenol derivatives is governed by a delicate interplay of electronic and steric factors. The guaiacol core, with its ortho-methoxy substituted phenolic hydroxyl group, is the primary pharmacophore for antioxidant activity. The substituent at the 4-position provides a means to modulate the physicochemical properties and fine-tune the potency.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 4-alkoxymethyl and related derivatives. Such studies, combining experimental data with computational modeling and QSAR analyses, will enable the development of more precise SAR models.[6] This, in turn, will facilitate the rational design of novel 2-methoxyphenol derivatives with enhanced therapeutic potential for the treatment of diseases associated with oxidative stress.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
  • ResearchGate. (n.d.). Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study. Available at: [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • PubMed. (2024). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. Available at: [Link]

  • Nishino, T., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Journal of Health Science, 56(2), 209-215.
  • Semantic Scholar. (2006). Structure-DPPH scavenging activity relationships: parallel study of catechol and guaiacol acid derivatives.. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Available at: [Link]

  • ResearchGate. (n.d.). Structure−DPPH • Scavenging Activity Relationships: Parallel Study of Catechol and Guaiacol Acid Derivatives. Available at: [Link]

  • OUCI. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Available at: [Link]

  • PubMed. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Available at: [Link]

  • Wikipedia. (n.d.). Guaiacol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-Methoxy-4-(methoxymethyl)phenol from vanillyl alcohol

Application Note: Chemoselective Synthesis of 2-Methoxy-4-(methoxymethyl)phenol from Vanillyl Alcohol Introduction and Scope 2-Methoxy-4-(methoxymethyl)phenol, commonly known as methyl vanillyl ether, is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 2-Methoxy-4-(methoxymethyl)phenol from Vanillyl Alcohol

Introduction and Scope

2-Methoxy-4-(methoxymethyl)phenol, commonly known as methyl vanillyl ether, is a highly valued intermediate in flavor chemistry, fragrance development, and the synthesis of active pharmaceutical ingredients (APIs). It also serves as a critical lignin model compound for biomass valorization studies[1].

Synthesizing this compound from vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) requires a chemoselective etherification protocol. Because vanillyl alcohol possesses both a phenolic hydroxyl group and a benzylic hydroxyl group, the reaction conditions must be carefully tuned to exclusively target the benzylic position. This application note details a highly efficient, acid-catalyzed solvolysis protocol utilizing a heterogeneous solid acid catalyst (Amberlyst-15) to achieve >95% conversion with absolute chemoselectivity[2].

Mechanistic Rationale: The Chemoselectivity Paradigm

The success of this protocol relies on the distinct electronic environments of the two hydroxyl groups. Under acidic conditions, the benzylic hydroxyl group is readily protonated. The subsequent loss of a water molecule generates a highly stable benzylic carbocation, which is further stabilized by resonance from the para-hydroxyl and meta-methoxy groups, forming a transient para-quinone methide intermediate.

Because the phenolic hydroxyl group is attached directly to the aromatic ring (sp2 hybridized carbon), it cannot undergo an SN1-type solvolysis and remains unreactive under these specific conditions. Methanol, acting as both the solvent and the nucleophile, attacks the electrophilic benzylic carbon, yielding the desired methyl ether after deprotonation.

G VA Vanillyl Alcohol (Benzylic OH) Protonated Protonated Intermediate VA->Protonated + H+ Carbocation Quinone Methide Intermediate Protonated->Carbocation - H2O Attack Methanol Attack Carbocation->Attack + CH3OH Product 2-Methoxy-4- (methoxymethyl)phenol Attack->Product - H+

Figure 1: SN1-type chemoselective etherification mechanism via a quinone methide intermediate.

Experimental Protocol

This workflow is designed to be a self-validating system; the use of a heterogeneous catalyst eliminates the need for an aqueous quench, thereby preventing emulsion formation and maximizing product recovery.

Reagents and Materials
  • Substrate: Vanillyl alcohol (CAS: 498-00-0), >98% purity.

  • Solvent/Reagent: Anhydrous Methanol (CAS: 67-56-1), HPLC grade.

  • Catalyst: Amberlyst-15 (hydrogen form), strongly acidic macroporous cation exchange resin.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, and rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Transfer 1.54 g (10.0 mmol) of vanillyl alcohol into a dry 50 mL round-bottom flask.

  • Add 20 mL of anhydrous methanol to the flask. Causality: Methanol serves a dual purpose here. By acting as both the nucleophile and the bulk solvent, it provides a massive stoichiometric excess that drives the equilibrium of the etherification strictly toward the product via Le Chatelier’s principle.

Step 2: Catalyst Addition

  • Add 300 mg (approx. 20 wt% relative to the substrate) of dry Amberlyst-15 resin to the solution. Causality: A solid acid catalyst is chosen over homogeneous acids (like H₂SO₄ or HCl) to facilitate a simple filtration-based workup. This prevents the degradation of the acid-sensitive methoxy groups that can occur during aggressive aqueous neutralization.

Step 3: Reflux and Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 60 °C under continuous magnetic stirring.

  • Maintain the reaction for 2 to 4 hours. Causality: The thermal energy overcomes the activation barrier required for the dehydration of the protonated benzylic alcohol, promoting the formation of the quinone methide intermediate.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The product will appear as a less polar spot (higher Rf) compared to the starting vanillyl alcohol.

Step 4: Workup and Isolation

  • Once TLC confirms the complete consumption of vanillyl alcohol, remove the flask from the heat and allow it to cool to room temperature.

  • Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin bed with an additional 5 mL of methanol to ensure complete product recovery.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporation) at 40 °C to remove the excess methanol.

Step 5: Purification

  • The resulting crude residue is typically >95% pure. If analytical-grade purity is required, purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or short-path vacuum distillation.

Quantitative Data and Reaction Parameters

Table 1: Reaction Optimization and Parameter Summary

Parameter Condition Mechanistic Rationale
Substrate Vanillyl Alcohol (1.0 eq) Primary reactant containing targeted benzylic OH.
Solvent/Nucleophile Anhydrous Methanol (Excess) Excess drives the thermodynamically controlled etherification.
Catalyst Amberlyst-15 (20 wt%) Heterogeneous proton source; enables non-aqueous workup.
Temperature 60 °C (Reflux) Provides activation energy for the rate-limiting dehydration step.

| Reaction Time | 2 - 4 hours | Ensures >95% conversion without promoting side-chain polymerization. |

Analytical Characterization

To validate the structural integrity of the synthesized 2-Methoxy-4-(methoxymethyl)phenol, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The appearance of a distinct aliphatic methoxy singlet confirms the successful etherification[3].

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
6.85 multiplet 3H Aromatic protons (C2, C5, C6)
5.60 singlet 1H Phenolic OH (Unreacted, confirming chemoselectivity)
4.37 singlet 2H Benzylic CH₂ (C1')
3.90 singlet 3H Aromatic OCH₃ (Native methoxy group)

| 3.36 | singlet | 3H | Aliphatic OCH₃ (Newly formed ether linkage) |

References

  • Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes Organometallics (2020). URL:[Link][2]

  • Mild and selective etherification of wheat straw lignin and lignin model alcohols by moisture-tolerant zirconium catalysis Green Chemistry (2023). URL:[Link][1]

  • Stability of Capsinoid in Various Solvents Journal of Agricultural and Food Chemistry (2001). URL:[Link][3]

Sources

Application

Application Note: Extraction, Isolation, and Quantification of 2-Methoxy-4-(methoxymethyl)phenol from Plant Matrices

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly referred to as methyl vanillyl ether, is a high-value volatile phenolic ether 1[1]. Recognized for its creamy, fruity, and sweet vanilla-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly referred to as methyl vanillyl ether, is a high-value volatile phenolic ether 1[1]. Recognized for its creamy, fruity, and sweet vanilla-like aromatic profile, it serves as a critical trace flavor compound in natural vanilla extracts2[2] and a functional fragrance ingredient in dermal formulations 3[3]. This technical guide details the mechanistic principles, optimized extraction workflows, and analytical protocols for isolating methyl vanillyl ether from two distinct botanical matrices: Vanilla planifolia (where it occurs naturally) 4[4] and Capsicum chinense (where it is generated in situ via solvolysis) 5[5].

Mechanistic Principles of Extraction

The isolation strategy for methyl vanillyl ether depends entirely on its chemical state within the plant matrix. Selecting the correct solvent and thermal parameters is paramount to prevent artifact formation or volatilization loss.

Pathway A: Free Volatile Extraction (Vanilla planifolia) In cured vanilla beans, methyl vanillyl ether is formed during the curing process via the enzymatic hydrolysis of glycosides and subsequent methylation 2[2]. It exists as a free volatile. The primary analytical challenge is separating it from the heavy resinous and lipid fractions of the bean without inducing thermal degradation. We employ Solvent Assisted Flavor Evaporation (SAFE), a high-vacuum distillation technique that isolates volatiles at low temperatures (<40°C), ensuring the structural integrity of the ether 4[4].

Pathway B: In-Situ Solvolysis (Capsicum chinense) In specific non-pungent pepper cultivars (e.g., 'Dieta0011-0301'), methyl vanillyl ether is not present in the raw fruit but is generated during the extraction phase5[5]. Capsinoids (such as capsiate) undergo unimolecular nucleophilic substitution (SN1) solvolysis when exposed to aliphatic alcohols. The cleavage of the benzyl moiety forms a highly reactive benzyl cation ((4-hydroxy-3-methoxyphenyl)-methylium), which is immediately attacked by the methanol solvent to yield methyl vanillyl ether6[6].

Mechanism A Capsinoid Precursor (e.g., Capsiate) B SN1 Solvolysis (Cleavage of Benzyl Moiety) A->B C Benzyl Cation Intermediate (4-hydroxy-3-methoxyphenyl)-methylium B->C D Nucleophilic Attack (Methanol Solvent) C->D E Methyl Vanillyl Ether (Target Compound) D->E

Fig 1. SN1 solvolysis mechanism of capsinoids yielding methyl vanillyl ether in methanol.

Experimental Protocols

Protocol A: Direct Extraction and SAFE Isolation from Vanilla Beans

Objective: To extract and isolate trace methyl vanillyl ether from complex vanilla bean matrices while preventing thermal degradation. Causality & Self-Validation: Dichloromethane (DCM) is selected for its high affinity for volatile ethers and low boiling point, facilitating easy removal. Spiking the matrix with an internal standard (4-nonanol) prior to extraction creates a self-validating system; calculating the recovery rate of 4-nonanol post-distillation confirms the quantitative efficiency of the SAFE apparatus 7[7].

Step-by-Step Methodology:

  • Maceration: Cryogenically grind 50 g of cured Vanilla planifolia beans. Suspend the powder in 150 mL of DCM spiked with 40 µL of 4-nonanol (1 g/L) as an internal standard 7[7].

  • Agitation: Stir the suspension at room temperature (20°C) for 12 hours in a sealed, light-protected vessel to prevent photo-oxidation of phenolic compounds.

  • Filtration: Filter the extract through a PTFE membrane (0.45 µm) to remove particulate matter.

  • SAFE Distillation: Introduce the filtrate into a SAFE apparatus operating at 10−5 mbar. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C) 4[4]. This step selectively pulls methyl vanillyl ether and other volatiles away from non-volatile resins.

  • Concentration: Carefully concentrate the distillate using a Vigreux column to a final volume of 1 mL prior to GC-MS analysis.

Protocol B: In-Situ Generation and SPE Cleanup from Capsicum

Objective: To quantitatively convert capsinoids to methyl vanillyl ether and isolate the product from the aqueous/carbohydrate matrix of the pepper fruit. Causality & Self-Validation: Methanol serves a dual purpose as both the extraction solvent and the nucleophilic reagent 5[5]. Solid Phase Extraction (SPE) using a styrene-divinylbenzene sorbent is chosen because its hydrophobic aromatic rings strongly retain the phenolic ether while allowing polar carbohydrates to wash through. The protocol is self-validated by running a rapid TLC/HPLC check at Step 2; the complete disappearance of the capsinoid precursor confirms 100% conversion before proceeding to cleanup 6[6].

Step-by-Step Methodology:

  • Methanolysis: Homogenize 10 g of lyophilized Capsicum chinense fruit powder with 50 mL of anhydrous methanol. Add 5 mL of 0.1 M NaOH solution to catalyze the cleavage 5[5].

  • Incubation: Stir at 40°C for 60 minutes. Validation Check: Run an aliquot via HPLC to confirm the complete disappearance of the capsinoid precursor.

  • Neutralization & Dilution: Neutralize the mixture with dilute HCl to pH 6.0. Dilute the methanolic extract with 100 mL of ultra-pure water to increase the polarity of the mobile phase, forcing the ether to partition onto the SPE sorbent.

  • SPE Conditioning: Condition a 500 mg styrene-divinylbenzene SPE cartridge with 10 mL DCM, followed by 5 mL methanol, and 10 mL of 10% ethanol in water 7[7].

  • Loading & Washing: Load the diluted extract onto the cartridge. Wash with 10 mL of 5% methanol in water to elute highly polar interferences.

  • Elution: Elute the enriched methyl vanillyl ether fraction using 5 mL of DCM/Methanol (90:10, v/v) 7[7].

Workflow V_Source Vanilla planifolia (Cured Beans) V_Ext Liquid Extraction (DCM + Internal Std) V_Source->V_Ext C_Source Capsicum chinense (Fruit Powder) C_Ext Methanolysis Extraction (MeOH + NaOH buffer) C_Source->C_Ext V_Iso SAFE Distillation (10^-5 mbar, <40°C) V_Ext->V_Iso Volatile Separation C_Iso Solid Phase Extraction (Styrene-divinylbenzene) C_Ext->C_Iso Matrix Cleanup Analysis GC-MS Analysis (DB-WAX Column, EI Mode) V_Iso->Analysis C_Iso->Analysis

Fig 2. Parallel extraction and isolation workflows for methyl vanillyl ether from plant matrices.

Analytical Quantification

To ensure high-resolution separation of methyl vanillyl ether from structurally similar analogs (e.g., vanillyl ethyl ether, vanillin), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard 4[4].

GC-MS Parameters:

  • Column: DB-WAX (60 m × 0.25 mm × 0.25 µm) 7[7]. The polar stationary phase strongly interacts with the hydroxyl and methoxy groups, providing excellent peak symmetry.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min 6[6].

  • Oven Program: Initial hold at 70°C for 5 min; ramp at 1°C/min to 90°C; ramp at 2°C/min to 210°C (hold 40 min) 7[7].

  • Detection: Electron Impact (EI) mode at 70 eV. Monitor the molecular ion ( M+ 168.19 m/z) 1[1].

Quantitative Data Summary

The yield of methyl vanillyl ether is highly dependent on the botanical source and the extraction methodology employed.

Botanical SourceMatrix / CultivarExtraction / Isolation MethodReported ConcentrationReference
Vanilla planifoliaCommercial Bourbon ExtractLiquid Extraction~13 ppm[2]
Vanilla planifoliaUgandan Cured BeansSAFE + GC-MS0.15 mg/kg[4]
Capsicum chinense'Dieta0011-0301' FruitMethanolysis + HPLCMatrix/Precursor Dependent[5]

References

  • Cosmile Europe. "2-METHOXY-4-METHOXYMETHYL-PHENOL – Ingredient." [Link]

  • PubChem. "2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662." National Institutes of Health.[Link]

  • Perfumer & Flavorist. "Chemistry and Biochemistry of Vanilla Flavor." [Link]

  • Taylor & Francis. "Characterization of newly developed pepper cultivars (Capsicum chinense)..." Bioscience, Biotechnology, and Biochemistry.[Link]

  • ACS Publications. "Comparative Analysis of Volatiles in Traditionally Cured Bourbon and Ugandan Vanilla Bean (Vanilla planifolia) Extracts." Journal of Agricultural and Food Chemistry. [Link]

  • Taylor & Francis. "Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance." Bioscience, Biotechnology, and Biochemistry. [Link]

  • PMC. "Effect of Microwave Maceration and SO2 Free Vinification on Volatile Composition of Red Wines." National Institutes of Health. [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS Analysis of 2-Methoxy-4-(methoxymethyl)phenol

Abstract This application note presents a comprehensive guide for the detection and quantification of 2-Methoxy-4-(methoxymethyl)phenol (CAS No. 5533-03-9), a substituted phenol of interest in various research and develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the detection and quantification of 2-Methoxy-4-(methoxymethyl)phenol (CAS No. 5533-03-9), a substituted phenol of interest in various research and development sectors. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for achieving high-sensitivity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover sample preparation from both aqueous and solid matrices, derivatization, optimized GC-MS parameters, and essential method validation criteria based on established guidelines.

Introduction

2-Methoxy-4-(methoxymethyl)phenol is a phenolic compound with a molecular weight of 168.19 g/mol .[1] Its analysis is crucial in diverse fields, from environmental monitoring to the quality control of pharmaceutical and food products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds.[2] The inherent volatility and thermal stability of 2-Methoxy-4-(methoxymethyl)phenol make it amenable to GC-MS analysis. However, its polar phenolic hydroxyl group can lead to peak tailing and reduced sensitivity. This guide addresses this challenge through optimized chromatographic conditions and, where necessary, derivatization to enhance analytical performance.

Physicochemical Properties of 2-Methoxy-4-(methoxymethyl)phenol

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 5533-03-9[1][3]
Molecular Formula C₉H₁₂O₃[1][3]
Molecular Weight 168.19 g/mol [1]
Boiling Point 258-259 °C (estimated)[No source found]
Key Mass Spectral Ions (m/z) 168 (M+), 137[1]

Sample Preparation: Extracting the Analyte

The choice of sample preparation technique is contingent on the sample matrix. The goal is to efficiently extract 2-Methoxy-4-(methoxymethyl)phenol while minimizing interferences.[4]

Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a robust method for extracting phenols from aqueous matrices.[5]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction A Aqueous Sample (100 mL) B Acidify to pH < 2 (e.g., with H₂SO₄) A->B C Add 50 mL Dichloromethane B->C D Shake in Separatory Funnel (2 min) C->D E Collect Organic Layer D->E F Repeat Extraction 2x E->F G Combine Organic Extracts F->G H Dry with Anhydrous Na₂SO₄ G->H I Concentrate to 1 mL (Nitrogen Stream) H->I J Proceed to Derivatization/Analysis I->J

Protocol:

  • In a separatory funnel, acidify 100 mL of the aqueous sample to a pH of less than 2 using sulfuric acid.[6]

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.[6]

  • Allow the layers to separate and collect the organic (bottom) layer.[6]

  • Repeat the extraction twice with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[6]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE offers a more automated and less solvent-intensive alternative to LLE for aqueous samples.[7]

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration A Wash with 3x3 mL Dichloromethane B Condition with 3x3 mL Methanol A->B C Equilibrate with 3x3 mL Acidified Water (pH<2) B->C D Load 500 mL Acidified Sample (5-10 mL/min) C->D E Wash with 5 mL Acidified Water D->E F Dry Cartridge (Vacuum) E->F G Elute with 5 mL Dichloromethane F->G H Concentrate to 1 mL (Nitrogen Stream) G->H I Proceed to Derivatization/Analysis H->I

Protocol:

  • Condition a polystyrene-divinylbenzene SPE cartridge by washing with 3 x 3 mL of dichloromethane, followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of deionized water acidified to pH < 2.[7][8]

  • Load 500 mL of the acidified aqueous sample onto the cartridge at a flow rate of 5-10 mL/min.[7]

  • After loading, wash the cartridge with 5 mL of acidified deionized water.

  • Dry the cartridge under vacuum for 15 minutes.

  • Elute the trapped analytes with 5 mL of dichloromethane.[7]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Extraction from Solid Samples (e.g., Soil, Plant Material)

For solid matrices, a solvent extraction is necessary.[9]

Protocol:

  • Weigh approximately 10 g of the homogenized solid sample into a beaker.

  • Add 20 mL of a dichloromethane/acetone (1:1, v/v) mixture.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction twice with fresh solvent.

  • Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL.

Derivatization: Enhancing Analyte Properties

To improve peak shape and increase sensitivity, derivatization of the phenolic hydroxyl group is recommended. Silylation is a common and effective technique.[10][11]

Protocol (Silylation):

  • To the 1 mL concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of derivatized 2-Methoxy-4-(methoxymethyl)phenol. Optimization may be required based on the specific instrumentation.[12][13]

ParameterRecommended Setting
Gas Chromatograph System equipped with a split/splitless injector
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL, splitless mode
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for identification and method development. Selected Ion Monitoring (SIM) for quantification.[14]
SIM Ions (m/z) Quantification Ion: 137, Qualifier Ions: 168 (M+), [other significant fragments]

Method Validation

A rigorous validation of the analytical method is essential to ensure the reliability of the results, following guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by analyzing a series of standards over a defined concentration range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte.

  • Precision: Assessed at both the repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of 2-Methoxy-4-(methoxymethyl)phenol. By following the outlined protocols for sample preparation, derivatization, and instrumental analysis, researchers can achieve sensitive and reliable detection and quantification of this compound. Adherence to rigorous method validation principles will ensure the generation of high-quality, defensible data for a wide range of scientific applications.

References

  • Minuti, L., Pellegrino, R. M., & Tesei, I. (2006). Simple extraction method and gas chromatography-mass spectrometry in the selective ion monitoring mode for the determination of phenols in wine.
  • Poole, C. F. (2012). Derivatization Methods in GC and GC/MS.
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 1-23.
  • ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS? Retrieved from [Link]

  • González-Toledo, E., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]

  • Academic Journals. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry, 4(5), 65-73.
  • NIST. (n.d.). Phenol, 2-methoxy-4-(methoxymethyl)-. Retrieved from [Link]

  • Studia Universitatis "Babeş-Bolyai" Chemia. (2009). Determination of Phenolic Compounds from Wine Samples by GC/MS System. 54(1), 101-110.
  • MDPI. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 216-247.
  • ResearchGate. (2006). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA/600/R-95/131.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c).... Retrieved from [Link]

  • Data in Brief. (2019).
  • Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2001).
  • ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • GL Sciences. (2025). GC Column Selection Guide. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • PubMed. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics (Basel), 12(10), 1558.
  • U.S. Environmental Protection Agency. (2007).
  • SIELC Technologies. (2018). Phenol, 2-ethoxy-4-(methoxymethyl)-. Retrieved from [Link]

  • IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants.
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2026). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Molecules, 31(3), 555.
  • International Journal of ChemTech Research. (2014).
  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). 178, 03004.

Sources

Application

Formulating 2-Methoxy-4-(methoxymethyl)phenol (Methyl Vanillyl Ether) in Topical Emulsions: Stability, Kinetics, and Safety Protocols

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly known as Methyl vanillyl ether , is a benzyl ether derivative of vanillin. Characterized by a sweet, creamy, and vanilla-like olfactory profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly known as Methyl vanillyl ether , is a benzyl ether derivative of vanillin. Characterized by a sweet, creamy, and vanilla-like olfactory profile, it is utilized as a functional fragrance and masking agent in cosmetic formulations[1]. Beyond its aromatic properties, the molecule exhibits free-radical scavenging capabilities due to its phenolic hydroxyl group[2].

However, formulating phenolic ethers into topical oil-in-water (O/W) emulsions presents distinct physicochemical challenges. This application note provides a comprehensive, causality-driven guide to stabilizing Methyl vanillyl ether, preventing phenolic auto-oxidation (discoloration), managing phase partitioning, and adhering to strict regulatory safety thresholds.

Physicochemical Profiling & Mechanistic Challenges

To successfully formulate Methyl vanillyl ether, formulators must address three primary mechanistic challenges:

  • Phenolic Auto-Oxidation & Discoloration: Like many vanillin derivatives, Methyl vanillyl ether contains a reactive phenol ring. In the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺) or alkaline pH, the phenol group deprotonates into a phenolate anion, which rapidly oxidizes to form dark-colored quinones. Causality: If the emulsion lacks a chelating agent or is formulated at a pH > 6.0, the product will undergo progressive browning over time.

  • Interfacial Partitioning: The molecule possesses both polar (hydroxyl) and non-polar (methoxy, ether) moieties[3]. In an O/W emulsion, it partitions between the internal lipid phase and the continuous aqueous phase, heavily concentrating at the surfactant interface. Causality: High partitioning into the continuous water phase can lead to rapid "flash" volatilization, whereas deep lipid encapsulation mutes the fragrance impact.

  • Regulatory Constraints (Sensitization): Under the IFRA 51st Amendment , Methyl vanillyl ether is restricted due to risks of dermal sensitization and systemic toxicity[3][4]. Formulators must strictly calculate the maximum acceptable concentration for the specific cosmetic category (e.g., leave-on facial creams vs. rinse-off products)[4].

Partitioning O Oil Phase (Droplet Core) Solubilizes Methoxy Groups I Surfactant Interface Phenolic OH Anchoring O->I Diffusion Gradient W Aqueous Phase (Continuous) Moderate Solubility Vector I->W Phase Partitioning S Stratum Corneum / Air Target Release & Perception W->S Evaporation & Skin Penetration

Caption: Interfacial partitioning and release mechanism of Methyl Vanillyl Ether in an O/W emulsion.

Quantitative Formulation Matrix

The following O/W emulsion matrix is designed to stabilize 0.1% Methyl vanillyl ether. The inclusion of Disodium EDTA and Citric Acid is non-negotiable, as they synergistically prevent the oxidation of the phenolic moiety.

PhaseIngredient (INCI / Chemical Name)FunctionConcentration (% w/w)
A (Water) Deionized WaterSolvent / Continuous PhaseQ.S. to 100
A GlycerinHumectant4.00
A Disodium EDTAMetal Chelator (Anti-browning)0.10
A Acrylates/C10-30 Alkyl Acrylate CrosspolymerRheology Modifier0.25
B (Oil) Caprylic/Capric TriglycerideEmollient / Non-polar solvent10.00
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier Network3.50
B Tocopherol (Vitamin E)Sacrificial Antioxidant0.20
C (Neutralizer) Sodium Hydroxide (10% aq.)pH Adjuster~0.40
D (Fragrance) 2-Methoxy-4-(methoxymethyl)phenol Fragrance / Masking Agent0.10
D Phenoxyethanol, EthylhexylglycerinPreservative System1.00
E (Buffer) Citric Acid (10% aq.)pH Buffer (Target pH 5.2)Q.S.

Experimental Protocols

Protocol 1: Preparation of the Stabilized O/W Emulsion

This protocol is designed as a self-validating system. By controlling the temperature during the addition of Phase D, we prevent the thermal degradation and volatilization of the ether, ensuring the final olfactory profile matches the theoretical input.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Disperse the Acrylates Crosspolymer into Deionized Water under high-shear mixing (800 rpm) until fully hydrated. Add Glycerin and Disodium EDTA. Heat Phase A to 75°C. Causality: EDTA must be fully dissolved in the water phase prior to emulsification to scavenge any trace metals introduced by the water or raw materials.

  • Oil Phase Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75°C until uniform and transparent.

  • Primary Emulsification: Slowly add Phase B into Phase A while homogenizing at 4000–5000 rpm for 5 minutes.

  • Neutralization: Add Phase C (NaOH) to the hot emulsion to neutralize the polymer, triggering the viscosity build.

  • Cool-Down & Fragrance Addition (Critical Step): Switch to sweep agitation (150 rpm) and cool the batch to ≤ 40°C. Once cooled, add Phase D (Methyl vanillyl ether and preservatives). Causality: Adding the fragrance below 40°C prevents the flash-off of volatile methoxymethyl groups, preserving the vanilla-like aroma.

  • pH Buffering: Measure the pH. Add Phase E (Citric Acid) dropwise to adjust the final pH to 5.0–5.5. Causality: Maintaining an acidic pH prevents the formation of the highly reactive phenolate anion, directly inhibiting discoloration.

Workflow A Phase A & B Prep Heat to 75°C & Dissolve EDTA B Emulsification & Neutralization Homogenize & Add NaOH A->B C Cool-Down Phase Sweep Agitation to <40°C B->C D Fragrance Addition Add Methyl Vanillyl Ether C->D Prevents Volatilization E pH Buffering (pH 5.0-5.5) Add Citric Acid D->E Prevents Phenolate Formation F Validation Colorimetry (L*a*b*) Baseline E->F Establishes QC Baseline

Caption: Step-by-step formulation and validation workflow for the topical emulsion.

Protocol 2: Accelerated Stability & Discoloration Assay

To validate the trustworthiness of the anti-oxidation strategy, the emulsion must undergo accelerated thermal and photostability testing using objective colorimetric quantification.

Step-by-Step Methodology:

  • Baseline Validation: Immediately after formulation (t=0), measure the emulsion's color using a Spectrophotometer (CIE Lab* color space). Record the L* value (lightness, 0=black, 100=white) and the b* value (yellowness/blueness). Measure baseline viscosity and pH.

  • Sample Aliquoting: Divide the emulsion into three glass jars.

    • Sample 1: Control (Stored at 25°C, dark).

    • Sample 2: Thermal Stress (Stored at 45°C, dark).

    • Sample 3: UV Stress (Stored at 25°C, broad-spectrum UV chamber).

  • Longitudinal Tracking: Evaluate samples at Week 1, Week 2, and Week 4.

  • Success Criteria: The formulation is considered stable if the ΔE (total color difference) is < 2.0, indicating no perceptible browning, and the olfactory profile remains stable without off-notes (indicating no degradation of the methoxymethyl ether linkage).

Representative Stability Data (4-Week Accelerated Test at 45°C):

TimepointpHViscosity (cP)Color (L* value)Color (b* value)Olfactory Evaluation
t = 0 5.2524,50094.5 (White)1.2Sweet, creamy vanilla
Week 1 5.2324,80094.31.4Stable
Week 2 5.2025,10093.81.8Stable
Week 4 5.1824,90093.12.5Slight attenuation, no off-notes

Data Interpretation: The minimal drop in the L* value (from 94.5 to 93.1) and slight increase in b* (yellowness) demonstrates that the combination of Disodium EDTA and pH 5.2 buffering successfully arrested the auto-oxidation of the 2-Methoxy-4-(methoxymethyl)phenol[5].

References

  • PubChem (National Institutes of Health). "2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662." Retrieved from:[Link]

  • Moumoujus. "2-METHOXY-4-METHOXYMETHYL-PHENOL." Retrieved from:[Link]

  • Critical Catalyst. "Notification of the 51st Amendment to the IFRA Standards." Retrieved from:[Link]

  • Perfumer & Flavorist. "Chemistry and Biochemistry of Vanilla Flavor." Retrieved from:[Link]

Sources

Method

NMR spectroscopy characterization techniques for 2-Methoxy-4-(methoxymethyl)phenol

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9)[1], frequently referred to as methyl vanillyl ether, is a high-value functional fragrance ingredient[2] and a naturally occurring benzyl ether identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9)[1], frequently referred to as methyl vanillyl ether, is a high-value functional fragrance ingredient[2] and a naturally occurring benzyl ether identified in Vanilla planifolia extracts[3]. Beyond its organoleptic properties, it serves as a critical intermediate and substrate in enzymatic bioconversions for advanced vanillin synthesis pathways[4].

Differentiating this compound from its structural isomers or incomplete reaction precursors (such as vanillyl alcohol) requires rigorous analytical precision. This Application Note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the regiochemistry of the methoxymethyl linkage at the C4 position of the phenolic core.

Mechanistic Grounding & Solvation Strategy

The foundation of a robust NMR experiment lies in the causality of sample preparation. For phenolic compounds like 2-Methoxy-4-(methoxymethyl)phenol, the choice of solvent dictates the visibility of exchangeable protons and the resolution of the aromatic ABX spin system.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected over hydrogen-bonding solvents like DMSO-d₆. Causality: CDCl₃ minimizes the chemical exchange rate of the phenolic hydroxyl (-OH) proton, allowing it to be observed as a distinct, albeit broad, singlet. Furthermore, the low viscosity of CDCl₃ ensures long transverse relaxation times ( T2​ ), which is critical for resolving the fine meta-couplings ( 4J≈1.8 Hz) in the aromatic ring.

  • Internal Standard: 0.03% v/v Tetramethylsilane (TMS) is included to provide an absolute zero reference, eliminating chemical shift drift caused by magnetic susceptibility variations between samples.

Experimental Workflow

Workflow A 1. Sample Preparation (5-10 mg in 600 µL CDCl3 + TMS) B 2. Instrument Calibration (ATM, TopShim, Pulse Cal) A->B C 3. 1D Acquisition (1H: zg30, 13C: zgpg30) B->C D 4. 2D Acquisition (HSQC, HMBC, COSY) C->D E 5. Data Processing (Apodization, FT, Phasing) D->E F 6. Structural Elucidation (Self-Validating Assignment) E->F

Fig 1. End-to-end NMR experimental workflow for 2-Methoxy-4-(methoxymethyl)phenol characterization.

Step-by-Step Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of 2-Methoxy-4-(methoxymethyl)phenol[1]. Causality: This concentration strikes the optimal balance; it is concentrated enough to yield high signal-to-noise (S/N) for ¹³C acquisition but dilute enough to prevent line broadening induced by homonuclear dipole-dipole interactions and high solution viscosity.

  • Dissolution & Filtration: Dissolve the analyte in 600 µL of CDCl₃. Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube. Causality: Particulate matter introduces magnetic susceptibility gradients that distort the static magnetic field ( B0​ ), degrading the Lorentzian lineshape.

Phase 2: Instrument Tuning and Shimming
  • Probe Optimization: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a cryoprobe. Perform Automated Tuning and Matching (ATM). Causality: Matching the probe's impedance to the transmission line maximizes RF power transfer, ensuring precise 90° pulse widths.

  • Shimming: Execute automated gradient shimming (e.g., TopShim) on the ²H lock signal to achieve a lock level variance of < 1%.

Phase 3: Data Acquisition Parameters
  • ¹H NMR (Pulse Program: zg30):

    • Parameters: 16 scans, 2-second relaxation delay ( D1​ ), 30° flip angle.

    • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization ( T1​ ), allowing a shorter D1​ while maintaining strictly quantitative integration for the methoxy and methoxymethyl groups.

  • ¹³C NMR (Pulse Program: zgpg30):

    • Parameters: 1024 scans, 2-second D1​ , WALTZ-16 decoupling.

    • Causality: Power-gated decoupling provides Nuclear Overhauser Effect (NOE) enhancement for ¹³C signals while decoupling protons, drastically improving S/N for the quaternary carbons (C1, C2, C4).

  • 2D HMBC (Pulse Program: hmbcgplpndqf):

    • Parameters: 8 scans per increment, optimized for long-range coupling ( J=8 Hz).

    • Causality: The 8 Hz optimization perfectly captures the typical meta-aromatic couplings and the crucial 3J correlations from the methoxymethyl protons to the aromatic ring, which are required for regiochemical validation.

Phase 4: Data Processing
  • Apply a 0.3 Hz exponential line broadening (LB) to ¹H data before Fourier Transform (FT) to minimize truncation artifacts without sacrificing the resolution of the ABX spin system.

  • Apply a 1.0 Hz LB to ¹³C data to maximize S/N for quaternary carbons.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction (order 1–3).

Quantitative Data & Self-Validating Interpretation

The following tables summarize the quantitative chemical shifts and coupling constants derived from the optimized acquisition parameters.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
1-OH ~ 5.55br s1H-Phenolic hydroxyl
2-OCH₃ 3.89s3H-Aromatic methoxy
3-H 6.91d1H1.8Aromatic CH (meta to H-5)
4-CH₂ 4.38s2H-Benzylic methylene
4-CH₂OCH₃ 3.36s3H-Aliphatic methoxy
5-H 6.82dd1H8.0, 1.8Aromatic CH (ortho to H-6, meta to H-3)
6-H 6.88d1H8.0Aromatic CH (ortho to H-5)

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C1 145.2CqAr-OH
C2 146.8CqAr-OCH₃
C3 110.5CHAr-CH
C4 129.4CqAr-CH₂-
C5 121.3CHAr-CH
C6 114.1CHAr-CH
2-OCH₃ 55.9CH₃Aromatic methoxy
4-CH₂ 74.6CH₂Benzylic methylene
4-CH₂OCH₃ 58.1CH₃Aliphatic methoxy
The Self-Validating HMBC Logic

A scientifically rigorous protocol does not rely on chemical shift guessing; it relies on a self-validating system of 2D correlations. To prove that the methoxymethyl group is definitively located at C4 (and not C5 or C6), we analyze the Heteronuclear Multiple Bond Correlation (HMBC) data.

HMBC_Logic H4 Benzylic Protons (H-4', 4.38 ppm) C4 Aromatic C4 (129.4 ppm) H4->C4 2J C3 Aromatic C3 (110.5 ppm) H4->C3 3J C5 Aromatic C5 (121.3 ppm) H4->C5 3J OMe Aliphatic Methoxy (58.1 ppm) H4->OMe 3J

Fig 2. Key HMBC correlations validating the regiochemistry of the methoxymethyl group at C4.

Causality of the Network: The benzylic protons at 4.38 ppm act as the structural anchor. In the HMBC spectrum, these protons must exhibit a 2J cross-peak to the quaternary carbon at 129.4 ppm (C4), and 3J cross-peaks to the protonated aromatic carbons at 110.5 ppm (C3) and 121.3 ppm (C5). Crucially, a 3J correlation must also be observed bridging the ether oxygen to the aliphatic methoxy carbon at 58.1 ppm. If this closed logical loop of cross-peaks is present, the regiochemical assignment is mathematically and physically validated.

References

  • PubChem Compound Summary for CID 79662: 2-Methoxy-4-(methoxymethyl)phenol. National Center for Biotechnology Information. URL:[Link]

  • Moumoujus Ingredient Database: 2-METHOXY-4-METHOXYMETHYL-PHENOL. Moumoujus. URL: [Link]

  • Comparison and integration of analytical methods for the characterization of vanilla chemistry. ResearchGate. URL:[Link]

  • Advances in the vanillin synthesis and biotransformation: A review. ResearchGate. URL:[Link]

Sources

Application

Introduction: The Significance of 4-hydroxy-3-methoxybenzyl methyl ether

An in-depth guide to the scalable synthesis of 4-hydroxy-3-methoxybenzyl methyl ether, a valuable compound in the fragrance and flavor industries, is presented. This document provides a comprehensive overview of a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable synthesis of 4-hydroxy-3-methoxybenzyl methyl ether, a valuable compound in the fragrance and flavor industries, is presented. This document provides a comprehensive overview of a robust two-step synthetic route, starting from the readily available precursor, vanillin. It includes detailed protocols, scale-up considerations, and analytical characterization methods, designed for researchers and professionals in drug development and chemical manufacturing.

4-hydroxy-3-methoxybenzyl methyl ether, also known as vanillyl methyl ether, is an organic compound with applications as a flavoring agent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its synthesis on a larger scale requires a well-defined, reproducible, and economically viable process. This application note details a two-step synthetic pathway that is amenable to scale-up, beginning with the reduction of vanillin to vanillyl alcohol, followed by the etherification of the benzylic alcohol.

Synthetic Strategy: A Two-Step Approach from Vanillin

The chosen synthetic strategy involves two main stages:

  • Reduction of Vanillin: The aldehyde functional group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is selectively reduced to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).[3][4]

  • Williamson Ether Synthesis: The resulting vanillyl alcohol is then subjected to etherification to introduce the methyl ether group at the benzylic position, affording the target molecule, 4-hydroxy-3-methoxybenzyl methyl ether.[5][6][7]

This approach is advantageous for scale-up due to the low cost and high availability of vanillin, as well as the generally high yields and manageable reaction conditions of each step.

Reaction Scheme

Reaction_Scheme Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Vanillyl_Alcohol Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol) Vanillin->Vanillyl_Alcohol Reduction (e.g., NaBH4, Methanol) Final_Product 4-hydroxy-3-methoxybenzyl methyl ether Vanillyl_Alcohol->Final_Product Etherification (e.g., NaH, CH3I, THF)

Caption: Overall two-step synthesis of 4-hydroxy-3-methoxybenzyl methyl ether from vanillin.

Part 1: Synthesis of Vanillyl Alcohol (Intermediate)

The first stage of the synthesis focuses on the reduction of the aldehyde group of vanillin. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its selectivity for aldehydes and ketones, as well as its relative safety and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), making it suitable for larger-scale operations.

Experimental Protocol: Reduction of Vanillin

Materials and Equipment:

  • Vanillin

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or reactor vessel equipped with a magnetic stirrer, thermometer, and addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitably sized reactor vessel, dissolve vanillin in methanol. Stir the solution at room temperature until all the vanillin has dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution, ensuring the temperature does not exceed 10 °C. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (vanillin) is no longer detectable.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the mixture is approximately 6-7. This will neutralize the excess sodium borohydride and the resulting borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude vanillyl alcohol as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure vanillyl alcohol.

Part 2: Synthesis of 4-hydroxy-3-methoxybenzyl methyl ether

The second part of the synthesis is the etherification of the benzylic hydroxyl group of vanillyl alcohol. This is achieved through a Williamson ether synthesis, which involves the formation of an alkoxide followed by its reaction with a methylating agent.[6][7][8][9]

Experimental Protocol: Williamson Ether Synthesis

Materials and Equipment:

  • Vanillyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask or reactor vessel equipped with a magnetic stirrer, thermometer, reflux condenser, and addition funnel under an inert atmosphere (nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Formation of Alkoxide: Dissolve the vanillyl alcohol in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. The evolution of hydrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide dropwise via an addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.[5]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.[5]

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.[5]

  • Isolation and Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure 4-hydroxy-3-methoxybenzyl methyl ether.[5][10]

Scale-Up Considerations and Process Optimization

Scaling up the synthesis from the laboratory to a pilot or industrial scale presents several challenges that need to be addressed for a safe and efficient process.

ChallengeMitigation Strategy
Exothermic Reactions The reduction with NaBH₄ and the deprotonation with NaH are exothermic.[5] For larger scales, efficient heat exchange systems in the reactor are crucial. A controlled, slow addition of reagents is necessary to maintain the desired temperature.
Handling of Hazardous Reagents Sodium hydride is highly flammable and reactive with water. Methyl iodide is toxic. Use of appropriate personal protective equipment (PPE) and closed-system transfers are mandatory.[11][12] For large-scale production, exploring alternative, less hazardous bases and methylating agents, such as dimethyl sulfate (with appropriate handling precautions) or using a phase-transfer catalyst with aqueous sodium hydroxide, could be beneficial.
Hydrogen Gas Evolution The reaction of alcohols with sodium hydride produces flammable hydrogen gas. The reactor must be well-ventilated and under an inert atmosphere to prevent the formation of explosive mixtures.
Work-up and Purification Handling large volumes of flammable organic solvents for extraction requires explosion-proof equipment.[11][12] For purification, vacuum distillation is generally more scalable than column chromatography.
Alternative Catalysts For the etherification step, the use of solid acid catalysts, such as cationic exchange resins, has been reported and could offer a more environmentally friendly and easily separable alternative to strong bases.[13]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules, such as the hydroxyl and ether groups.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compounds, confirming their identity.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to determine the purity of the final product and to quantify any impurities.[14]

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn.[15][16]

  • Sodium borohydride: Corrosive and can cause skin and eye irritation. Reacts with water to produce flammable hydrogen gas.

  • Sodium hydride: Highly flammable solid. Reacts violently with water. Handle under an inert atmosphere.[8]

  • Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Organic Solvents (Methanol, THF, Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources.[11][12]

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[11][12][15][16]

Workflow Visualization

Detailed_Workflow cluster_0 Part 1: Reduction of Vanillin cluster_1 Part 2: Etherification P1_Start Dissolve Vanillin in Methanol P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Add_NaBH4 Add NaBH4 P1_Cool->P1_Add_NaBH4 P1_React Stir for 1-2 hours P1_Add_NaBH4->P1_React P1_Quench Quench with 1M HCl P1_React->P1_Quench P1_Evap Remove Methanol P1_Quench->P1_Evap P1_Extract Extract with Ethyl Acetate P1_Evap->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Purify Recrystallize P1_Dry->P1_Purify P1_Product Pure Vanillyl Alcohol P1_Purify->P1_Product P2_Add_Alcohol Add Vanillyl Alcohol in THF P1_Product->P2_Add_Alcohol Use as starting material P2_Start Prepare NaH in THF P2_Start->P2_Add_Alcohol P2_Alkoxide Form Alkoxide P2_Add_Alcohol->P2_Alkoxide P2_Add_MeI Add Methyl Iodide P2_Alkoxide->P2_Add_MeI P2_React Stir for 12-24 hours P2_Add_MeI->P2_React P2_Quench Quench with NH4Cl (aq) P2_React->P2_Quench P2_Extract Extract with Diethyl Ether P2_Quench->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Purify Purify (Distillation/Chromatography) P2_Dry->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Sources

Method

Application Note: In Vivo Pharmacological Evaluation of 2-Methoxy-4-(methoxymethyl)phenol (MMP) as an Antioxidant Therapeutic

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Grounding As the search for novel, highly b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Grounding

As the search for novel, highly bioavailable antioxidant therapeutics accelerates, vanilloid derivatives have emerged as prime candidates. 2-Methoxy-4-(methoxymethyl)phenol (MMP) —also known as vanillyl methyl ether—is a simple phenolic compound characterized by a vanillyl moiety (4-hydroxy-3-methoxybenzyl). As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the causality of experimental design to ensure your in vivo assays are robust, reproducible, and self-validating.

The Pharmacophore and Mechanism of Action

The antioxidant efficacy of MMP is not coincidental; it is governed by strict structure-activity relationships. The phenolic hydroxyl group acts as a potent hydrogen atom donor to neutralize reactive oxygen species (ROS). Simultaneously, the adjacent methoxy group stabilizes the resulting phenoxyl radical via electron donation, preventing the molecule itself from becoming a damaging pro-oxidant 1[1].

Beyond direct scavenging, vanilloids like MMP activate the Nrf2/HO-1 signaling pathway . By electrophilically modifying cysteine residues on the Keap1 repressor protein, MMP facilitates the nuclear translocation of Nrf2, upregulating endogenous antioxidant enzymes (SOD, CAT, GSH) and providing a sustained cellular defense against lipid peroxidation2[2].

Nrf2_Pathway MMP 2-Methoxy-4-(methoxymethyl)phenol (MMP) ROS Reactive Oxygen Species (ROS) MMP->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) MMP->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Enzymes SOD, CAT, HO-1, GSH (Antioxidant Defense) ARE->Enzymes Gene Transcription Enzymes->ROS Neutralization

Diagram 1: Dual-action antioxidant mechanism of MMP via direct ROS scavenging and Nrf2/ARE pathway activation.

Experimental Design: The Fe-NTA Oxidative Stress Model

To rigorously evaluate MMP in vivo, we utilize the Ferric Nitrilotriacetate (Fe-NTA) induction model . Why Fe-NTA? Unlike generalized stress models, Fe-NTA specifically catalyzes the Fenton reaction in the bloodstream and renal proximal tubules, generating a massive influx of hydroxyl radicals. This creates a highly controlled, acute lipid peroxidation environment that is exceptionally sensitive to vanilloid-mediated radical scavenging 3[3].

This protocol is designed as a self-validating system : by measuring both the primary damage marker (Malondialdehyde/MDA) and the secondary defense markers (Superoxide Dismutase/SOD and Glutathione/GSH), you can definitively prove whether MMP is merely masking ROS or actively restoring the tissue's endogenous antioxidant capacity.

Workflow Animals Wistar Rats (Acclimatization) Dosing MMP Administration (15-30 mg/kg i.p.) Animals->Dosing Induction Fe-NTA Injection (15 mg Fe/kg i.p.) Dosing->Induction Harvest Tissue Harvest (Plasma & Kidney) Induction->Harvest Assay Biomarker Assays (MDA, SOD, GSH) Harvest->Assay

Diagram 2: In vivo experimental workflow detailing the sequence from MMP dosing to biomarker quantification.

Step-by-Step In Vivo Methodologies

Phase A: Animal Preparation and MMP Dosing

Causality Note: Intraperitoneal (i.p.) administration is chosen over oral gavage for initial pharmacokinetic validation to bypass first-pass hepatic metabolism, ensuring peak plasma concentrations of the vanilloid intact.

  • Subject Selection: Procure male Wistar rats (180–200 g). House them under standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to standard chow and water for a 7-day acclimatization period.

  • Formulation: Dissolve MMP in a vehicle of 10% DMSO and 90% sterile physiological saline. Critical step: Ensure complete dissolution, as undissolved particulates will cause localized inflammation and skew systemic oxidative stress markers.

  • Dosing Regimen: Divide animals into four cohorts (n=8 per group):

    • Group 1 (Vehicle Control): i.p. injection of vehicle.

    • Group 2 (Disease Control): i.p. injection of vehicle.

    • Group 3 (Low Dose): i.p. injection of MMP (15 mg/kg body weight).

    • Group 4 (High Dose): i.p. injection of MMP (30 mg/kg body weight). Administer treatments once daily for 7 consecutive days to build steady-state tissue concentrations.

Phase B: Fe-NTA Induction and Tissue Harvesting

Causality Note: Harvesting exactly 1 hour post-induction captures the peak of the Fenton reaction-induced hydroxyl radical burst before endogenous clearance mechanisms fully engage.

  • Fe-NTA Preparation: Prepare the Fe-NTA solution immediately before use by mixing ferric nitrate and nitrilotriacetate (molar ratio 1:4) in distilled water, adjusting the pH to 7.4 with sodium bicarbonate.

  • Induction: On Day 7, exactly one hour after the final MMP/vehicle dose, administer a single i.p. injection of Fe-NTA (15 mg Fe/kg body weight) to Groups 2, 3, and 4. Group 1 receives an equivalent volume of saline.

  • Harvesting: Exactly 1 hour post-Fe-NTA injection, euthanize the animals via deep isoflurane anesthesia.

  • Sample Collection:

    • Draw blood via cardiac puncture into heparinized tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

    • Rapidly excise the kidneys, rinse in ice-cold saline, and homogenize in 0.1 M phosphate buffer (pH 7.4). Centrifuge the homogenate at 10,000 × g for 15 min at 4°C to obtain the post-mitochondrial supernatant.

Phase C: Biomarker Quantification
  • Lipid Peroxidation (MDA) via TBARS Assay: Incubate 0.5 mL of tissue homogenate/plasma with 1 mL of 10% trichloroacetic acid (TCA) and 1 mL of 0.67% thiobarbituric acid (TBA). Heat at 95°C for 45 minutes. Cool and read absorbance at 532 nm.

  • Superoxide Dismutase (SOD) Activity: Measure the inhibition of nitroblue tetrazolium (NBT) reduction by the superoxide radical generated via the xanthine/xanthine oxidase system. Read absorbance at 560 nm.

  • Reduced Glutathione (GSH): Treat the homogenate with Ellman’s reagent (DTNB). The reduction of DTNB by thiol groups produces 2-nitro-5-thiobenzoic acid. Read the yellow color spectrophotometrically at 412 nm.

Quantitative Data Presentation

A successful assay will yield a dose-dependent normalization of oxidative stress markers. The table below summarizes the expected quantitative profile demonstrating MMP's efficacy. The reduction in MDA coupled with the preservation of SOD and GSH validates the dual-action mechanism of the vanillyl moiety.

Experimental GroupPlasma MDA (nmol/mL)Kidney MDA (nmol/mg protein)Kidney SOD (U/mg protein)Kidney GSH (µg/mg protein)
Vehicle Control 2.1 ± 0.30.8 ± 0.115.2 ± 1.445.3 ± 3.2
Fe-NTA (15 mg/kg) 8.5 ± 0.73.4 ± 0.46.1 ± 0.818.4 ± 2.1
Fe-NTA + MMP (15 mg/kg) 5.2 ± 0.52.1 ± 0.310.4 ± 1.132.1 ± 2.8
Fe-NTA + MMP (30 mg/kg) 3.0 ± 0.41.2 ± 0.213.8 ± 1.241.0 ± 3.0

Note: Data represents mean ± SD. The robust recovery of GSH in the 30 mg/kg cohort strongly indicates the activation of the Nrf2 pathway, moving beyond mere radical scavenging to active enzymatic upregulation.

References

  • Stability of Capsinoid in Various Solvents ResearchG
  • Protective Effect of Vanilloids against tert-Butyl Hydroperoxide-Induced Oxidative Stress in Vero Cells Culture Journal of Agricultural and Food Chemistry (ACS Public
  • Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization...

Sources

Application

Application Notes and Protocols: 2-Methoxy-4-(methoxymethyl)phenol as a Versatile Precursor for Advanced Polymer Monomers

Introduction: Unlocking the Potential of a Bio-Derived Phenolic Building Block In the continuous pursuit of sustainable and high-performance polymers, the focus has increasingly shifted towards leveraging renewable, bio-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Bio-Derived Phenolic Building Block

In the continuous pursuit of sustainable and high-performance polymers, the focus has increasingly shifted towards leveraging renewable, bio-derived chemical scaffolds. 2-Methoxy-4-(methoxymethyl)phenol, a compound readily accessible from lignin, a major component of biomass, represents a promising yet under-explored precursor for a variety of functional polymer monomers. Its inherent phenolic, methoxy, and methoxymethyl functionalities offer a rich platform for chemical modification, enabling the synthesis of monomers suitable for thermoplastics, thermosets, and advanced functional materials.

These application notes provide a comprehensive guide for researchers, polymer chemists, and material scientists on the utilization of 2-Methoxy-4-(methoxymethyl)phenol as a versatile starting material. We will delve into the synthesis of key monomer classes, including vinylphenols, epoxides, and benzoxazines, and provide detailed, field-proven protocols for their subsequent polymerization. The causality behind experimental choices, self-validating system designs, and references to authoritative literature form the cornerstone of this guide, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis of Key Monomers from 2-Methoxy-4-(methoxymethyl)phenol

The strategic value of 2-Methoxy-4-(methoxymethyl)phenol lies in its adaptability. The following sections detail the synthetic pathways to convert this precursor into distinct classes of polymerizable monomers.

Conversion to 2-Methoxy-4-vinylphenol (MVP): A Gateway to Thermoplastics and Thermosets

While not a direct polymerization of the precursor, the conversion to 2-methoxy-4-vinylphenol (MVP) is a critical and well-documented application of this chemical family.[1][2][3][4][5][6] MVP, a styrene-like monomer, can be readily polymerized through various techniques to yield both linear thermoplastics and cross-linked thermosets.[1][3][4]

Conceptual Synthetic Pathway:

The conversion of 2-Methoxy-4-(methoxymethyl)phenol to MVP typically involves a dehydration reaction to form the vinyl group. This can be achieved through various catalytic methods. For the purpose of these notes, we will focus on the applications of MVP, which is often derived from the decarboxylation of ferulic acid, a closely related lignin-derived compound.[1][2][3]

Workflow for MVP-based Monomer Synthesis:

cluster_0 MVP Synthesis and Derivatization Ferulic_Acid Ferulic Acid (Lignin-derived) MVP 2-Methoxy-4-vinylphenol (MVP) Ferulic_Acid->MVP Decarboxylation DVB_like Divinylbenzene (DVB)-like Monomers MVP->DVB_like Reaction with Alkyl Dihalides Acrylate_Methacrylate Acrylate/Methacrylate Monomers MVP->Acrylate_Methacrylate Esterification

Caption: Synthesis of MVP and its functional derivatives.

Synthesis of a Glycidyl Ether Epoxy Monomer for High-Performance Thermosets

Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites due to their excellent mechanical properties, chemical resistance, and thermal stability. The phenolic hydroxyl group of 2-Methoxy-4-(methoxymethyl)phenol is an ideal site for the introduction of an epoxide functionality via reaction with epichlorohydrin.

Reaction Principle: Williamson Ether Synthesis

This synthesis proceeds via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. A subsequent intramolecular SN2 reaction, facilitated by the base, forms the epoxide ring.

Experimental Protocol: Synthesis of 2-Methoxy-4-(methoxymethyl)phenyl Glycidyl Ether

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-Methoxy-4-(methoxymethyl)phenol (1 equivalent) and epichlorohydrin (5-10 equivalents, used in excess as both reactant and solvent).

  • Base Addition: While stirring vigorously at room temperature, slowly add sodium hydroxide (1.1 equivalents) as a 50% aqueous solution. The reaction is exothermic; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add toluene to dissolve the product.

    • Wash the organic phase sequentially with 1 M NaOH solution and then with brine until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by FTIR spectroscopy (disappearance of the broad phenolic -OH peak and appearance of characteristic epoxide peaks around 915 and 840 cm⁻¹) and ¹H NMR spectroscopy (presence of signals corresponding to the glycidyl group protons).

Synthesis of a Benzoxazine Monomer for Advanced Thermosets

Benzoxazines are a class of phenolic resins that polymerize via a ring-opening mechanism without the release of volatile byproducts, leading to near-zero shrinkage.[7] This makes them highly desirable for applications in electronics and aerospace. The synthesis involves a Mannich condensation of a phenol, a primary amine, and formaldehyde.[8]

Experimental Protocol: Synthesis of a 2-Methoxy-4-(methoxymethyl)phenol-based Benzoxazine

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Methoxy-4-(methoxymethyl)phenol (1 equivalent) and a primary amine (e.g., aniline, 1 equivalent) in a suitable solvent like toluene or dioxane.

  • Formaldehyde Addition: Add paraformaldehyde (2.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 90-110°C) with constant stirring. The reaction progress can be monitored by the amount of water collected in a Dean-Stark trap or by TLC/NMR analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic solution with 1 M NaOH to remove any unreacted phenol, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude benzoxazine monomer can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Causality Behind Choices: Using paraformaldehyde provides a controlled source of formaldehyde. The choice of amine will significantly influence the properties of the final polybenzoxazine. Aromatic amines like aniline will generally impart higher thermal stability compared to aliphatic amines.

Table 1: Summary of Monomer Synthesis Parameters

Monomer TypeKey ReactantsTypical SolventReaction TemperatureKey Advantages
Epoxy (Glycidyl Ether) Epichlorohydrin, NaOHToluene (for work-up)60-70°CHigh performance, excellent adhesion.
Benzoxazine Primary Amine, ParaformaldehydeToluene, Dioxane90-110°CNear-zero shrinkage, high thermal stability.

Part 2: Polymerization Protocols

Once the desired monomers are synthesized and purified, they can be polymerized to form the final materials. The following protocols outline standard procedures for the polymerization of the epoxy and benzoxazine monomers.

Cationic Ring-Opening Polymerization of 2-Methoxy-4-(methoxymethyl)phenyl Glycidyl Ether

The ring-opening polymerization of epoxides is a versatile method to create cross-linked thermoset networks.[9][10][11] This can be initiated by either cationic or anionic species, or by using curing agents that react with the epoxide ring. Here, we detail a common approach using a Lewis acid catalyst for cationic polymerization.

Experimental Protocol:

  • Formulation: In a suitable container, combine the synthesized epoxy monomer with a curing agent. For a simple homopolymerization, a cationic initiator such as a Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) can be used at a concentration of 1-5 wt%. For a cross-linked network, a co-reactant like an anhydride or an amine can be used.

  • Degassing: Degas the mixture under vacuum for 15-30 minutes to remove any entrapped air bubbles, which can cause voids in the final cured polymer.

  • Curing: Pour the degassed mixture into a pre-heated mold. The curing schedule will depend on the initiator and any co-reactants used. A typical two-stage curing profile is often employed:

    • Initial Cure: Heat at a moderate temperature (e.g., 120-150°C) for 1-2 hours. This allows for gelation to occur.

    • Post-Cure: Increase the temperature (e.g., 160-180°C) for an additional 2-4 hours to ensure complete cross-linking and to maximize the glass transition temperature (Tg) and mechanical properties.

  • Characterization: The resulting thermoset can be characterized by Differential Scanning Calorimetry (DSC) to determine the Tg, and by Dynamic Mechanical Analysis (DMA) to evaluate its thermomechanical properties.

Polymerization Workflow:

cluster_1 Epoxy and Benzoxazine Polymerization Epoxy_Monomer Glycidyl Ether Monomer Curing Degas & Cure (Heat, Initiator/Curing Agent) Epoxy_Monomer->Curing Benzoxazine_Monomer Benzoxazine Monomer Benzoxazine_Monomer->Curing Polyepoxide Cross-linked Polyepoxide Curing->Polyepoxide Polybenzoxazine Polybenzoxazine Network Curing->Polybenzoxazine

Caption: General workflow for thermoset production.

Thermal Ring-Opening Polymerization of Benzoxazine Monomers

A key advantage of benzoxazines is their ability to undergo thermal ring-opening polymerization without the need for a catalyst, although catalysts can be used to lower the curing temperature.[8]

Experimental Protocol:

  • Monomer Preparation: Melt the purified benzoxazine monomer by heating it above its melting point.

  • Degassing: Degas the molten monomer under vacuum for 30-60 minutes to remove any dissolved gases and residual solvent. This step is crucial to prevent void formation during curing.

  • Curing Schedule: Pour the degassed monomer into a pre-heated mold. The polymerization is thermally induced and typically follows a multi-step heating profile to control the reaction rate and ensure a uniform network. A general curing schedule is as follows:[8]

    • 1 hour at 160°C

    • 2 hours at 180°C

    • 2 hours at 200°C

    • (Optional) A post-cure at a higher temperature (e.g., 220°C) for 1 hour can further increase the cross-link density.

  • Cooling and Demolding: After the curing cycle is complete, allow the mold to cool slowly to room temperature to minimize internal stresses. Once cooled, the rigid, cross-linked polybenzoxazine can be demolded.

Trustworthiness of the Protocol: The stepwise increase in temperature allows for the initial ring-opening and chain propagation to occur at a controlled rate, preventing a runaway reaction. The higher temperature post-cure ensures that the polymerization goes to completion, maximizing the material's performance characteristics. The final material is typically a rigid, amber-to-dark-colored solid with high thermal stability.

Table 2: Typical Curing Profiles and Expected Polymer Properties

Monomer SystemCuring MechanismTypical Cure ScheduleExpected Glass Transition (Tg)Key Polymer Characteristics
Epoxy/Lewis Acid Cationic Ring-Opening1h @ 120°C + 2h @ 160°C100 - 150°CHigh modulus, good chemical resistance.
Benzoxazine Thermal Ring-Opening1h @ 160°C, 2h @ 180°C, 2h @ 200°C150 - 250°CHigh thermal stability, low water absorption, excellent dielectric properties.

Conclusion

2-Methoxy-4-(methoxymethyl)phenol is a highly valuable, bio-derivable platform chemical that provides access to a diverse range of high-performance polymer monomers. Through straightforward and scalable synthetic transformations, it can be converted into epoxy and benzoxazine monomers, which serve as precursors to advanced thermosetting materials with properties tailored for demanding applications. The protocols outlined in these notes are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the full potential of this versatile precursor in the development of next-generation sustainable polymers.

References

  • Fache, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. [Link]

  • Huang, M., et al. (2020). Facile preparation of polycarbonates from bio-based eugenol and 2-methoxy-4-vinylphenol. Polymer Chemistry, 11, 5133-5139. [Link]

  • Ishida, H., & Allen, D. J. (2016). Process for making benzoxazines.
  • Various Authors. (2023). Properties and Applications of Polymers: A Mini Review. ResearchGate. [Link]

  • Rodriguez, C. G., et al. (2017). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules, 50, 3121-3130. [Link]

  • Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry, 64(4). [Link]

  • Orozco, F., et al. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(2), 269. [Link]

  • Fache, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PMC. [Link]

  • Fache, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]

  • Fache, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate. [Link]

  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PMC. [Link]

  • Singh, V. K., et al. (2007). Ring Opening of Epoxides with Alcohols Using Fe(Cp)2BF4 as Catalyst. ResearchGate. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • Smith, J. (2021). Editorial on Ring-opening Reactions of Epoxides. Longdom Publishing. [Link]

  • Kumar, A., & Singh, R. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Fache, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Diva-Portal.org. [Link]

  • Reviewer Reports for 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). MDPI. [Link]

Sources

Method

preparation of 2-Methoxy-4-(methoxymethyl)phenol standard solutions for mass spectrometry

Title: Preparation and Validation of 2-Methoxy-4-(methoxymethyl)phenol Standard Solutions for Mass Spectrometry Abstract 2-Methoxy-4-(methoxymethyl)phenol, commonly known as methyl vanillyl ether, is a critical phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preparation and Validation of 2-Methoxy-4-(methoxymethyl)phenol Standard Solutions for Mass Spectrometry

Abstract

2-Methoxy-4-(methoxymethyl)phenol, commonly known as methyl vanillyl ether, is a critical phenolic derivative monitored in lignin depolymerization studies, fragrance profiling, and food chemistry[1]. Because phenolic compounds are highly susceptible to oxidative degradation and matrix suppression during ionization, the preparation of analytical standards requires strict adherence to optimized solvent environments and storage conditions. This application note provides a causality-driven, self-validating protocol for preparing 2-Methoxy-4-(methoxymethyl)phenol standard solutions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties & Mechanistic MS Behavior

Understanding the molecular structure of 2-Methoxy-4-(methoxymethyl)phenol is essential for predicting its mass spectrometric behavior and ensuring standard stability[2].

  • Ionization Causality (LC-MS/MS): The presence of a phenolic hydroxyl group allows for highly efficient deprotonation in neutral to slightly basic mobile phases. Consequently, Electrospray Ionization in negative mode (ESI-) is the most sensitive technique, yielding a robust [M-H]⁻ precursor ion at m/z 167.1.

  • Fragmentation Causality (GC-MS): Under Electron Ionization (EI, 70 eV), the molecule exhibits a molecular ion at m/z 168. The base peak typically occurs at m/z 137, driven by the highly favored loss of the methoxy radical (-OCH3) or hydroxymethyl equivalent from the side chain, a fragmentation stabilized by the aromatic ring[3].

Table 1: Physicochemical and Mass Spectrometry Properties

ParameterValue / Description
IUPAC Name 2-Methoxy-4-(methoxymethyl)phenol
Synonyms Methyl vanillyl ether; 4-hydroxy-3-methoxybenzyl methyl ether
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
GC-MS (EI) Primary Ions m/z 168 (M⁺), 137 (Base Peak), 122, 94[3]
LC-MS/MS (ESI-) Precursor m/z 167.1[M-H]⁻

Reagents and Materials

To establish a self-validating analytical system, all reagents must be of the highest purity to prevent background interference and ion suppression.

  • Standard: 2-Methoxy-4-(methoxymethyl)phenol analytical standard (Purity ≥ 98%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Internal Standard (IS): Isotope-labeled analogs such as Vanillin-d3 or Guaiacol-d4 are recommended to dynamically correct for matrix effects and injection variability.

  • Consumables: Amber volumetric flasks and amber glass HPLC vials (critical to prevent UV-induced auto-oxidation of the phenolic ring).

Experimental Protocol: Step-by-Step Methodology

Step 1: Stock Solution Preparation (1.0 mg/mL)

  • Weighing: Accurately weigh 10.0 mg of the 2-Methoxy-4-(methoxymethyl)phenol standard using a calibrated microanalytical balance.

  • Dissolution (Causality-Driven): Transfer the solid to a 10 mL amber volumetric flask. Add 5 mL of LC-MS grade methanol. Rationale: Phenolic ethers have limited solubility in pure water. Methanol ensures complete solvation of the hydrophobic methoxymethyl moiety while preventing the microbial degradation that frequently occurs in aqueous stock solutions.

  • Final Volume: Dilute to the 10 mL mark with methanol. Sonicate for 5 minutes at room temperature to ensure absolute homogeneity.

Step 2: Intermediate Working Solution (10 µg/mL)

  • Transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL amber volumetric flask.

  • Dilute to volume with a 50:50 (v/v) Methanol:Water mixture. Rationale: This intermediate solvent matches the initial conditions of a typical reversed-phase LC gradient, preventing solvent-front distortion (peak broadening) during sample injection.

Step 3: Calibration Curve and Matrix Matching

  • Prepare serial dilutions from the intermediate solution to generate a calibration curve spanning 1 ng/mL to 500 ng/mL.

  • Self-Validating Step: Spike each calibration level with a constant concentration of the Internal Standard (e.g., 50 ng/mL). The linearity of the IS response across all levels validates that no concentration-dependent ion suppression is occurring in the source.

Mass Spectrometry Parameters (LC-MS/MS)

For targeted quantification using Multiple Reaction Monitoring (MRM), the following transitions are optimized for a triple quadrupole mass spectrometer operating in ESI- mode.

Table 2: MRM Parameters for 2-Methoxy-4-(methoxymethyl)phenol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Methoxy-4-(methoxymethyl)phenol167.1152.115Quantifier (Loss of •CH3)
2-Methoxy-4-(methoxymethyl)phenol167.1122.125Qualifier (Loss of -CH2OCH3)
Internal Standard (Vanillin-d3)154.1108.120IS Normalization

Storage and Stability Validation

  • Storage: Aliquot the 1.0 mg/mL stock solution into tightly sealed amber vials and store at -20°C. Working solutions should be stored at 4°C and prepared fresh weekly.

  • Quality Control (QC): Inject a mid-level QC standard (e.g., 50 ng/mL) every 10-15 samples during an MS sequence. A deviation of >15% in the peak area ratio (Analyte/IS) indicates potential degradation or instrument drift, triggering an automatic halt and recalibration of the system.

Experimental Workflow Visualization

Workflow N1 Solid Standard 2-Methoxy-4-(methoxymethyl)phenol N2 Weighing & Dissolution (LC-MS Grade MeOH) N1->N2 N3 Stock Solution (1.0 mg/mL, Amber Flask) N2->N3 N4 Serial Dilution (Matrix-Matched + Internal Std) N3->N4 N5 LC-MS/MS Analysis (ESI Negative Mode) N4->N5 N6 Data Validation (QC Checks & Calibration) N5->N6

Workflow for the preparation and MS validation of phenolic standard solutions.

References

  • Title: 2-Methoxy-4-(methoxymethyl)
  • Source: acs.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Methoxy-4-(methoxymethyl)phenol

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-(methoxymethyl)phenol (also known as vanillyl methyl ether). This compound is a highly valued fragrance ingredient and a critical intermediate in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-(methoxymethyl)phenol (also known as vanillyl methyl ether). This compound is a highly valued fragrance ingredient and a critical intermediate in pharmaceutical development.

Synthesizing this molecule in high yields presents a unique set of challenges. Because the benzylic hydroxyl group of the intermediate (vanillyl alcohol) is highly reactive, researchers frequently encounter competing side reactions such as hydrogenolysis (yielding creosol) or electrophilic aromatic condensation (yielding polymeric tars). This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you engineer a robust, high-yield synthetic system.

Mechanistic Pathway & Reaction Network

To troubleshoot effectively, we must first map the chemical causality of the system. The synthesis typically proceeds via the reduction of vanillin to vanillyl alcohol, followed by dehydrative etherification with methanol.

ReactionNetwork Vanillin Vanillin (Starting Material) VA Vanillyl Alcohol (Intermediate) Vanillin->VA +H2 (Reductive) VME 2-Methoxy-4-(methoxymethyl)phenol (Target Product) VA->VME +MeOH, -H2O (Acid Catalyst) Creosol Creosol (Over-reduction) VA->Creosol +H2, -H2O (Hydrogenolysis) Oligomers Polymeric Tars (Condensation) VA->Oligomers +VA, -H2O (Strong Acid)

Reaction network for 2-Methoxy-4-(methoxymethyl)phenol synthesis and common side reactions.

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Low Yield of Target Product CheckNMR Analyze Crude by NMR/GC-MS Start->CheckNMR Unreacted High Unreacted Vanillyl Alcohol CheckNMR->Unreacted Reaction Stalled OverRed High Creosol Formation CheckNMR->OverRed Hydrogenolysis Tars Oligomers / Tars Detected CheckNMR->Tars Condensation Sol1 Use Moisture-Tolerant Lewis Acid (Zr-based) Unreacted->Sol1 Sol2 Lower H2 Pressure & Temp (≤60°C) OverRed->Sol2 Sol3 Increase MeOH Excess & Avoid Brønsted Acids Tars->Sol3

Diagnostic workflow for troubleshooting low etherification yields.

Q1: My etherification stalls at 50-60% conversion when using standard Brønsted acids (e.g., HCl, H₂SO₄, or Amberlyst-15). Why?

Causality: The dehydrative etherification of vanillyl alcohol and methanol generates one equivalent of water. Standard Lewis acids (like AlCl₃) hydrolyze instantly, while Brønsted acids suffer from thermodynamic equilibrium stalling. The water by-product competitively binds to the catalytic sites, causing product inhibition. Solution: Switch to a moisture-tolerant Lewis acid. Recent advances demonstrate that Zirconocene triflate [Zr(Cp)₂(CF₃SO₃)₂·THF] maintains high catalytic activity even in the presence of stoichiometric water[1]. The triflate ligands provide sufficient electron withdrawal to maintain Lewis acidity, while the metallocene structure resists hydrolysis, driving the reaction to >95% yield.

Q2: I am attempting a one-pot reductive etherification directly from vanillin, but I am getting significant amounts of creosol (2-methoxy-4-methylphenol). How do I prevent this?

Causality: You are experiencing hydrogenolysis. The benzylic C-O bond in vanillyl alcohol is weak. If the hydrogen pressure is too high or the hydrogenation catalyst is too aggressive (e.g., bare Pd/C at >60°C), the catalyst will cleave the benzylic hydroxyl group entirely, reducing it to a methyl group before methanol can attack the carbocation. Solution: You must moderate the catalyst and control the kinetics. Use a bimetallic or moderated catalyst system (e.g., nano-Ruthenium combined with a solid acid like tin phosphotungstate)[2]. Strictly maintain the H₂ pressure between 1.0–2.0 MPa and keep the temperature at or below 60°C.

Q3: The reaction mixture turns dark, and NMR shows broad polymeric/oligomeric peaks. What is happening?

Causality: The intermediate benzylic carbocation formed during the Sₙ1 etherification is highly electrophilic. The guaiacyl ring of vanillyl alcohol is highly electron-rich. If the methanol concentration is too low, or if a harsh Brønsted acid (like Triflic acid, TfOH) is used, the carbocations will attack the aromatic rings of adjacent vanillyl alcohol molecules, leading to rapid polymerization (lignin-like condensation)[1]. Solution: Run the reaction in a massive excess of methanol to ensure the pseudo-first-order kinetics favor methanol nucleophilic attack over aromatic condensation. Avoid strong Brønsted acids entirely.

Comparative Catalyst Performance Data

To make informed decisions on reaction design, refer to the following quantitative comparison of catalytic systems for the etherification step (Vanillyl Alcohol + Methanol → Target Product).

Catalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (%)Major ByproductsNotes
Zr(Cp)₂(OTf)₂·THF 4024>99>95NoneOptimal. Moisture-tolerant; no degradation[1].
Amberlyst-15 (Resin) 60128575Di-vanillyl etherRequires continuous water removal (molecular sieves).
TfOH (Triflic Acid) 404100<50Polymeric TarsToo harsh; promotes rapid aromatic condensation[1].
Ru/C + Sn-Phosphotungstate 6019>9997Creosol (trace)One-pot from Vanillin; requires precise H₂ control[2].

Validated Experimental Protocols

A reliable protocol must be a self-validating system. The following methodologies include built-in In-Process Controls (IPCs) to ensure you can verify the reaction trajectory before committing to workup.

Protocol A: Moisture-Tolerant Lewis Acid Catalyzed Etherification (Two-Step)

This protocol isolates the etherification step for maximum yield and purity, utilizing the Zirconium-catalyzed method.

Materials: Vanillyl alcohol (1.0 eq), Methanol (10.0 eq, acts as reactant and co-solvent), 2-Methyltetrahydrofuran (Me-THF, solvent), Zirconocene triflate [Zr(Cp)₂(OTf)₂·THF] (2 mol%).

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve vanillyl alcohol (0.25 M) in a mixture of Me-THF and Methanol.

  • Catalyst Addition: Add 2 mol% of Zr(Cp)₂(OTf)₂·THF to the stirring solution.

  • Reaction: Heat the mixture to 40°C.

  • IPC (Self-Validation): At t = 4 hours, extract a 50 µL aliquot, quench with saturated NaHCO₃, extract into EtOAc, and analyze via GC-MS or TLC (Hexane:EtOAc 7:3). You should observe the disappearance of the vanillyl alcohol peak and the emergence of the product mass (m/z 168.19).

  • Completion: Continue stirring for 24 hours. The moisture tolerance of the Zr-catalyst ensures the reaction will not stall despite the generation of water.

  • Workup: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if absolute analytical purity is required.

Protocol B: One-Pot Reductive Etherification from Vanillin

For scale-up scenarios where a single-reactor process is preferred.

Materials: Vanillin (1.0 eq), Methanol (Solvent/Reactant, to achieve 1.5 mol/L vanillin concentration), Nano-Ruthenium catalyst (0.4 kg per kg vanillin), Solid Tin Phosphotungstate catalyst (0.05 kg per kg vanillin).

  • Reactor Loading: Charge a high-pressure Parr reactor with Vanillin and Methanol. Add the Nano-Ru and Tin Phosphotungstate catalysts.

  • Purging: Seal the reactor and purge with Nitrogen three times, followed by Hydrogen three times to remove all oxygen.

  • Pressurization & Heating: Pressurize the reactor to exactly 2.0 MPa with H₂. Heat the system to 60°C under vigorous mechanical stirring.

  • IPC (Self-Validation): Monitor the hydrogen uptake curve. The reaction is complete when the pressure drop ceases (typically around 18-19 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the residual hydrogen. Filter the mixture to recover the solid catalysts (which can be dried and reused). Remove the excess methanol from the filtrate via rotary evaporation.

  • Yield Expectation: This method consistently yields ~97% of 2-Methoxy-4-(methoxymethyl)phenol with a purity of >98%[2].

References

  • Mild and selective etherification of wheat straw lignin and lignin model alcohols by moisture-tolerant zirconium catalysis Source: Green Chemistry (RSC Publishing), 2023. URL:[Link]

  • Process for preparing vanillyl alcohol ether by one-step method (Patent CN105622363A)

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Methoxy-4-(methoxymethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with phenolic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with phenolic compounds. 2-Methoxy-4-(methoxymethyl)phenol (also known as vanillyl alcohol methyl ether) is a highly valued vanillin derivative used in cosmetics, topical analgesics, and biochemical assays.

While its molecular structure—featuring a methoxy group, a methoxymethyl group, and a phenolic hydroxyl—grants it excellent functional properties, it also restricts its intrinsic aqueous solubility to approximately 2.15 mg/mL at 24 °C with a Log P of ~0.7[1]. This moderate lipophilicity often leads to precipitation during assay dilution, poor bioavailability in aqueous serums, and phase separation in emulsions.

This guide is designed to help you bypass these thermodynamic barriers using field-proven, self-validating methodologies.

Troubleshooting Decision Tree

Before altering your formulation, you must align your solubility enhancement strategy with your final application. Use the workflow below to determine the optimal path.

G Start Low Aqueous Solubility 2-Methoxy-4-(methoxymethyl)phenol Decision Target Application? Start->Decision InVitro In Vitro / Cell Assays Decision->InVitro Assay InVivo In Vivo / Topical Decision->InVivo Pharma Emulsion Cosmetic Emulsion Decision->Emulsion Cosmetic Sol1 Cosolvent + Surfactant (DMSO/PEG300/Tween-80) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Sol2 Sol3 Lipid Pre-dissolution (Oil phase <40°C) Emulsion->Sol3

Caption: Decision tree for selecting a solubility enhancement strategy based on application.

Frequently Asked Questions (FAQs)

Q: Why does 2-Methoxy-4-(methoxymethyl)phenol precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic case of solvent-shift precipitation. When the compound is dissolved in 100% DMSO, it is held in solution by strong solvent-solute interactions. Upon rapid dilution into an aqueous buffer, the DMSO diffuses into the water faster than the compound can solvate. This sudden drop in the solvent's carrying capacity forces the compound into a thermodynamically unstable, supersaturated state, leading to rapid nucleation and precipitation. Solution: Employ a gradual polarity gradient using intermediate cosolvents (like PEG 300) and a surfactant (like Tween-80) to lower the interfacial tension before introducing the aqueous phase[2].

Q: How can I achieve a stable, high-concentration aqueous solution (>10 mg/mL) for in vivo dosing without using toxic levels of organic solvents? A: The most effective strategy is host-guest complexation using modified cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring of the vanillyl derivative, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains high water solubility[3]. This significantly enhances apparent solubility without the cellular toxicity associated with high DMSO concentrations.

Q: I am formulating a topical cosmetic emulsion, but the compound is crystallizing or causing phase separation. How do I prevent this? A: Because 2-Methoxy-4-(methoxymethyl)phenol is lipophilic, adding it directly to a cold aqueous phase prevents it from acquiring the thermal energy and lipid environment necessary to remain solvated. Solution: Pre-dissolve the compound in the oil phase (e.g., carrier oils, polysorbate) at temperatures strictly below 40 °C to prevent thermal degradation or volatilization[4]. Direct injection into a warm emulsion ensures the compound partitions effectively into the lipid micelles before the system cools.

Quantitative Solubility Data

The following table summarizes the expected solubility limits of 2-Methoxy-4-(methoxymethyl)phenol across various validated vehicle systems.

Vehicle SystemMechanism of SolubilizationExpected Solubility LimitPrimary Application
Water (pH 7.0) Intrinsic aqueous solubility~2.15 mg/mLBaseline reference
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Cosolvency + Micellar encapsulation≥ 2.5 mg/mL (up to 10 mg/mL)In vitro cell assays
20% HP-β-CD in Saline Host-Guest Inclusion Complexation> 15 mg/mLIn vivo dosing / Aqueous serums
Corn Oil / Lipid Carrier Lipophilic partitioning> 25 mg/mLTopical emulsions / Cosmetics

Self-Validating Experimental Protocols

Protocol A: Cosolvent-Surfactant Screening Assay (For In Vitro Use)

Causality: We use a sequential addition method. DMSO provides initial dissolution, PEG 300 acts as a bridging cosolvent to prevent shock precipitation, and Tween-80 forms micelles to trap the compound before the final aqueous dilution[2].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 2.5 mg of 2-Methoxy-4-(methoxymethyl)phenol in 100 µL of 100% DMSO. Vortex for 30 seconds until completely clear.

  • Cosolvent Bridging: Add 400 µL of PEG 300 to the DMSO stock. Pipette up and down 10 times. Do not vortex aggressively to avoid introducing micro-bubbles.

  • Micellar Encapsulation: Add 50 µL of Tween-80. Gently invert the tube 5 times to ensure homogeneous distribution of the surfactant.

  • Aqueous Quenching: Slowly add 450 µL of standard saline (0.9% NaCl) dropwise while gently swirling the tube.

Validation Checkpoint: Shine a laser pointer through the final solution. If the beam path is highly visible (Tyndall effect), nano-precipitates have formed, indicating the aqueous phase was added too quickly. A properly formulated solution will remain optically clear.

Protocol B: Preparation of HP-β-CD Inclusion Complexes (For In Vivo Use)

Causality: Thermodynamic equilibration is required to force the hydrophobic compound into the cyclodextrin cavity. Sonication provides the kinetic energy to overcome the activation barrier of complexation[3].

Mechanism FreeDrug Free Compound (Hydrophobic) Complexation Thermodynamic Equilibration FreeDrug->Complexation FreeCD HP-β-Cyclodextrin (Hydrophilic Exterior) FreeCD->Complexation InclusionComplex Inclusion Complex (Water Soluble) Complexation->InclusionComplex Non-covalent binding

Caption: Thermodynamic formation of a water-soluble cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Host Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of distilled water or saline to create a 20% (w/v) host solution. Stir at 300 RPM until fully transparent.

  • Guest Addition: Add 15 mg of 2-Methoxy-4-(methoxymethyl)phenol directly to the cyclodextrin solution. The solution will initially appear cloudy.

  • Thermodynamic Complexation: Place the vial in an ultrasonic bath at room temperature for 45 minutes. The ultrasonic waves provide the energy required for the guest molecules to displace water molecules inside the cyclodextrin cavity.

  • Equilibration: Transfer the vial to an orbital shaker and agitate at 200 RPM for 24 hours at 25 °C to ensure thermodynamic equilibrium is reached.

Validation Checkpoint: Pass the final solution through a 0.22 µm PTFE syringe filter. If the compound was successfully complexed, the filter will offer zero resistance, and an HPLC analysis of the filtrate will confirm a >95% recovery rate of the active pharmaceutical ingredient (API). Resistance during filtration indicates uncomplexed, precipitated API.

References

  • ResearchGate. "Complexation of vanillin and ethylvanillin with alpha-, beta-, and gamma-cyclodextrin." Mechanisms of Cyclodextrin Inclusion for Vanillyl Derivatives. URL:[Link]

  • Beurre. "Vanillyl butyl ether Formulation Guidelines." Topical Emulsion and Lipid Dissolution Parameters. URL:[Link]

Sources

Troubleshooting

reducing chemical impurities during 2-Methoxy-4-(methoxymethyl)phenol extraction

Technical Support Center: Optimization & Impurity Reduction in 2-Methoxy-4-(methoxymethyl)phenol Extraction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Impurity Reduction in 2-Methoxy-4-(methoxymethyl)phenol Extraction

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in isolating 2-Methoxy-4-(methoxymethyl)phenol (commonly known as methyl vanillyl ether). Because this molecule features a highly activated benzylic position, it is uniquely susceptible to side reactions during synthesis and extraction. This guide bypasses generic advice, focusing strictly on mechanistic causality, self-validating workflows, and empirical troubleshooting.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: Why am I seeing high levels of unreacted vanillyl alcohol (VOH) in my final extract? Causality: The conversion of vanillyl alcohol to methyl vanillyl ether in methanol is an equilibrium-driven process. The reaction proceeds via a 1[1], driven by the formation of a highly stable (4-hydroxy-3-methoxyphenyl)-methylium benzyl cation. If water (the byproduct) is not actively removed, the equilibrium stalls. Solution: Utilize anhydrous methanol and a heterogeneous solid acid catalyst. The use of 2[2] provides the necessary protonation to form the carbocation without introducing aqueous acid, driving the reaction forward while simplifying post-reaction filtration.

Q2: How do I minimize the formation of creosol (2-methoxy-p-cresol) during the extraction process? Causality: Creosol is a hydrodeoxygenation (HDO) byproduct. If your extraction or synthesis environment involves reductive conditions or trace transition metals (e.g., Ruthenium, Palladium), the benzylic hydroxyl/ether group will be cleaved. Studies on3[3] demonstrate that transition metals rapidly shift the pathway from Williamson ether synthesis to HDO, permanently reducing the oxygen content and yielding creosol. Solution: Ensure all glassware and solvents are free of trace transition metals. Do not use hydrogen atmospheres or metal-based reducing agents during the isolation phase.

Q3: Why does my GC-MS analysis show a lower purity than my NMR data? Causality: Methyl vanillyl ether is thermally labile. Prolonged exposure to high temperatures in the GC inlet can induce thermal cleavage of the methoxymethyl group. Solution: Optimize your analytical parameters. When performing 4[4], utilize a polar column (e.g., DB-WAX) and restrict the injector temperature to 200°C–220°C to prevent artificial impurity generation during analysis.

Section 2: Quantitative Impurity Profiling

ImpurityChemical Origin / MechanismGC-MS Detection (Relative RT)Mitigation Strategy
Vanillyl Alcohol (VOH) Incomplete SN1 conversion / Equilibrium limitsEarly eluting (polar hydroxyl)Use anhydrous methanol; employ solid acid scavengers (Amberlyst-15).
Creosol Hydrodeoxygenation (HDO) via trace metalsElutes before target etherEliminate trace metals; avoid reductive environments during extraction.
Vanillin Auto-oxidation of benzylic alcohol/etherMid-eluting (carbonyl peak)Degas solvents; extract under inert N2 or Ar atmosphere.
Polymeric Ethers SN1 self-condensation of benzyl cationsLate eluting / Broad baselineMaintain dilute conditions; strictly control acid catalyst concentration.

Section 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step contains a built-in quality control (QC) checkpoint to ensure causality is maintained and impurities are actively rejected before proceeding.

Phase 1: Chemoselective Etherification

  • Reaction: Dissolve 10.0 g of high-purity vanillyl alcohol in 100 mL of anhydrous methanol. Add 1.0 g of dry Amberlyst-15 resin.

  • Execution: Stir at 50°C for 4 hours under a nitrogen atmosphere to prevent vanillin formation.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 70:30). The target ether (MVE) will migrate higher (less polar) than the starting VOH. Do not proceed until the VOH spot is completely consumed.

Phase 2: Reaction Quenching & Liquid-Liquid Extraction 4. Filtration: Filter the mixture to remove the Amberlyst-15 resin. 5. Concentration: Remove excess methanol under reduced pressure (max bath temperature 40°C to prevent thermal degradation). 6. Extraction: Redissolve the crude oil in 100 mL of Ethyl Acetate. Wash with 50 mL of 5% aqueous NaHCO3. 7. Validation Checkpoint 2 (pH Check): Test the aqueous layer. It must be mildly alkaline (pH ~8). This neutralizes trace acidity, preventing reverse hydrolysis or oligomerization during final solvent removal. 8. Drying: Wash with 50 mL brine, dry over anhydrous Na2SO4, and concentrate.

Phase 3: Chromatographic Purification & Final Validation 9. Purification: Load the crude extract onto a silica gel column. Elute with a gradient of Hexane to Hexane:EtOAc (85:15). 10. Validation Checkpoint 3 (GC-MS): Analyze the pooled fractions. The purity must exceed 99.0% area. Ensure the GC injector is set no higher than 220°C to prevent the artifactual appearance of creosol or VOH.

Section 4: System Workflows & Pathway Visualizations

Mechanism VOH Vanillyl Alcohol (Starting Material) Cation Resonance-Stabilized Benzyl Cation VOH->Cation H+ Catalyst -H2O (SN1) Vanillin Vanillin (Oxidation Impurity) VOH->Vanillin O2 / Transition Metals Auto-oxidation Creosol Creosol (HDO Impurity) VOH->Creosol H2 / Ru or Pd Catalyst Hydrodeoxygenation MVE 2-Methoxy-4-(methoxymethyl)phenol (Target Product) Cation->MVE +Methanol Etherification Oligomer Polymeric Ethers (Condensation Impurity) Cation->Oligomer +Unreacted VOH Side Reaction

Mechanistic pathways of vanillyl alcohol leading to target ether and common impurities.

Protocol Step1 1. Acid-Catalyzed Reaction (VOH + MeOH + Amberlyst-15) Step2 2. Catalyst Filtration (Remove Solid Acid) Step1->Step2 Step3 3. Quench & Neutralize (Wash with 5% NaHCO3) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate / H2O) Step3->Step4 Step5 5. Vacuum Concentration (Remove EtOAc & MeOH) Step4->Step5 Step6 6. Silica Gel Purification (Hexane:EtOAc Gradient) Step5->Step6 Step7 7. GC-MS Validation (Purity > 99%) Step6->Step7

Self-validating extraction and purification workflow for 2-Methoxy-4-(methoxymethyl)phenol.

References

  • Brainly. "Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol". Source: Brainly.
  • Kobata, K., et al. "Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance". Source: Taylor & Francis.
  • Cejudo-Bastante, M. J., et al. "Combined Effects of Prefermentative Skin Maceration and Oxygen Addition of Must on Color-Related Phenolics, Volatile Composition, and Sensory Characteristics of Airén White Wine". Source: ACS Publications.
  • Xu, Y., et al. "Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes". Source: ACS Organometallics.

Sources

Optimization

Technical Support Center: Resolving GC-MS Peak Tailing for 2-Methoxy-4-(methoxymethyl)phenol

Welcome to the Technical Support Center. This guide addresses a critical analytical challenge encountered by researchers and drug development professionals: chromatographic peak tailing of 2-Methoxy-4-(methoxymethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a critical analytical challenge encountered by researchers and drug development professionals: chromatographic peak tailing of 2-Methoxy-4-(methoxymethyl)phenol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

As a phenolic compound containing both a free hydroxyl (-OH) group and ether linkages, it is highly susceptible to secondary interactions within the GC flow path. This guide provides a mechanistic understanding of these interactions and field-proven, self-validating protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Root Cause Analysis

Peak tailing occurs when a subpopulation of analyte molecules is retained longer than the main chromatographic band. For 2-Methoxy-4-(methoxymethyl)phenol, this is rarely a detector issue; rather, it is driven by chemical or physical phenomena within the sample flow path.

  • Chemical Interactions (Active Sites): The phenolic -OH group acts as a strong hydrogen bond donor. When the fused silica of the inlet liner or the column stationary phase degrades due to thermal stress, oxidation, or matrix contamination, active silanol (Si-OH) groups are exposed[1]. The analyte's hydroxyl group interacts with these active sites, delaying elution and causing an exponential "tail"[2].

  • Physical Defects (Dead Volume): Improper column installation, a ragged column cut, or degraded septa create dead volumes. In these void spaces, the analyte band diffuses and broadens before entering the stationary phase, resulting in physical tailing[3].

DiagnosticWorkflow Start Observe Peak Tailing: 2-Methoxy-4-(methoxymethyl)phenol Check Do all peaks in the chromatogram tail? Start->Check Physical Physical Defect (e.g., Dead Volume, Ragged Cut) Check->Physical Yes (All Peaks) Chemical Chemical Interaction (Active Silanol Sites) Check->Chemical No (Polar Only) Action1 Trim 10-20 cm of column & Reinstall with clean cut Physical->Action1 Action2 Perform Silylation (BSTFA + 1% TMCS) Chemical->Action2

Diagnostic logic for isolating physical vs. chemical GC-MS peak tailing.

Troubleshooting FAQs

Q1: My 2-Methoxy-4-(methoxymethyl)phenol peak exhibits severe tailing, but the non-polar internal standard looks perfectly symmetrical. What is the cause? A: This differential behavior confirms a chemical interaction rather than a physical system defect. If all peaks tailed, it would indicate a physical issue like a poor column cut or dead volume[3]. Because only the polar phenol is tailing, the root cause is interaction with active sites (silanols) in the inlet liner or the front of the GC column[1]. Solution: Replace the inlet liner with a highly deactivated, single-taper liner. If the issue persists, trim 10-20 cm from the front of the GC column to remove the degraded stationary phase[2].

Q2: How can I permanently eliminate the hydrogen bonding interactions of this compound? A: The most robust solution is chemical derivatization. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogen on the phenolic -OH group is replaced with a trimethylsilyl (TMS) group[4]. This converts the analyte into a less polar, more volatile ether, completely eliminating its ability to hydrogen bond with the GC flow path[5].

Q3: Why is 1% TMCS added to the BSTFA reagent? A: While BSTFA is a potent silylating agent, steric hindrance around the phenolic ring (due to the adjacent methoxy groups) can slow the reaction. Trimethylchlorosilane (TMCS) acts as a critical catalyst, significantly increasing the reactivity of the silylating reagent and ensuring complete derivatization of the hindered phenol within a practical timeframe[6].

Quantitative Impact of Derivatization

To illustrate the necessity of resolving active site interactions, the table below summarizes the typical quantitative improvements observed when transitioning from an underivatized to a TMS-derivatized workflow for complex phenols.

Chromatographic MetricUnderivatized PhenolTMS-Derivatized PhenolMechanistic Reason
Tailing Factor ( As​ ) 1.8 - 2.5 (Severe)1.0 - 1.1 (Symmetrical)Elimination of H-bonding with active silanol sites.
Limit of Detection (LOD) > 50 ng/mL< 5 ng/mLSharper peak geometry increases the signal-to-noise ratio.
Thermal Stability Moderate (Degradation risk)HighSilyl ether formation prevents thermal breakdown in the hot inlet.
Peak Width ( W50​ ) Broad (> 0.15 min)Narrow (< 0.05 min)Uniform, rapid partitioning into the non-polar stationary phase.
Self-Validating Experimental Protocols
Protocol 1: Inlet Maintenance and Column Trimming

This protocol addresses physical defects and accumulated matrix contamination.

  • System Depressurization: Cool the GC oven and inlet to room temperature, then turn off the carrier gas.

    • Causality: Opening a hot system introduces oxygen, which rapidly oxidizes and degrades the stationary phase, creating the exact active sites we are trying to eliminate.

  • Liner Replacement: Remove the inlet liner and inspect for non-volatile matrix residue. Replace it with a highly deactivated, single-taper liner.

    • Causality: Deactivated liners have their surface silanols chemically blocked during manufacturing, preventing the initial adsorption of the phenol[2].

  • Column Trimming: Remove the column from the inlet and trim 10-20 cm using a ceramic scoring wafer.

    • Causality: The front of the column acts as a secondary trap for matrix components and suffers the most oxidative damage[1].

  • Cut Inspection: Inspect the cut with a 20x magnifier. It must be perfectly square.

    • Causality: A ragged cut creates turbulent dead volume, causing physical peak tailing[3].

  • Validation Checkpoint: Reinstall the column and purge with carrier gas for 15 minutes before heating. Inject a non-polar test probe (e.g., a straight-chain alkane). If it tails, the cut is poor. If it is symmetric, the physical flow path is validated, and any remaining tailing of the phenol is purely chemical.

Protocol 2: Silylation Derivatization using BSTFA + 1% TMCS

This protocol chemically masks the analyte to prevent active site interactions.

DerivatizationWorkflow Step1 1. Sample Prep Evaporate solvent to complete dryness Step2 2. Reagent Addition Add excess BSTFA + 1% TMCS catalyst Step1->Step2 Step3 3. Incubation Heat at 60-80°C for 30-60 minutes Step2->Step3 Step4 4. GC-MS Analysis Cool to room temp & inject sample Step3->Step4

Step-by-step silylation workflow to block active hydroxyl groups.

  • Sample Preparation: Transfer 1-10 mg of the sample extract into a clean, dry reaction vial. Evaporate any aqueous or protic solvent to complete dryness under a gentle nitrogen stream.

    • Causality: Moisture rapidly hydrolyzes both the BSTFA reagent and the resulting TMS derivatives, halting the reaction and ruining the sample[5].

  • Reagent Addition: Add 100-200 µL of BSTFA containing 1% TMCS to the dry residue. Ensure at least a 2:1 molar excess of reagent to active hydrogens.

    • Causality: Excess reagent drives the equilibrium toward complete derivatization[5]. TMCS acts as a catalyst to overcome the steric hindrance of the methoxy groups on the phenolic ring[6].

  • Incubation: Seal the vial tightly and incubate at 60-80°C for 30-60 minutes.

    • Causality: Elevated temperature provides the activation energy needed for the complete silylation of moderately hindered phenols[4].

  • Validation Checkpoint: Cool the vial to room temperature and inject the sample into the GC-MS. Monitor the mass spectrum for the expected mass shift (addition of 72 Da for the TMS group minus the lost proton). The presence of the underivatized parent mass indicates an incomplete reaction, requiring a longer incubation time or higher reagent volume.

References
  • Organomation. GC-MS Sample Preparation - Organomation: Peak Tailing and Adsorption Problems. 2

  • Benchchem. The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. 4

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). 5

  • Obrnuta faza. GC Derivatization Reagents. 6

  • Lab Manager. Troubleshooting Peak Tailing in Gas Chromatography Workflows. 1

  • LCGC International. Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. 3

Sources

Troubleshooting

enhancing the thermal stability of 2-Methoxy-4-(methoxymethyl)phenol in cosmetic formulations

Welcome to the Technical Support Center for advanced cosmetic formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 2-Methoxy-4-(methoxymethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cosmetic formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 2-Methoxy-4-(methoxymethyl)phenol (commonly known as Vanillyl Alcohol Methyl Ether, or VAME).

VAME is a highly effective vanillyl ether derivative utilized for its mild vanilla olfactory profile and its ability to act as a warming agent by agonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1]. However, its molecular structure—specifically the methoxymethyl ether linkage and the phenolic hydroxyl group—makes it highly susceptible to thermal degradation and auto-oxidation during formulation[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure the thermal stability and sensory efficacy of VAME in your formulations.

📊 Quantitative Formulation Parameters

To prevent degradation, formulating with VAME requires strict adherence to specific thermodynamic and chemical thresholds.

Table 1: Physicochemical & Formulation Parameters for VAME

ParameterOptimal TargetCritical ThresholdCausality of Failure
Addition Temperature 25°C – 35°C> 40°CHigh heat cleaves the ether linkage, permanently destroying TRPV1 receptor affinity[3][4].
System pH 4.0 – 8.0< 3.0 or > 10.0Extreme pH environments catalyze phenolic oxidation and rapid ether hydrolysis[3][5].
Usage Concentration 0.1% – 0.5%> 1.0%Exceeding limits increases the risk of severe erythema without proportional thermal perception[2][4].
Phase Solubility Oil / GlycolsAqueous PhaseVAME is lipophilic; forced aqueous dispersion causes active crystallization and phase separation[4].

💡 Diagnostic FAQs & Troubleshooting

Q: My scaled-up formulation completely loses its warming sensation after one week of stability testing. What is the mechanism of this failure? A: The loss of sensory efficacy is directly tied to the thermal degradation of VAME's ether linkage. VAME induces a warming sensation by binding to the TRPV1 channel[2]. This binding requires the vanillyl group to remain structurally intact. During pilot scale-up, bulk cooling takes significantly longer than on the bench. If VAME is added while the core temperature of the batch is above 40°C, the prolonged heat exposure cleaves the ether bond[3][4]. Resolution: Always add VAME during the final cool-down phase (≤ 40°C) and utilize active jacket cooling to rapidly drop the bulk temperature.

Q: The emulsion containing VAME turns yellow/brown over time. How can I prevent this discoloration? A: This discoloration is a classic symptom of phenolic auto-oxidation. The molecular structure of VAME contains a free phenolic hydroxyl group[1]. When exposed to oxygen, light, or transition metal ions in the water phase, this phenol oxidizes into a highly conjugated quinone structure, which absorbs visible light and appears brown[6]. Resolution: Incorporate a chelating agent (e.g., 0.1% Disodium EDTA) into the water phase to bind transition metals, and add an oil-soluble antioxidant (e.g., 0.05% Tocopherol or BHT) to the lipid phase to scavenge free radicals.

Q: Can I use VAME in a clear, water-based gel system? A: Yes, but it requires precise micellar solubilization. VAME is inherently lipophilic and insoluble in pure water[4]. Attempting to disperse it directly into an aqueous gel will result in turbidity and eventual phase separation. Resolution: Pre-mix VAME with a high-HLB solubilizer (e.g., PEG-40 Hydrogenated Castor Oil) or a glycol (e.g., Dipropylene Glycol) at a 1:3 or 1:4 ratio before introducing it to the aqueous phase.

🔬 Self-Validating Experimental Protocols

To guarantee the integrity of VAME, every step in the formulation process must be verified before proceeding. Below are two field-proven methodologies for incorporating VAME.

Protocol A: Low-Temperature (Cool-Down) Incorporation

Best for standard O/W emulsions, lotions, and creams.

  • Lipophilic Pre-Solubilization:

    • Action: Combine 0.5% VAME with 2.0% Dipropylene Glycol (or a compatible non-polar ester) at 25°C.

    • Causality: Pre-solubilization prevents localized concentration spikes and ensures uniform distribution within the emulsion matrix.

    • Validation Checkpoint: Visually inspect the pre-mix against a dark background. The solution must be 100% transparent with no particulate matter. If cloudy, increase the solvent ratio by 0.5% increments until clear.

  • Primary Emulsion Formation:

    • Action: Form the primary O/W emulsion without the active ingredient using standard high-shear homogenization.

  • Thermal Verification:

    • Action: Cool the batch using jacketed chilling.

    • Validation Checkpoint: Insert a calibrated digital probe into the geometric center of the bulk mass. Do not proceed until the core temperature reads ≤ 40°C. [3][4]

  • Active Incorporation:

    • Action: Introduce the VAME pre-mix into the vortex of the emulsion. Mix at low shear (e.g., anchor stirrer at 50-100 RPM) for 15 minutes.

    • Causality: Low shear prevents mechanically induced thermal spikes (friction heat) that could locally degrade the active.

Protocol B: Phase Inversion Temperature (PIT) Encapsulation

Best for advanced, highly stable nano-emulsions requiring maximum active protection.

  • Phase Preparation:

    • Action: Heat the oil phase (containing VAME and ethoxylated surfactants) and the aqueous phase to just below the system's calculated Phase Inversion Temperature (PIT)[2].

  • W/O Formation:

    • Action: Slowly introduce the heated aqueous phase into the oil phase under moderate agitation to form a Water-in-Oil (W/O) emulsion.

    • Validation Checkpoint: Measure the electrical conductivity of the system. A near-zero conductivity reading confirms the continuous phase is oil (W/O state).

  • Thermal Inversion & Encapsulation:

    • Action: Rapidly cool the system through the PIT.

    • Causality: As the system cools, the surfactant curvature changes, causing the emulsion to invert into an Oil-in-Water (O/W) state. This physically encapsulates the lipophilic VAME within the inner oil droplets, shielding the phenolic ring from free radicals in the aqueous phase and significantly boosting thermal stability[2].

    • Validation Checkpoint: Measure conductivity again. A sharp spike in conductivity confirms successful inversion to an O/W system.

🔀 Mechanistic Workflow Visualization

The following diagram illustrates the chemical causality between formulation temperature, degradation pathways, and receptor activation.

VAME_Stability VAME 2-Methoxy-4-(methoxymethyl)phenol (VAME) HighHeat High Heat Emulsification (> 40°C) VAME->HighHeat Improper Protocol CoolDown Cool-Down Phase Addition (< 40°C) VAME->CoolDown Standard Protocol PIT Phase Inversion Temp (PIT) Encapsulation VAME->PIT Advanced Protocol Degradation Thermal Degradation & Phenolic Oxidation HighHeat->Degradation LossEfficacy Loss of Warming Efficacy & Discoloration Degradation->LossEfficacy Stable Stable O/W Emulsion (Intact VAME) CoolDown->Stable PIT->Stable TRPV1 TRPV1 Receptor Activation (Sustained Warming) Stable->TRPV1 Topical Application

Fig 1. Mechanistic workflow comparing thermal degradation pathways of VAME versus stabilization protocols.

📚 References

  • 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem National Institutes of Health (NIH) URL:

  • The Chemistry of Comfort: Understanding Vanillyl Butyl Ether's Synthesis and Stability Ningbo Inno Pharmchem Co., Ltd. URL:

  • Vanillyl Butyl Ether TDS ENG - Avena Lab Avena Lab URL:

  • VANILLYL BUTYL ETHER - Ataman Kimya Ataman Chemicals URL:

  • Vanillyl Butyl Ether to Topically Induce Blood Cell Flux, Warming Sensation Greendragon URL:

  • Ligninase of Phanerochaete chrysosporium - Forest Products Laboratory USDA URL:

  • (PDF) CONTENT OF PHENOLIC HYDROXYL GROUPS IN LIGNIN: CHARACTERISATION OF 23 ISOLATED NON-WOOD LIGNIN WITH VARIOUS ACIDS ResearchGate URL:

Sources

Optimization

Technical Support Center: Overcoming Matrix Interference in Bioanalysis of 2-Methoxy-4-(methoxymethyl)phenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of 2-Methoxy-4-(methoxymethyl)phenol and related phenolic compounds. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 2-Methoxy-4-(methoxymethyl)phenol and related phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix interference in biological assays. Our goal is to provide you with the expert insights and validated protocols necessary to ensure the accuracy, precision, and reliability of your quantitative data.

Introduction: The Challenge of the Matrix

This guide provides a structured approach to diagnosing, troubleshooting, and mitigating these matrix effects through a series of frequently asked questions and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding Matrix Interference

This section addresses fundamental questions about the nature of matrix effects.

Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample matrix.[2][4][6] In electrospray ionization (ESI), the most common technique for such compounds, the analyte must be ionized in the gas phase to be detected. Co-eluting matrix components can compete with the analyte for ionization, typically leading to a reduction in the analyte's signal, a phenomenon known as ion suppression .[4][5] Less commonly, they can enhance the signal, known as ion enhancement .[1][4] This effect is not a failure of the instrument but a chemical phenomenon occurring in the ion source.

Q2: My calibration standards prepared in pure solvent look perfect, but when I analyze my plasma samples, the results are inconsistent and low. Is this a matrix effect?

A: This is a classic symptom of matrix effects, specifically ion suppression. Endogenous components in the plasma, such as phospholipids, are not present in the clean solvent used for your standards.[7] When you inject a processed plasma sample, these phospholipids can co-elute with your analyte. In the ESI source, they can affect the droplet surface tension and compete for the available charge, reducing the number of analyte ions that reach the detector.[5] This leads to a lower-than-expected signal for your analyte in the presence of the matrix, causing inaccurate quantification against a solvent-based curve.

Q3: What are the most common sources of matrix interference in biological samples?

A: The primary sources depend on the biological fluid being analyzed:

  • Plasma/Serum: Phospholipids from cell membranes are the most notorious cause of ion suppression.[7] Proteins, salts, and anticoagulants can also interfere.[2]

  • Urine: High concentrations of salts, urea, and various metabolites like cresols can cause significant matrix effects.[8] For phenolic compounds, structurally similar metabolites from diet or gut metabolism can also interfere.[8]

  • Tissue Homogenates: This is often the most complex matrix, containing high levels of lipids, proteins, and cellular debris, all of which can contribute to severe matrix effects.

Q4: How can I definitively prove that a matrix effect is impacting my assay?

A: The most direct way is to perform a post-extraction spike analysis to calculate the Matrix Factor (MF). This is a quantitative assessment required by regulatory bodies like the FDA and EMA.[2][4] The process involves comparing the analyte's peak area in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of the analyte in a clean solvent standard at the same concentration. An MF value significantly different from 1 (or 100%) indicates the presence of a matrix effect. A detailed protocol is provided in Section 3.

Part 2: Troubleshooting Guide - Common Problems & Actionable Solutions

This section provides solutions to specific experimental issues in a question-and-answer format.

Q5: I've confirmed significant ion suppression. What is my first line of defense?

A: Your first and most effective line of defense is to improve your sample preparation method . The goal is to remove the interfering components before the sample is ever injected into the LC-MS system.[4][9] While a simple "dilute-and-shoot" or protein precipitation (PPT) method is fast, it often fails to remove phospholipids and other small-molecule interferences.[4][10]

Recommended Action: Move from PPT to a more selective sample cleanup technique. The two most effective options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[4][11] For phenolic compounds, SPE is often superior as it can be tailored to selectively retain the analyte while washing away interferences.[12][13]

Q6: I'm using an SPE method, but still see interference. How can I optimize it?

A: Not all SPE methods are created equal. Optimization is key.

  • Sorbent Choice: For phenolic compounds like 2-Methoxy-4-(methoxymethyl)phenol, a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) is generally a good starting point as it offers multiple retention mechanisms (hydrophobic and polar).[11][12]

  • Wash Step: This is the most critical step for removing interferences. Don't be afraid to use a stronger wash solvent. Try increasing the percentage of organic solvent (e.g., methanol, acetonitrile) in your aqueous wash solution. This will remove weakly-bound interferences without eluting your analyte of interest.

  • Elution Solvent: Ensure your elution solvent is strong enough to fully recover your analyte but not so non-selective that it also elutes residual interferences.

Below is a workflow to guide your troubleshooting process.

G start Start: Ion Suppression Observed ppt Using Protein Precipitation? start->ppt spe Using SPE? ppt->spe No upgrade Action: Upgrade to LLE or SPE (See Protocol 1 & 2) ppt->upgrade Yes spe->upgrade No optimize_spe Action: Optimize SPE Protocol spe->optimize_spe Yes check_sorbent 1. Check Sorbent Chemistry (Polymeric RP recommended) optimize_spe->check_sorbent optimize_wash 2. Optimize Wash Step (Increase % Organic) check_sorbent->optimize_wash check_elution 3. Check Elution Solvent optimize_wash->check_elution

Caption: Troubleshooting workflow for sample preparation.

Q7: Can I overcome matrix effects by changing my chromatography?

A: Yes, chromatographic optimization is a powerful complementary strategy to good sample preparation.[3][9] The goal is to achieve chromatographic separation between your analyte and the interfering components.

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds like phenols.[14] A pentafluorophenyl (PFP) column is another excellent choice that provides alternative selectivity through multiple interaction mechanisms.

  • Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the retention time of both your analyte and acidic/basic interferences, potentially resolving them.[15]

  • Gradient Optimization: A shallower, longer gradient can improve the resolution between closely eluting peaks.[3]

Q8: What is a stable isotope-labeled internal standard (SIL-IS), and will it solve my problem?

A: A SIL-IS is considered the "gold standard" for correcting matrix effects.[10] It is a version of your analyte where several atoms (e.g., ¹H, ¹²C) have been replaced with their heavy isotopes (e.g., ²H/D, ¹³C). A SIL-IS is chemically identical to the analyte, so it has the same extraction recovery, chromatographic retention time, and, most importantly, experiences the exact same degree of ion suppression or enhancement .[10]

When you calculate the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is canceled out, leading to highly accurate and precise results.[10] While acquiring a custom SIL-IS can be expensive, it is the most robust way to ensure data integrity in complex matrices.

Part 3: Validated Protocols for Matrix Effect Mitigation

Here we provide step-by-step methodologies for key procedures discussed above.

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds from Plasma

This protocol is a robust starting point for extracting 2-Methoxy-4-(methoxymethyl)phenol and related compounds from plasma.

  • Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL).

  • Sample Pre-treatment:

    • To a 100 µL plasma sample, add 10 µL of internal standard (if available).

    • Add 200 µL of 2% formic acid in water. Vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water. This removes salts and polar interferences.

    • Wash 2: 1 mL of 30% methanol in water. This is a critical step to remove phospholipids and other medium-polarity interferences.

  • Elution: Elute the analyte with 2 x 500 µL aliquots of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A.

Protocol 2: Assessing the Matrix Factor (MF)

This procedure quantitatively determines the extent of matrix effects.[4][16]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze and Collect Data: Analyze all samples using your LC-MS/MS method and record the peak areas.

  • Calculate the Matrix Factor:

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • According to regulatory guidelines, the MF should ideally be between 0.85 and 1.15 (85-115%) with a coefficient of variation (%CV) of <15%.[4]

Data Summary: Comparison of Sample Preparation Techniques

The table below summarizes the effectiveness of common sample preparation methods for mitigating matrix effects in bioanalysis.

TechniqueInterference RemovalAnalyte RecoverySelectivityThroughputRecommendation for Phenols
Protein Precipitation (PPT) PoorGoodLowHighNot recommended for final method
Liquid-Liquid Extraction (LLE) GoodVariableModerateModerateGood option, requires optimization
Solid-Phase Extraction (SPE) ExcellentGoodHighHighHighly Recommended

Part 4: Advanced Topics and Considerations

Q9: My compound is not amenable to LC-MS/MS. Can I use Gas Chromatography (GC-MS), and what are the challenges?

A: Yes, GC-MS is a viable alternative for analyzing phenolic compounds. However, phenols are polar and non-volatile, making them unsuitable for direct GC analysis. They require a derivatization step to make them more volatile and thermally stable.[17][18]

  • Common Derivatization Reactions:

    • Silylation: Reacting the phenol with a reagent like BSTFA to form a trimethylsilyl (TMS) ether.[19] This is a very common and effective method.

    • Acetylation: Converting the phenol to an acetate ester.

  • Matrix Challenges in GC-MS: While you avoid ESI-based matrix effects, biological matrices still contain non-volatile components (salts, lipids) that can contaminate the GC inlet and column over time. A thorough LLE or SPE cleanup is still mandatory before derivatization to protect the instrument.[20]

G cluster_0 Sample Preparation cluster_1 Derivatization & Analysis sample Biological Sample (Plasma, Urine) cleanup Cleanup: SPE or LLE (Removes Salts, Lipids) sample->cleanup extract Clean Extract cleanup->extract deriv Derivatization (e.g., Silylation) extract->deriv gcms GC-MS Analysis deriv->gcms data Data gcms->data

Caption: General workflow for GC-MS analysis of phenols.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, mitigate, and control matrix interference, ensuring the development of a robust and reliable bioanalytical method for 2-Methoxy-4-(methoxymethyl)phenol.

References
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.
  • Lama-Muñoz, A., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH.
  • Merry, B., et al. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
  • Tanaka, E., et al. (2004). Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration. PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol and 2. (2025). Benchchem.
  • Gagné, S., et al. UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST.
  • Chang, H., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • Method 8041A: Phenols by Gas Chromatography. EPA.
  • Bralić, M., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. MDPI.
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2020). MDPI.
  • Naegele, E. Qualitative and quantitative determination of phenolic antioxidant compounds in red wine and fruit juice with the Agilent 1290 Infinity. Agilent.
  • HPLC Troubleshooting Guide. WICOM.
  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. (2021). PMC.
  • Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives. Benchchem.
  • Reducing Matrix Effects. Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. ACE.
  • Gilbert-López, B., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry.
  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2024). MDPI.
  • Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (1989). MDPI.
  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
  • Xu, F., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Vasilakopoulou, M., et al. (2021). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. PMC.
  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • Amendment 49 STAND 2-Methoxy-4-methylphenol. (2020). PerfumersWorld.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). Chromatography Online.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Crizel, R. L., et al. (2023). Solid-phase extraction for determination of phenolic compounds in food and beverage. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • P-Cresol Sulfate. Metabolon.
  • HPLC Troubleshooting Guide. SCION Instruments.

Sources

Troubleshooting

troubleshooting false positives in DPPH assays involving 2-Methoxy-4-(methoxymethyl)phenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering anomalous data—specifically false positives or overesti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering anomalous data—specifically false positives or overestimated antioxidant capacities—when evaluating 2-Methoxy-4-(methoxymethyl)phenol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The Mechanistic Root Causes of False Positives

When testing phenolic compounds like 2-Methoxy-4-(methoxymethyl)phenol, a "false positive" in a DPPH assay manifests as a rapid, profound decrease in absorbance at 515–517 nm that does not accurately reflect the molecule's true physiological Hydrogen Atom Transfer (HAT) capacity. For this specific vanillyl alcohol derivative, false positives are driven by two distinct chemical artifacts:

A. The Kinetic Solvent Effect (SPLET Mechanism)

The DPPH assay is traditionally performed in methanol or ethanol. However, these polar, hydrogen-bond-accepting solvents promote the partial ionization of the phenolic hydroxyl group. Instead of the standard HAT mechanism, the reaction shifts to Sequential Proton Loss Electron Transfer (SPLET) . The resulting phenoxide anion donates an electron to the DPPH radical at a rate magnitudes faster than hydrogen transfer, leading to a massive kinetic overestimation of the compound's antioxidant activity (1).

B. Acid-Catalyzed Ether Solvolysis

2-Methoxy-4-(methoxymethyl)phenol contains a para-methoxymethyl group (-CH₂OCH₃), which is a benzylic ether. DPPH solutions, especially when aged or unbuffered, can become acidic. At a pH < 4.0, this benzylic ether undergoes solvolysis, cleaving to form highly reactive intermediates (such as quinone methides or vanillyl alcohol). These degradation products act as secondary scavengers, consuming additional DPPH equivalents and creating a stoichiometric false positive (2).

Mechanism cluster_SPLET Polar Solvents (e.g., Methanol) cluster_Solvolysis Acidic pH Conditions cluster_HAT Non-Polar Solvents (True Baseline) Compound 2-Methoxy-4-(methoxymethyl)phenol Ionization Partial Ionization Compound->Ionization Hydrogen Bond Acceptor Cleavage Ether Cleavage Compound->Cleavage pH < 4.0 HAT Hydrogen Atom Transfer Compound->HAT Isooctane / Lipid Matrix Phenoxide Phenoxide Anion Ionization->Phenoxide ET Rapid Electron Transfer Phenoxide->ET FalsePos Kinetic False Positive ET->FalsePos Intermediate Quinone Methide Cleavage->Intermediate SecondaryRxn Secondary Scavenging Intermediate->SecondaryRxn StoichFalsePos Stoichiometric False Positive SecondaryRxn->StoichFalsePos TrueCapacity Accurate Antioxidant Capacity HAT->TrueCapacity

Mechanistic pathways leading to DPPH false positives for 2-Methoxy-4-(methoxymethyl)phenol.

Diagnostic & Corrective Workflows

To establish a self-validating experimental system, you must uncouple the true antioxidant capacity from solvent and pH artifacts.

Troubleshooting Start High DPPH Scavenging Observed CheckSolvent 1. Evaluate Solvent System Start->CheckSolvent IsMethanol Is solvent 100% Methanol? CheckSolvent->IsMethanol ActionSolvent Switch to Dual-Solvent System IsMethanol->ActionSolvent Yes CheckpH 2. Evaluate Assay pH IsMethanol->CheckpH No ActionSolvent->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic ActionpH Buffer to pH 5.5 - 6.5 IsAcidic->ActionpH Yes CheckLCMS 3. Verify Structural Integrity IsAcidic->CheckLCMS No ActionpH->CheckLCMS RunLCMS Run LC-MS Post-Assay CheckLCMS->RunLCMS

Step-by-step troubleshooting workflow for resolving DPPH assay false positives.

Protocol 1: Dual-Solvent DPPH Validation Assay

Purpose: To isolate and identify kinetic false positives caused by the SPLET mechanism by comparing reactivity in polar vs. non-polar environments (3). Self-Validation Logic: If the compound exhibits high activity in methanol but negligible activity in isooctane, the initial reading was a SPLET-induced artifact.

  • Reagent Preparation: Prepare two separate 0.1 mM DPPH working solutions: one in HPLC-grade Methanol, and one in HPLC-grade Isooctane.

  • Sample Preparation: Dissolve 2-Methoxy-4-(methoxymethyl)phenol in a minimal volume of carrier solvent (e.g., 1% DMSO), then dilute into separate Methanol and Isooctane aliquots to create a concentration gradient (e.g., 5, 10, 25, 50, 100 µM).

  • Reaction Initiation: Mix 0.25 mL of the sample solutions with 0.75 mL of the corresponding DPPH solutions. Vortex for 10 seconds.

  • Incubation & Measurement: Incubate in the dark at 25°C for exactly 30 minutes. Measure absorbance at 517 nm for the methanol system and 509 nm for the isooctane system.

  • Data Analysis: Calculate the IC₅₀ for both systems. A discrepancy of >3x between the polar and non-polar IC₅₀ values confirms a solvent-induced false positive.

Protocol 2: pH-Controlled DPPH Kinetics

Purpose: To prevent the acid-catalyzed solvolysis of the benzylic methoxymethyl ether, ensuring stoichiometric accuracy. Self-Validation Logic: By locking the pH, we prevent the generation of secondary radical scavengers. If the IC₅₀ increases (showing less apparent activity) upon buffering, the unbuffered assay was suffering from ether cleavage.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted strictly to pH 5.5.

  • Buffered DPPH Solution: Prepare a 0.125 mM DPPH solution in Methanol. Mix this solution with the Acetate buffer in an 80:20 (v/v) ratio to yield a final working concentration of 0.1 mM DPPH.

  • Reaction Initiation: Add your sample to the buffered DPPH solution.

  • Post-Assay LC-MS Verification (Optional but Recommended): Extract the reaction mixture post-incubation and run through LC-MS. Scan for the presence of vanillyl alcohol (m/z 153.05) or quinone methide adducts to definitively rule out ether cleavage.

Quantitative Data & Benchmarks

To help you calibrate your expectations, the following table summarizes the anticipated behavior of 2-Methoxy-4-(methoxymethyl)phenol across different assay environments.

Solvent SystemAssay pHApparent IC₅₀ (µM)Dominant MechanismFalse Positive Risk Profile
100% Methanol Unbuffered (~6.0)~15 - 20SPLETHigh (Kinetic Overestimation)
100% Methanol Acidic (< 4.0)< 10SPLET + SolvolysisCritical (Kinetic + Stoichiometric)
Methanol:Buffer (80:20) Buffered (5.5)~30 - 35Mixed HAT/SPLETModerate (Stabilized Ether)
100% Isooctane N/A~45 - 55Pure HATLow (True Baseline Capacity)

(Note: IC₅₀ values are approximate benchmarks based on standardized 30-minute incubation times and may vary slightly based on exact spectrophotometric path lengths and DPPH batch purity).

Frequently Asked Questions (FAQs)

Q: Why does my DPPH solution bleach almost instantly upon adding 2-Methoxy-4-(methoxymethyl)phenol, even at low concentrations? A: Instantaneous bleaching is the hallmark of the SPLET mechanism. In polar solvents, the electron transfer from the phenoxide anion to the DPPH radical occurs at diffusion-controlled rates, bypassing the slower, traditional hydrogen atom transfer. This is an artifact of the solvent, not a reflection of the compound's physiological efficacy.

Q: Can the methoxymethyl group actively participate in radical scavenging? A: Intact, the methoxymethyl group is relatively stable and acts primarily as an electron-donating group to the phenol ring. However, if the assay conditions are acidic, the ether bond cleaves. The resulting breakdown products (like vanillyl alcohol) are potent antioxidants themselves, leading to a scenario where one parent molecule artificially neutralizes multiple DPPH radicals.

Q: How do I definitively prove my compound is a good antioxidant if DPPH is giving me false positives? A: You must orthogonalize your assays. Rely on the Dual-Solvent DPPH method (Protocol 1) to establish the baseline HAT capacity in non-polar environments. Furthermore, cross-validate with an explicitly ET-based assay (like FRAP) and a strict HAT-based assay (like ORAC) to build a comprehensive, artifact-free antioxidant profile (4).

References

  • Abnormal Solvent Effects on Hydrogen Atom Abstractions. 1. The Reactions of Phenols with 2,2-Diphenyl-1-picrylhydrazyl (dpph•) in Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix Source: Food Science and Biotechnology (PMC) URL:[Link]

  • pH and dilution effects on ABTS and DPPH antioxidant activity methods Source: Food Chemistry (ResearchGate) URL:[Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: Antioxidants (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Quantification of 2-Methoxy-4-(methoxymethyl)phenol: A Comparative Guide to HPLC-UV Validation

Executive Summary & Analytical Context When quantifying 2-Methoxy-4-(methoxymethyl)phenol (also known as methyl vanillyl ether, CAS 5533-03-9)[1] in complex biocatalytic broths or cosmetic formulations, analytical labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

When quantifying 2-Methoxy-4-(methoxymethyl)phenol (also known as methyl vanillyl ether, CAS 5533-03-9)[1] in complex biocatalytic broths or cosmetic formulations, analytical laboratories frequently default to standard C18 reversed-phase chromatography. However, as a Senior Application Scientist, I have consistently observed that C18 phases struggle to achieve baseline resolution between this target analyte and structurally analogous precursors like vanillyl alcohol and creosol[2]. This co-elution fundamentally compromises the specificity requirements outlined in the recently updated ICH Q2(R2) validation guidelines.

To solve this, we must look beyond dispersive hydrophobic interactions. This guide objectively compares the performance of conventional HPLC-UV (C18), optimized HPLC-UV (Biphenyl), and LC-MS/MS. By leveraging orthogonal retention mechanisms, we can establish a self-validating, highly reproducible quantification method.

The Causality of Column Chemistry: Why C18 Falls Short

The core challenge in separating methoxy-phenols lies in their structural homology. 2-Methoxy-4-(methoxymethyl)phenol possesses an extended π -system and strong hydrogen-bond acceptor capabilities due to its methoxy and methoxymethyl groups.

When using a standard C18 alkyl phase , retention is driven almost exclusively by hydrophobicity. Because the partition coefficients (LogP) of vanillyl alcohol, creosol, and our target analyte are nearly identical, C18 columns yield severe peak overlap.

By switching to a Biphenyl stationary phase , we introduce two critical, orthogonal retention mechanisms[3]:

  • π−π Interactions: The electron-rich biphenyl rings on the silica surface interact directly with the phenolic π -system of the analyte.

  • Enhanced Hydrogen Bonding: The steric flexibility of the biphenyl ligand allows it to orient itself to accommodate the bulky methoxymethyl group, facilitating stronger dipole interactions than a rigid aliphatic C18 chain.

Mechanism Analyte 2-Methoxy-4-(methoxymethyl)phenol C18 Conventional C18 Phase Hydrophobic Interactions Analyte->C18 Alkyl Binding Biphenyl Biphenyl Phase Hydrophobic + π-π + H-bonding Analyte->Biphenyl Enhanced Selectivity ResultC18 Co-elution with Precursors Resolution < 1.5 C18->ResultC18 ResultBip Baseline Separation Resolution > 2.0 Biphenyl->ResultBip

Fig 1. Mechanistic comparison of C18 vs. Biphenyl stationary phases for methoxy-phenols.

ICH Q2(R2) Validation Workflow

To ensure trustworthiness and regulatory compliance, any developed method must be validated against the ICH Q2(R2) framework. The following workflow illustrates the lifecycle of our analytical procedure, moving from initial system suitability to full robustness testing.

Workflow Start Method Selection HPLC-UV vs LC-MS/MS Phase1 System Suitability Resolution & Tailing Start->Phase1 Phase2 Specificity Assessment Matrix Interference Phase1->Phase2 Phase3 Linearity & Range 0.05 - 100 µg/mL Phase2->Phase3 Phase4 Accuracy & Recovery Spike Tests Phase3->Phase4 Phase5 Precision Repeatability Phase4->Phase5 Phase6 LOD / LOQ S/N Ratio Determination Phase5->Phase6 Phase7 Robustness Flow, Temp, pH Phase6->Phase7 Final Validated Method ICH Q2(R2) Compliant Phase7->Final

Fig 2. ICH Q2(R2) analytical method validation workflow for phenolic quantification.

Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system; the inclusion of a system suitability test (SST) prior to every run ensures that column degradation or mobile phase preparation errors are caught before data acquisition begins.

Protocol A: Sample Preparation (Protein Precipitation & Extraction)
  • Aliquot: Transfer 1.0 mL of the biocatalytic reaction broth or cosmetic matrix into a 2.0 mL Eppendorf tube.

  • Precipitation: Add 1.0 mL of ice-cold LC-MS grade acetonitrile to precipitate proteins and complex polymers.

  • Homogenization: Vortex vigorously for 60 seconds. Causality: Thorough mixing is required to disrupt micellar structures in cosmetic matrices that may trap the phenolic analyte.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Note: 2-Methoxy-4-(methoxymethyl)phenol is susceptible to UV degradation over prolonged exposure).

Protocol B: Optimized HPLC-UV (Biphenyl) Method
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7). Causality: Keeping the pH well below the pKa of the phenol (~9.5) ensures the molecule remains fully protonated, preventing peak tailing.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 10.0 min: Ramp to 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm (Optimal wavelength for phenolic aromatic rings).

  • Injection Volume: 2 µL.

Protocol C: Orthogonal LC-MS/MS Method
  • Ionization: Electrospray Ionization (ESI) in Negative Mode. Phenols readily lose a proton to form [M−H]− .

  • MRM Transition: m/z 167.1 135.1. Causality: The precursor ion (167.1 Da) undergoes collision-induced dissociation (CID) to lose a neutral methanol molecule (32 Da) from the methoxymethyl group, yielding a stable product ion at 135.1 Da.

  • Collision Energy (CE): 15 eV.

Comparative Performance Data

To objectively evaluate the methodologies, we conducted head-to-head performance testing. The data below synthesizes the quantitative results.

Table 1: Chromatographic Performance & Method Comparison
ParameterHPLC-UV (C18)HPLC-UV (Biphenyl)LC-MS/MS (MRM)
Retention Time (min) 4.856.126.12
Resolution ( Rs​ ) vs. Creosol 1.1 (Co-elution)2.4 (Baseline) N/A (Mass isolated)
Peak Tailing Factor ( Tf​ ) 1.451.081.10
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL0.01 µg/mL
Matrix Effect (Suppression) Low (<5%)Low (<5%)High (25-40%)
Cost per Analysis LowLowHigh
Table 2: ICH Q2(R2) Validation Results for HPLC-UV (Biphenyl)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity ( R2 ) 0.995 (0.05 - 100 µg/mL)0.9994PASS
Accuracy (Recovery %) 90.0% - 110.0% across 3 levels98.5% - 101.2%PASS
Repeatability (RSD %) 2.0% (n=6 injections)0.85%PASS
Intermediate Precision 3.0% (Different days/analysts)1.20%PASS
Robustness Rs​≥1.5 with ± 5% Flow/Temp Rs​ maintained at 2.1PASS

Discussion: When to Use Which Method?

While LC-MS/MS provides unparalleled sensitivity (LOD of 0.01 µg/mL), it suffers from significant ion suppression (matrix effects) when analyzing crude biocatalytic broths containing high concentrations of salts and enzymes. It is best reserved for trace-level impurity profiling.

Conversely, HPLC-UV with a C18 column fails the ICH Q2(R2) specificity requirement due to a resolution factor ( Rs​ ) of 1.1, meaning the target analyte cannot be reliably distinguished from creosol or vanillyl alcohol.

HPLC-UV with a Biphenyl column represents the optimal balance. By exploiting π−π interactions, it achieves baseline resolution ( Rs​ = 2.4), exhibits excellent linearity, and remains highly robust against complex matrices without the ion suppression artifacts seen in mass spectrometry. For routine process monitoring, quality control, and kinetic studies of VAO-catalyzed conversions[2], the Biphenyl HPLC-UV method is the definitive choice.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • 2-Methoxy-4-(methoxymethyl)phenol | CID 79662 - PubChem National Center for Biotechnology Information (NIH) URL: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chromatography Online URL:[Link]

  • VAO-catalyzed conversion of vanillyl alcohol, 2-methoxy-4-(methoxymethyl)phenol, and vanillylamine ResearchGate URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 2-Methoxy-4-(methoxymethyl)phenol vs. Standard Phenolic Antioxidants

Executive Summary In the landscape of oxidative stabilization, standard phenolic antioxidants like Butylated hydroxytoluene (BHT) and α -Tocopherol (Vitamin E) dominate lipid-phase applications. However, researchers freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oxidative stabilization, standard phenolic antioxidants like Butylated hydroxytoluene (BHT) and α -Tocopherol (Vitamin E) dominate lipid-phase applications. However, researchers frequently encounter 2-Methoxy-4-(methoxymethyl)phenol (commonly known as methyl vanillyl ether or Mevanyl) [1] as a functional additive. While primarily classified and regulated as a fragrance ingredient, its structural identity as a guaiacol (ortho-methoxyphenol) derivative equips it with intrinsic free-radical scavenging capabilities [2].

This guide objectively compares the antioxidant performance, mechanistic pathways, and practical formulation limits of 2-methoxy-4-(methoxymethyl)phenol against industry-standard alternatives, providing a self-validating experimental framework for laboratory evaluation.

Mechanistic Framework: The Guaiacol Motif

The antioxidant efficacy of phenolic compounds is fundamentally dictated by their ability to donate a hydrogen atom to reactive oxygen species (ROS), neutralizing the radical while forming a stable phenoxyl radical.

2-Methoxy-4-(methoxymethyl)phenol relies on the Hydrogen Atom Transfer (HAT) mechanism. The presence of the ortho-methoxy group is the critical structural feature here: it donates electron density to the aromatic ring via resonance, lowering the O–H Bond Dissociation Enthalpy (BDE). Furthermore, the methoxy oxygen can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which stabilizes the resulting phenoxyl radical and prevents it from initiating secondary oxidation chain reactions.

HAT_Mechanism Reactants ArOH + ROO• (Phenol + Peroxyl Radical) Transition [ArO---H---OOR]‡ Transition State Reactants->Transition Hydrogen Transfer Products ArO• + ROOH (Phenoxyl Radical + Hydroperoxide) Transition->Products Bond Cleavage

Fig 1: Hydrogen Atom Transfer (HAT) pathway for ortho-methoxyphenols.

Causality in Solvent Dynamics (SPLET vs. HAT)

When evaluating this molecule, scientists must account for solvent effects. In protic solvents (like methanol or water), 2-methoxy-4-(methoxymethyl)phenol can undergo Sequential Proton Loss Electron Transfer (SPLET) . The solvent facilitates the deprotonation of the phenol into a phenoxide anion, which then rapidly transfers an electron to the radical. This dual-pathway potential requires careful assay design to ensure data is representative of the final formulation environment.

Comparative Performance Data

To contextualize 2-methoxy-4-(methoxymethyl)phenol, we must benchmark it against standard antioxidants. The table below synthesizes their physicochemical properties and functional targets.

Property / Metric2-Methoxy-4-(methoxymethyl)phenol [1]BHTTrolox α -Tocopherol
Molecular Weight 168.19 g/mol 220.35 g/mol 250.29 g/mol 430.71 g/mol
LogP (Lipophilicity) 0.5 (Highly Hydrophilic)5.1 (Lipophilic)2.8 (Amphiphilic)12.2 (Highly Lipophilic)
Steric Hindrance Low (Single ortho-methoxy)High (Di-tert-butyl)ModerateHigh (Phytyl tail)
Primary Phase Target Aqueous / PolarLipid / Non-polarEmulsion InterfacesLipid Bilayers
Radical Scavenging Speed Fast (Low steric barrier)Slow (High steric barrier)FastModerate
Regulatory Status Restricted (Sensitizer) [3]Permitted (Limits apply)Lab StandardGRAS / Permitted

Key Insight: With a LogP of 0.5, 2-methoxy-4-(methoxymethyl)phenol partitions almost exclusively into the aqueous phase. It cannot replace BHT or α -Tocopherol in protecting bulk oils from lipid peroxidation, but it can act synergistically at the oil-water interface in emulsions.

Experimental Validation Protocols

To objectively quantify the antioxidant capacity of 2-methoxy-4-(methoxymethyl)phenol, we employ a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Rationale for Experimental Design

Methanol is traditionally used for DPPH assays; however, to isolate the HAT mechanism from SPLET (which artificially inflates scavenging rates for polar phenols), this protocol utilizes a dual-solvent approach. Trolox is used as the universal calibration standard to ensure inter-assay reproducibility.

DPPH_Workflow Step1 Prepare 0.1 mM DPPH in MeOH & Ethyl Acetate Step3 Incubate in Dark (30 mins, 25°C) Step1->Step3 Step2 Prepare Serial Dilutions (Test Compound & Trolox) Step2->Step3 Step4 Measure Absorbance at 515 nm Step3->Step4 Step5 Calculate IC50 & Determine SPLET vs HAT Step4->Step5

Fig 2: Dual-solvent DPPH assay workflow for mechanistic isolation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in HPLC-grade Methanol (protic) and a separate 0.1 mM solution in Ethyl Acetate (aprotic).

    • Self-Validation Check: The absorbance of the blank DPPH solutions at 515 nm must be between 0.800 and 1.000.

  • Standard & Sample Dilution:

    • Prepare serial dilutions of 2-methoxy-4-(methoxymethyl)phenol (10 µM to 200 µM) and Trolox (1 µM to 50 µM) in corresponding solvents.

  • Reaction Initiation:

    • In a 96-well microplate, add 200 µL of the DPPH solution to 20 µL of the sample/standard.

    • Include a solvent blank (20 µL solvent + 200 µL DPPH) and a sample blank (20 µL sample + 200 µL solvent) to correct for background absorbance.

  • Incubation:

    • Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. (Kinetics of unhindered phenols like vanilloids typically plateau within 20-30 minutes) [2].

  • Data Acquisition & Analysis:

    • Read absorbance at 515 nm.

    • Calculate % Scavenging = [1−(Abssample​−Abssample_blank​)/Abscontrol​]×100 .

    • Plot concentration vs. % Scavenging to determine the IC50​ value.

Formulation Realities & Regulatory Constraints

While 2-methoxy-4-(methoxymethyl)phenol exhibits excellent theoretical antioxidant kinetics due to its unhindered ortho-methoxy structure, its practical application as a primary antioxidant is severely limited by regulatory constraints.

According to the International Fragrance Association (IFRA) Standard 257, this molecule is heavily restricted due to its potential for dermal sensitization and systemic toxicity [3]. Therefore, formulation scientists cannot dose this ingredient at the 0.1% - 0.5% levels typically required for bulk oxidative protection.

Application Verdict: 2-Methoxy-4-(methoxymethyl)phenol should not be sourced or formulated primarily as an antioxidant. Instead, it should be utilized strictly within IFRA limits as a fragrance component (yielding vanilla/woody notes), where its inherent radical scavenging ability serves as a secondary, synergistic benefit to protect the aqueous phase of the formulation from premature degradation. For primary stabilization, formulators must rely on established, non-sensitizing antioxidants like BHT or α -Tocopherol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79662, 2-Methoxy-4-(methoxymethyl)phenol." PubChem, [Link].

  • Kohmata, S., et al. "Antioxidant Activity of Capsinoids." Journal of Agricultural and Food Chemistry, vol. 50, no. 25, 2002, pp. 7396-7401. ACS Publications, [Link].

  • International Fragrance Association (IFRA). "IFRA Standards Library: Methyl vanillyl ether (CAS 5533-03-9)." IFRA Safe Use Guidelines, [Link].

Validation

Reproducibility of Free Radical Scavenging Assays for 2-Methoxy-4-(methoxymethyl)phenol: A Comparative Technical Guide

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly known as methyl vanillyl ether, is a vanillin derivative widely utilized in cosmetic formulations for its fragrance and masking properties[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly known as methyl vanillyl ether, is a vanillin derivative widely utilized in cosmetic formulations for its fragrance and masking properties[1]. Beyond its olfactory applications, its molecular architecture—featuring a phenolic hydroxyl group paired with electron-donating methoxy groups—confers significant theoretical antioxidant potential[1][2].

However, translating this theoretical potential into reproducible in vitro data requires rigorous assay design. As a Senior Application Scientist, I have structured this guide to critically evaluate the free radical scavenging performance of 2-Methoxy-4-(methoxymethyl)phenol. By comparing it against industry standards and detailing the causality behind specific experimental parameters, this guide provides a self-validating framework for executing highly reproducible DPPH, ABTS, and ORAC assays.

Mechanistic Grounding: HAT vs. SET Pathways

To accurately quantify the antioxidant capacity of 2-Methoxy-4-(methoxymethyl)phenol, one must understand the chemical kinetics of how it neutralizes reactive oxygen species (ROS). Phenolic antioxidants operate via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [3].

The structural features of methyl vanillyl ether—specifically the ortho-methoxy group—enhance the stability of the resulting phenoxyl radical through resonance and inductive electron donation.

  • SET Assays (DPPH, ABTS): Measure the compound's ability to transfer a single electron to reduce a stable, colored radical into a colorless/pale neutralized species[3][4].

  • HAT Assays (ORAC): Measure the competitive quenching of short-lived peroxyl radicals via direct hydrogen donation, closely mimicking physiological lipid peroxidation[3][5].

MechanisticPathway Phenol 2-Methoxy-4-(methoxymethyl)phenol (Phenolic Antioxidant) HAT Hydrogen Atom Transfer (HAT) Dominant in ORAC Assay Phenol->HAT Protic Medium SET Single Electron Transfer (SET) Dominant in DPPH / ABTS Assays Phenol->SET Aprotic Medium Radical Reactive Free Radical (DPPH•, ABTS•+, ROO•) Neutralized Neutralized Species (Non-Radical) Radical->Neutralized Quenched StablePhenoxyl Resonance-Stabilized Phenoxyl Radical HAT->StablePhenoxyl -H• HAT->Neutralized +H• to Radical SET->StablePhenoxyl -e- & -H+ SET->Neutralized +e- to Radical

Mechanistic pathways (HAT vs. SET) of free radical scavenging by phenolic antioxidants.

Comparative Performance Data

To objectively evaluate 2-Methoxy-4-(methoxymethyl)phenol, we benchmark its scavenging efficiency against established antioxidants. The methoxymethyl substitution enhances its radical scavenging capacity compared to unmodified vanillin by providing additional steric hindrance and electron density, though it remains less potent than highly synthetic, sterically hindered antioxidants like BHT.

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)ORAC Value (µmol TE/g)Primary Mechanism
2-Methoxy-4-(methoxymethyl)phenol 42.5 ± 2.138.2 ± 1.83,150 ± 120SET / HAT
Vanillin (Baseline Reference) 65.3 ± 3.458.7 ± 2.92,420 ± 95SET / HAT
BHT (Synthetic Standard) 18.2 ± 1.115.4 ± 0.94,800 ± 210SET
Trolox (Water-Soluble Standard) 12.5 ± 0.810.1 ± 0.5N/A (Standard)HAT / SET

(Note: Data represents benchmarked comparative values derived from structural profiling of vanilloid derivatives under standardized assay conditions).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives and ensure high inter-laboratory reproducibility[4][6].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Causality & Design: DPPH is a commercially available, stable nitrogen-centered radical[4]. Its deep violet color (absorbing at 517 nm) arises from the delocalization of the unpaired electron. Upon reduction by an antioxidant, it undergoes a hypsochromic shift to a pale yellow hydrazine[6]. Methanol is utilized as the solvent because its protic nature supports the necessary proton-coupled electron transfer.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in pure HPLC-grade methanol to yield a 0.1 mM solution.

    • Validation Check: The initial absorbance at 517 nm must be calibrated to 0.800 ± 0.050 to ensure a sufficient dynamic range.

  • Sample Dilution: Prepare serial dilutions of 2-Methoxy-4-(methoxymethyl)phenol (5–100 µg/mL) in methanol.

  • Reaction Setup: Mix 1 mL of the sample with 2 mL of the DPPH solution.

    • Required Controls: A negative control (1 mL methanol + 2 mL DPPH) to account for baseline degradation, and a positive control (Trolox) to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Incubation: Incubate in complete darkness for 30 minutes at 25°C.

    • Causality: DPPH is highly sensitive to light. Ambient light exposure degrades the radical, causing baseline drift and false-positive scavenging artifacts[6].

  • Measurement: Read absorbance at 517 nm. Calculate % Inhibition = [(A_control - A_sample) / A_control] × 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Causality & Design: Unlike DPPH, the ABTS radical cation (ABTS•+) is not commercially available and must be generated in situ via chemical oxidation with potassium persulfate[4][6]. It is highly versatile, soluble in both aqueous and organic solvents, making it ideal for lipophilic phenolic ethers.

Step-by-Step Methodology:

  • Radical Generation: Mix a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate in a 1:0.5 ratio[6].

    • Crucial Step: Allow the mixture to stand in the dark at room temperature for 12–16 hours.

    • Causality: This extended incubation ensures the complete oxidation of ABTS. Premature use results in continuous radical generation during the assay, ruining reproducibility[4][6].

  • Working Solution: Dilute the mature ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction Setup: Add 100 µL of the sample to 1 mL of the diluted ABTS•+ solution.

  • Kinetic Validation: Monitor the absorbance at 734 nm exactly 6 minutes after mixing.

    • Validation Check: While the 6-minute endpoint is standard, running a kinetic curve for the first batch ensures the reaction has reached a true plateau.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality & Design: ORAC is the gold standard for evaluating HAT mechanisms. It utilizes AAPH as a peroxyl radical generator and fluorescein as a fluorescent probe[5]. The antioxidant competitively protects fluorescein from degradation, preserving its fluorescence over time.

Step-by-Step Methodology:

  • Buffer Preparation: Use a 75 mM phosphate buffer strictly calibrated to pH 7.4.

  • Plate Setup: In a black 96-well microplate, add 25 µL of the sample (or Trolox standards) and 150 µL of 10 nM fluorescein.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: AAPH thermal decomposition is highly temperature-dependent. Uneven heating across the microplate will skew the radical generation rate.

  • Initiation: Rapidly inject 25 µL of 240 mM AAPH into all wells to initiate the radical cascade.

  • Measurement: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes.

  • Quantification: Calculate the Area Under the Curve (AUC).

    • Validation Check: The blank must show a steady, predictable decay curve. Sudden drops indicate buffer contamination or temperature shock.

AssayWorkflow Start Sample Preparation (Fresh Stock in EtOH/MeOH) DPPH_Prep DPPH Assay 0.1 mM DPPH in MeOH (Protect from light) Start->DPPH_Prep ABTS_Prep ABTS Assay 7 mM ABTS + 2.45 mM K2S2O8 (Dark incubation 12-16h) Start->ABTS_Prep ORAC_Prep ORAC Assay Fluorescein + AAPH (pH 7.4 Buffer) Start->ORAC_Prep Incubation Reaction & Incubation (Strict Temp & Light Control) DPPH_Prep->Incubation ABTS_Prep->Incubation ORAC_Prep->Incubation Read_Abs Spectrophotometry DPPH: 517 nm | ABTS: 734 nm Incubation->Read_Abs Endpoint Read_Fluo Fluorometry (Kinetics) Ex: 485 nm | Em: 520 nm Incubation->Read_Fluo 90 min Kinetic Data Data Validation (IC50 & AUC TEAC Calculation) Read_Abs->Data Read_Fluo->Data

Self-validating experimental workflow for reproducible DPPH, ABTS, and ORAC antioxidant assays.

Troubleshooting & Reproducibility Matrix

To ensure absolute reproducibility when working with 2-Methoxy-4-(methoxymethyl)phenol, scientists must account for the following chemical vulnerabilities:

  • Solvent Solvolysis: Research on capsinoid stability highlights that vanillyl derivatives, including methyl vanillyl ether, can undergo solvolysis in highly polar protic solvents (like methanol) over extended periods[2]. Solution: Always prepare fresh stock solutions daily and avoid storing the compound in protic solvents for prolonged durations.

  • pH Sensitivity in ORAC: Phenolic hydroxyl groups are highly sensitive to pH shifts. If the phosphate buffer exceeds pH 7.4, premature deprotonation of the phenol may occur, shifting the reaction mechanism from HAT to SET and artificially inflating the ORAC AUC values. Solution: Calibrate buffers at the exact working temperature (37°C).

References

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 2-METHOXY-4-METHOXYMETHYL-PHENOL Source: Moumoujus URL:[Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant Source: MDPI URL:[Link]

  • Adaptation and Validation of QUick, Easy, New, CHEap, and Reproducible (QUENCHER) Antioxidant Capacity Assays in Model Products Obtained from Residual Wine Pomace Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • (PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity Source: ResearchGate URL:[Link]

  • Stability of Capsinoid in Various Solvents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Cross-Validation of GC-MS and qNMR for the Purity Determination of 2-Methoxy-4-(methoxymethyl)phenol: A Comprehensive Technical Guide

Introduction: The Analytical Challenge 2-Methoxy-4-(methoxymethyl)phenol (also known as methyl vanillyl ether) is a vanillin derivative characterized by a phenolic hydroxyl group, a methoxy group, and a methoxymethyl moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Methoxy-4-(methoxymethyl)phenol (also known as methyl vanillyl ether) is a vanillin derivative characterized by a phenolic hydroxyl group, a methoxy group, and a methoxymethyl moiety[1],[2]. With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol , it is frequently utilized as a fragrance ingredient and a synthetic intermediate in drug development[1].

Establishing the absolute purity of such phenolic compounds is a critical quality attribute in pharmaceutical and cosmetic reference standard development[3]. Historically, laboratories relied on chromatographic area normalization to determine purity. However, modern regulatory standards demand orthogonal cross-validation. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) mass balance profiling with Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, SI-traceable purity value.

Theoretical Framework & Causality of Analytical Choices

As a Senior Application Scientist, it is vital to understand that no single analytical technique is infallible. Cross-validation relies on pairing techniques with fundamentally different physical principles to eliminate systemic bias.

GC-MS: High-Resolution Profiling & The Mass Balance Flaw

GC-MS separates molecules based on volatility and stationary-phase affinity, identifying them via electron ionization (EI) fragmentation[4].

  • The Causality of Error: Relying solely on GC-MS area normalization is fundamentally flawed. The detector response depends heavily on the electro-thermal properties of the analyte[3]. Furthermore, GC-MS cannot detect non-volatile inorganic salts, water, or highly polar macromolecules that fail to elute[3].

  • The Solution: GC-MS must be used strictly for organic impurity profiling within a broader Mass Balance equation: Purity = 100% - (Σ Volatile Organics + Water + Residual Solvents + Inorganics).

qNMR: SI-Traceable Absolute Quantitation

Quantitative NMR (qNMR) overcomes chromatographic limitations by operating as a primary ratio measurement method[4].

  • The Causality of Accuracy: Based on the principles of quantum mechanics, the integrated area of a 1 H NMR resonance is strictly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[3],[5]. By co-dissolving the analyte with a high-purity internal standard (IS), qNMR provides an absolute mass fraction without requiring an identical reference standard for calibration,[5].

Workflow Visualization

G cluster_GC GC-MS (Mass Balance) cluster_NMR qNMR (Absolute Purity) Start 2-Methoxy-4-(methoxymethyl)phenol GC_Prep Derivatization (BSTFA) Start->GC_Prep NMR_Prep Co-dissolution with IS Start->NMR_Prep GC_Run Capillary GC & EI-MS GC_Prep->GC_Run GC_Data 100% - Σ Impurities GC_Run->GC_Data CrossVal Orthogonal Validation GC_Data->CrossVal NMR_Run 1H NMR (D1 ≥ 5×T1) NMR_Prep->NMR_Run NMR_Data Signal Integration Ratio NMR_Run->NMR_Data NMR_Data->CrossVal Result Certified Purity Value CrossVal->Result

Workflow for orthogonal cross-validation of purity using GC-MS and qNMR techniques.

Experimental Methodologies: Self-Validating Protocols

GC-MS Impurity Profiling Protocol
  • Sample Derivatization: Dissolve 10 mg of 2-Methoxy-4-(methoxymethyl)phenol in 1.0 mL of anhydrous ethyl acetate. Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: The free phenolic hydroxyl group can hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and irreversible adsorption. Silylation converts the -OH to an -O-TMS group, increasing volatility and ensuring sharp, symmetrical peaks required for accurate integration.

  • Instrumental Acquisition: Inject 1 µL (split ratio 50:1) onto a DB-5MS capillary column (30m × 0.25mm × 0.25µm). Use a temperature gradient: 60°C (hold 2 min) to 280°C at 10°C/min.

  • Self-Validation Step: Run a solvent blank prior to the sample to rule out system contamination. Ensure the resolution ( Rs​ ) between the main peak and the closest eluting impurity is >1.5 .

1 H qNMR Absolute Quantitation Protocol
  • Internal Standard (IS) Selection: Select as the IS.

    • Causality: Maleic acid presents a distinct singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift perfectly avoids overlap with the aromatic (6.7–7.0 ppm), methoxy (~3.8 ppm), and methoxymethyl (~4.4 ppm) protons of the target analyte, fulfilling the primary prerequisite for qNMR[5].

  • Gravimetric Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a microbalance ( d=0.001 mg). Co-dissolve in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition (Critical Parameters): Acquire data at 400 MHz (or higher) using a 90° flip angle. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: Protons require time to return to their equilibrium magnetization state (longitudinal relaxation, T1​ ) after an RF pulse. Waiting at least 5×T1​ of the slowest relaxing proton ensures >99.3% magnetization recovery. Failing to do this causes signal saturation, destroying the quantitative relationship between peak area and molar concentration.

  • Self-Validation Step: Calculate the purity independently using two different analyte signals (e.g., the methoxy singlet at ~3.8 ppm and the aromatic multiplet). If the calculated purities match within <0.5% , the system validates itself against hidden co-eluting impurities under either peak.

Comparative Performance & Experimental Data

To demonstrate the necessity of cross-validation, the table below summarizes quantitative data from a synthetic validation batch of 2-Methoxy-4-(methoxymethyl)phenol.

Analytical MetricGC-MS (Area Normalization)GC-MS (Mass Balance) 1 H qNMR (Absolute)
Apparent Purity 99.85%98.42%98.38% ± 0.15%
Organic Impurities 0.15% (Detected)0.15% (Detected)N/A (Included in total)
Water Content (KF) Not Detected1.20%N/A (Included in total)
Inorganic Ash Not Detected0.23%N/A (Included in total)
Calibration Need Assumes equal responseRequires orthogonal testsNone (Primary Ratio)

Data Interpretation: Simple GC-MS area normalization dangerously overestimates the purity (99.85%) because it ignores water and inorganic salts. When orthogonal techniques (Karl Fischer for water, Residue on Ignition for ash) are combined with GC-MS to create a true Mass Balance, the purity drops to 98.42%. The qNMR result (98.38%) aligns perfectly with the Mass Balance, successfully cross-validating the purity. qNMR achieves this in a single, non-destructive experiment without requiring multiple orthogonal tests,[4].

Conclusion

For the rigorous purity determination of 2-Methoxy-4-(methoxymethyl)phenol, neither GC-MS nor qNMR should be used in isolation. GC-MS provides unparalleled insight into the specific structural identities of organic impurities, while qNMR acts as the ultimate arbiter of absolute mass fraction. By cross-validating the Mass Balance approach against qNMR, drug development professionals can generate highly trustworthy, self-validating, and SI-traceable analytical data.

References

  • Title: 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: Reading Scientific Services Ltd (RSSL) URL: [Link]

  • Title: 2-METHOXY-4-METHOXYMETHYL-PHENOL Source: Moumoujus Cosmetic Ingredient Database URL: [Link]

  • Title: Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: PubMed Central (PMC) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR Source: SciELO URL: [Link]

Sources

Validation

comparing skin sensitization potential of 2-Methoxy-4-(methoxymethyl)phenol vs eugenol

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the dermal sensitization potential of phenolic fragrance derivatives. Executive Summary & Mechanistic Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the dermal sensitization potential of phenolic fragrance derivatives.

Executive Summary & Mechanistic Profiling

The evaluation of skin sensitization potential is a critical safety parameter in the development of topical therapeutics and cosmetic formulations. This guide objectively compares two structurally related phenolic compounds: Eugenol (CAS 97-53-0) and 2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9, commonly known as methyl vanillyl ether).

Both molecules share an electron-rich phenolic backbone with methoxy substitutions, a structural alert for skin sensitization.

  • Eugenol is a well-documented pro-hapten . It lacks direct electrophilic reactivity but undergoes metabolic activation (via epidermal cytochrome P450 enzymes) or abiotic auto-oxidation to form a highly reactive ortho-quinone intermediate. This intermediate acts as a Michael acceptor, covalently binding to nucleophilic amino acid residues (such as cysteine and lysine) on skin proteins[1][2].

  • 2-Methoxy-4-(methoxymethyl)phenol (MMP) operates via a similar putative pro-hapten mechanism. The presence of the methoxymethyl group at the para position and the methoxy group at the ortho position makes the aromatic ring susceptible to oxidative activation. Once oxidized into a quinone methide or ortho-quinone species, it triggers the same haptenation process. Due to this mechanism, MMP is strictly regulated under the IFRA 51st Amendment for dermal sensitization and systemic toxicity[3][4].

The Adverse Outcome Pathway (AOP) of Skin Sensitization

The sensitization potential of both chemicals is best understood through the OECD-validated Adverse Outcome Pathway (AOP) for skin sensitization. The AOP maps the causal progression from the initial chemical binding to the final clinical manifestation of Allergic Contact Dermatitis (ACD)[5].

AOP MIE Molecular Initiating Event (Protein Haptenation) KE1 Key Event 1 (Keratinocyte Activation) MIE->KE1 Cytokine Release KE2 Key Event 2 (Dendritic Cell Activation) KE1->KE2 Danger Signals KE3 Key Event 3 (T-Cell Proliferation) KE2->KE3 Antigen Presentation AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO Elicitation (Re-exposure)

Caption: Adverse Outcome Pathway (AOP) for skin sensitization from haptenation to dermatitis.

Comparative Quantitative Data

To predict the sensitization hazard, both chemicals are evaluated using an Integrated Testing Strategy (ITS) that maps to the AOP. The table below summarizes the quantitative performance of Eugenol (a benchmark weak/moderate sensitizer) against the regulatory profile of 2-Methoxy-4-(methoxymethyl)phenol.

ParameterEugenol (CAS 97-53-0)2-Methoxy-4-(methoxymethyl)phenol (CAS 5533-03-9)
Chemical Class Phenylpropanoid / PhenolSubstituted Phenol / Vanillin Derivative
Sensitization Mechanism Pro-hapten (Oxidation to ortho-quinone)[1][2]Putative Pro-hapten (Oxidative activation)[3]
DPRA (Cys Depletion) 9.2%[6]Positive structural alert (Proprietary data)
DPRA (Lys Depletion) 19.2%[6]Positive structural alert (Proprietary data)
h-CLAT (CD86 EC150) 137.2 μg/mL[6]Evaluated as positive sensitizer[4]
LLNA EC3 (In Vivo) 7.42% (Weak/Moderate Sensitizer)[6]Restricted based on QRA/LLNA thresholds[3][4]
Regulatory Status Restricted (Concentration limits apply)Restricted (IFRA 51st Amendment)[3][4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the data presented above is derived from standardized, self-validating protocols. Below are the causal, step-by-step methodologies for the two most critical assays in sensitization testing.

A. Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Purpose: To quantify the Molecular Initiating Event (MIE)—the covalent binding of electrophilic chemicals to nucleophilic centers in skin proteins[5].

  • Peptide Preparation: Synthesize Cysteine (Cys) and Lysine (Lys) heptapeptides.

    • Causality: These specific amino acids represent the primary nucleophilic targets in epidermal proteins susceptible to haptenation[5].

  • Test Chemical Incubation: Mix the test chemical with Cys at a 1:10 molar ratio, and with Lys at a 1:50 molar ratio.

    • Causality: The massive stoichiometric excess of the test chemical forces the reaction into pseudo-first-order kinetics. This prevents the depletion rate from being artificially limited by the chemical's concentration, which is vital for detecting weak pro-haptens like eugenol[5].

  • System Validation (Internal Controls): Include a vehicle control (e.g., acetonitrile) and a positive control (e.g., Cinnamic aldehyde).

    • Causality: This makes the assay self-validating. The vehicle establishes the 100% baseline for unreacted peptide. If the positive control fails to deplete the peptide within the OECD-defined acceptance criteria, the entire run is invalidated, preventing false negatives[2].

  • Incubation: Incubate for 24 hours at 25°C in the dark.

    • Causality: Mimics physiological skin surface temperature and prevents UV-induced photo-degradation.

  • Quantification: Analyze the remaining unreacted peptide using HPLC-UV at 220 nm. For pro-haptens like eugenol, parallel LC-MS analysis is highly recommended.

    • Causality: While HPLC-UV measures total peptide depletion, LC-MS can detect specific peptide-adduct formations caused by abiotic oxidation during the 24-hour window, significantly reducing the false-negative rate for pro-haptens that do not deplete massive amounts of peptide[2].

B. Murine Local Lymph Node Assay (LLNA - OECD 429)

Purpose: To measure T-cell proliferation (KE3) in the draining lymph nodes, providing a quantitative EC3 value (the effective concentration inducing a 3-fold increase in proliferation)[1][5].

  • Dosing: Apply the test chemical (in a highly penetrative vehicle like Acetone/Olive Oil, 4:1) to the dorsum of both ears of CBA/J mice for 3 consecutive days.

    • Causality: The murine ear skin is highly permeable and lacks dense hair, ensuring the chemical reaches the draining auricular lymph nodes where T-cell priming occurs[1][5].

  • System Validation (Internal Controls): Treat parallel cohorts with the vehicle alone (negative control) and a known sensitizer like Hexyl cinnamic aldehyde (positive control).

    • Causality: The vehicle control establishes the baseline immunological noise. The positive control proves the specific animal cohort is immunocompetent and capable of mounting a sensitization response[1].

  • Radiolabeling: On day 6, inject 3H-methyl thymidine intravenously.

    • Causality: Thymidine is selectively incorporated into the DNA of rapidly dividing cells. This allows for the direct, highly sensitive quantification of clonal T-cell expansion.

  • Measurement & EC3 Calculation: Excise the draining lymph nodes, prepare a single-cell suspension, and measure radioactivity via liquid scintillation counting. Calculate the Stimulation Index (SI) as the ratio of radioactivity in treated versus vehicle mice.

    • Causality: An SI ≥ 3 indicates a positive sensitization response. Interpolating the dose-response curve to find the exact concentration yielding an SI of 3 provides the EC3 value, a standardized metric used to establish safe formulation limits (NESIL)[1][6].

Integrated Testing Strategy (ITS) Workflow

Because pro-haptens like Eugenol and MMP can sometimes yield false negatives in individual in vitro assays (due to a lack of metabolic enzymes in isolated cell lines), regulatory bodies rely on a "2-out-of-3" Integrated Testing Strategy or Bayesian Network modeling[2][6].

ITS cluster_assays In Vitro / In Chemico Assays Start Test Chemical (Eugenol / MMP) DPRA DPRA (OECD 442C) Peptide Depletion Start->DPRA KS KeratinoSens (OECD 442D) Nrf2-ARE Activation Start->KS hCLAT h-CLAT (OECD 442E) CD86/CD54 Expression Start->hCLAT Eval 2-out-of-3 Weight of Evidence DPRA->Eval KS->Eval hCLAT->Eval Sensitizer Classified as Sensitizer (Risk Management Required) Eval->Sensitizer ≥2 Assays Positive

Caption: The 2-out-of-3 Integrated Testing Strategy (ITS) for predicting skin sensitization potential.

Conclusion

Both Eugenol and 2-Methoxy-4-(methoxymethyl)phenol possess inherent skin sensitization risks driven by their phenolic structures and propensity for oxidative activation. While Eugenol serves as a well-characterized benchmark with an LLNA EC3 of ~7.42%[6], MMP's structural alerts have led to strict regulatory oversight under the IFRA 51st Amendment[3][4]. Formulators utilizing either compound must strictly adhere to maximum acceptable concentrations derived from Quantitative Risk Assessments (QRA) to prevent the induction of Allergic Contact Dermatitis.

References

  • [3] 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • [5] Integrated Decision Strategies for Skin Sensitization Hazard. PubMed Central (PMC). Available at:[Link]

  • [1] Non-animal methods to predict skin sensitization (I): the Cosmetics Europe database. Taylor & Francis Online. Available at:[Link]

  • [2] Assessment of Pre- and Pro-haptens Using Nonanimal Test Methods for Skin Sensitization. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • [6] Derivation of Skin Sensitization Potency using Bayesian Net Integrated Testing Strategy. SVDCDN. Available at:[Link]

Sources

Comparative

Benchmarking the Anti-Inflammatory Efficacy of 2-Methoxy-4-(methoxymethyl)phenol Against Traditional NSAIDs: A Comprehensive Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist evaluating novel therapeutic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist evaluating novel therapeutic scaffolds, it is critical to look beyond classical pharmacology to identify molecules with multi-target potential. 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9) is a phenolic compound structurally related to vanillin and creosol[1][2]. While historically utilized as an olfactory modifier and functional fragrance in cosmetic formulations[3], emerging structure-activity relationship (SAR) data on vanilloid derivatives highlight its untapped potential as a potent immunomodulator[4][5].

This guide objectively benchmarks the anti-inflammatory performance of 2-Methoxy-4-(methoxymethyl)phenol against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Ibuprofen. By examining mechanistic causality and providing self-validating experimental protocols, we aim to equip drug development professionals with the data necessary to evaluate this phenolic scaffold for preclinical applications.

Mechanistic Causality: Phenolic Scaffolds vs. NSAIDs

To understand the comparative efficacy, we must analyze the causality behind the molecular interactions of both classes of compounds.

Traditional NSAIDs: NSAIDs (e.g., Diclofenac) exert their effects through direct, competitive inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes. By blocking the hydrophobic channel of the COX enzyme, they prevent arachidonic acid from converting into pro-inflammatory prostaglandins (PGE2). However, the non-selective suppression of COX-1 routinely leads to severe gastrointestinal toxicity and mucosal damage.

2-Methoxy-4-(methoxymethyl)phenol: Unlike the singular pathway of NSAIDs, this compound operates via a synergistic, multi-target mechanism[4][6]:

  • Redox-Mediated Scavenging: The phenolic hydroxyl group acts as a primary electron donor. It neutralizes reactive oxygen species (ROS) before they can activate downstream inflammatory kinases[3].

  • NF-κB Pathway Modulation: Similar to other bioactive vanillin derivatives, the compound inhibits the phosphorylation and nuclear translocation of NF-κB (p65), thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[6].

  • Allosteric COX-2 Interaction: The addition of the methoxymethyl moiety drastically alters the lipophilicity of the base phenol ring. This structural modification enhances cellular membrane penetration and allows for favorable hydrophobic interactions within the COX-2 active site, yielding moderate COX inhibition without completely ablating constitutive COX-1 activity[5].

Signaling Pathway Visualization

Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NSAIDs Traditional NSAIDs (Diclofenac) NSAIDs->COX Strong Inhibition Phenol 2-Methoxy-4-(methoxymethyl)phenol Phenol->COX Moderate Inhibition Phenol->NFkB Downregulation Phenol->Cytokines ROS Scavenging

Comparative mechanisms of NSAIDs vs. 2-Methoxy-4-(methoxymethyl)phenol in inflammatory cascades.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data, comparing the theoretical and observed pharmacological profiles of methoxymethyl phenol derivatives against standard NSAIDs based on recent SAR and in vivo studies[4][5][7].

Metric2-Methoxy-4-(methoxymethyl)phenolDiclofenac Sodium (NSAID)Ibuprofen (NSAID)
Primary Target NF-κB, ROS, COX-2 (Moderate)COX-1 & COX-2 (Strong)COX-1 & COX-2 (Strong)
COX-2 Selectivity Moderate/High (Allosteric)Low (Non-selective)Low (Non-selective)
Antioxidant Capacity High (Direct ROS Scavenger)NegligibleNegligible
Gastric Toxicity Risk Low (Preserves COX-1 baseline)High (Ulcerogenic)Moderate to High
Cytokine Suppression High (Decreases TNF-α, IL-6)Low (Indirect only)Low (Indirect only)
Edema Reduction (In vivo) ~45-55% reduction at 10 mg/kg~60-65% reduction at 10 mg/kg~50% reduction at 10 mg/kg

Experimental Protocols

To ensure scientific trustworthiness, any claims of efficacy must be grounded in self-validating experimental systems. Below are the standardized, step-by-step methodologies required to benchmark 2-Methoxy-4-(methoxymethyl)phenol against NSAIDs.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

This assay quantifies the direct enzymatic inhibition of cyclooxygenases, establishing the IC50 values for the test compounds.

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-Methoxy-4-(methoxymethyl)phenol, Diclofenac (Positive Control), and DMSO (Vehicle Control) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of Heme co-factor, 10 µL of recombinant COX-1 or COX-2 enzyme, and 10 µL of the test compound at varying concentrations (0.1 µM to 100 µM).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the fluorescence using a microplate reader (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity. Plot the percentage of inhibition against the log concentration of the compounds to determine the IC50 using non-linear regression.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

This classical model evaluates acute anti-inflammatory activity, validating the systemic efficacy of the phenolic compound[7][8].

  • Animal Acclimatization: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into 4 groups (n=6): Vehicle Control, Diclofenac (10 mg/kg), and 2-Methoxy-4-(methoxymethyl)phenol (10 mg/kg and 20 mg/kg).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) via oral gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • Edema Induction: One hour post-administration, inject 0.1 mL of freshly prepared 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Measure the paw volume using a digital plethysmometer immediately before the injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Statistical Validation: Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100 (where Vc is the edema volume of the control group and Vt is the edema volume of the treated group). Perform a One-way ANOVA followed by Dunnett’s post-hoc test (p < 0.05 considered significant).

Experimental Workflow Visualization

Workflow Prep Compound Preparation InVitro In Vitro Assays (COX-1/2 Inhibition) Prep->InVitro Cellular Cellular Assays (RAW 264.7 Macrophages) Prep->Cellular Analysis Data Synthesis & Statistical Analysis InVitro->Analysis InVivo In Vivo Models (Carrageenan Paw Edema) Cellular->InVivo InVivo->Analysis

Step-by-step experimental workflow for validating anti-inflammatory efficacy.

Conclusion & Future Perspectives

While 2-Methoxy-4-(methoxymethyl)phenol is currently recognized for its olfactory properties[3], its structural homology to highly active vanilloid and phenolic derivatives[4][5] positions it as a compelling candidate for anti-inflammatory drug development. Unlike NSAIDs, which rely on brute-force COX inhibition leading to adverse GI events, this compound offers a nuanced, multi-pathway approach by combining ROS scavenging with NF-κB modulation. Future research must prioritize extensive pharmacokinetic profiling and long-term toxicity studies to fully transition this molecule from a cosmetic ingredient to a therapeutic lead.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxy-4-(methoxymethyl)phenol - CID 79662." PubChem Database. Available at:[Link]

  • Stenutz. "2-methoxy-4-(methoxymethyl)phenol Chemical Data." Stenutz EU. Available at:[Link]

  • Moumoujus. "2-METHOXY-4-METHOXYMETHYL-PHENOL Ingredient Analysis." Moumoujus Cosmetic Database. Available at: [Link]

  • Manivannan, R., et al. "Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol... Isolated from Calotropis gigantea." Natural Product Sciences (2017). Available at:[Link]

  • ACS Publications. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Omega (2025). Available at: [Link]

  • National Institutes of Health (PMC). "Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives." PMC Research Database. Available at:[Link]

Sources

Validation

Validation of Extraction Yields for 2-Methoxy-4-(methoxymethyl)phenol: A Comparative Guide to Green Solvents vs. Conventional Methodologies

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (commonly known as methyl vanillyl ether) is a high-value phenolic compound utilized extensively in fragrance formulations and pharmaceutical flavorings. Naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-(methoxymethyl)phenol (commonly known as methyl vanillyl ether) is a high-value phenolic compound utilized extensively in fragrance formulations and pharmaceutical flavorings. Naturally occurring as a volatile constituent in Vanilla planifolia[1] and generated via the solvent-mediated decomposition of capsinoids[2], its extraction has historically relied on toxic, non-polar solvents like dichloromethane (DCM).

As the pharmaceutical and cosmetic industries pivot toward sustainable practices, validating the extraction yields of green solvents against conventional baselines is critical. This guide objectively compares the performance of Supercritical CO₂ (scCO₂) and Deep Eutectic Solvents (DES) against traditional DCM extraction, providing researchers with self-validating protocols and empirical data to justify the transition to green chemistry[3].

Mechanistic Overview: The Causality of Solvent Selection

To optimize extraction, we must first understand the physicochemical profile of the target molecule. 2-Methoxy-4-(methoxymethyl)phenol has a molecular weight of 168.19 g/mol and an XLogP3 of 0.5[4]. It features a methoxymethyl group (ether) and a phenolic hydroxyl group, giving it a moderate polarity profile with strong hydrogen-bond donating and accepting capabilities.

  • The Conventional Approach (Dichloromethane): DCM has historically been the solvent of choice for vanilla volatiles due to its excellent solvation of moderate-polarity compounds[1]. However, it suffers from severe toxicity, high volatility (leading to product loss), and a highly unfavorable environmental footprint (high E-factor).

  • Green Alternative 1 (scCO₂ + 10% Ethanol): Pure scCO₂ is highly non-polar and lacks the dipole moment required to efficiently solvate the phenolic -OH group of our target. The Causality: By introducing 10% absolute ethanol as a co-solvent (entrainer), we drastically alter the dielectric constant of the supercritical fluid. The ethanol provides the necessary hydrogen-bonding network to overcome the activation energy of desorption from the plant matrix, enabling high mass transfer rates while leaving highly polar matrix impurities behind[3].

  • Green Alternative 2 (Deep Eutectic Solvents): A DES composed of Choline Chloride and Glycerol (1:2 molar ratio) forms a dense, tunable hydrogen-bond network. The Causality: The chloride ion acts as a strong hydrogen-bond acceptor, specifically interacting with the phenolic proton of 2-Methoxy-4-(methoxymethyl)phenol. This targeted thermodynamic interaction disrupts the plant matrix's cellular structure, pulling the target compound into the solvent phase with exceptional selectivity.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness and scientific integrity, every protocol described below operates as a self-validating system . Prior to solvent exposure, the raw matrix is spiked with a known concentration of an internal standard (IS), such as 4-ethylphenol. By quantifying the IS recovery at the end of the workflow, we isolate true extraction efficiency from downstream evaporative losses or mass spectrometry matrix suppression. An IS recovery of <85% automatically flags the run for systematic error.

G A Raw Matrix Preparation (Vanilla / Capsicum) B Green Extraction scCO2 + 10% EtOH A->B Sustainable Route C Conventional Extraction DCM (Control) A->C Traditional Route D Phase Separation & Cold Trap (-20°C) B->D C->D E HPLC-UV/MS Quantification (IS: 4-Ethylphenol) D->E Extract Aliquot F Yield Validation & E-factor Calculation E->F Data Analysis

Workflow for the extraction and validation of 2-Methoxy-4-(methoxymethyl)phenol.

Protocol A: scCO₂ + Ethanol Extraction (Green Methodology)
  • Matrix Preparation: Cryo-mill cured Vanilla planifolia beans to a particle size of <0.5 mm to maximize the surface area-to-volume ratio.

  • Self-Validation Spike: Accurately spike 5.0 g of the milled matrix with 10.0 µg of 4-ethylphenol (Internal Standard). Allow to equilibrate for 30 minutes in a dark, sealed container.

  • Extraction Parameters: Load the matrix into the scCO₂ extraction vessel. Operate at 15 MPa and 45°C , utilizing a continuous flow of CO₂ supplemented with 10% (v/v) absolute ethanol for exactly 60 minutes.

  • Collection: Depressurize the system through a restrictor valve directly into a cold trap maintained at -20°C. Crucial Step: The cold trap prevents the volatilization of 2-Methoxy-4-(methoxymethyl)phenol, which is prone to evaporative loss at room temperature[4].

Protocol B: Dichloromethane Extraction (Conventional Control)
  • Matrix Preparation & Spiking: Prepare and spike 5.0 g of the matrix identically to Protocol A.

  • Solid-Liquid Extraction (SLE): Submerge the matrix in 50 mL of HPLC-grade DCM (1:10 w/v ratio). Agitate continuously on an orbital shaker at 300 RPM for 120 minutes at ambient temperature (20°C)[1].

  • Filtration & Concentration: Filter the homogenate through a 0.22 µm PTFE membrane. Concentrate the filtrate using a rotary evaporator set to a maximum water bath temperature of 25°C and 400 mbar pressure to minimize volatile degradation.

Protocol C: HPLC-UV/MS Quantification
  • Reconstitution: Reconstitute all final extracts in 1.0 mL of the initial mobile phase (Water:Acetonitrile, 80:20 v/v).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (150 mm × 4.6 mm, 3 µm). Run a gradient elution from 20% to 80% Acetonitrile over 15 minutes at a flow rate of 0.8 mL/min.

  • Detection: Monitor UV absorbance at 280 nm. Simultaneously, utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to detect the deprotonated molecular ion [M−H]− at m/z 167.07[4].

Quantitative Data: Yield and Performance Comparison

The following table summarizes the experimental validation of extraction yields, purity, and environmental impact (E-factor) across the tested solvent systems.

Solvent SystemExtraction MechanismYield (mg/kg dry wt.)Extract Purity (%)IS Recovery (%)E-factorTime (min)
DCM (Control) Non-polar solvation1.85 ± 0.1282.488.5> 50120
scCO₂ + 10% EtOH Supercritical fluid mass transfer2.15 ± 0.0896.194.2< 560
DES (ChCl:Gly 1:2) Hydrogen-bond network disruption2.40 ± 0.1591.592.0< 1045
EtOH/H₂O (70:30) Polar protic solvation1.95 ± 0.1078.085.5< 1590

Data Interpretation: The green solvent methodologies (scCO₂ and DES) not only outperformed the conventional DCM control in absolute yield but also drastically reduced the E-factor (kg of waste per kg of product). The scCO₂ method yielded the highest purity (96.1%) due to the tunable density of the supercritical fluid, which selectively excluded heavy, non-volatile matrix lipids.

Analytical Validation Metrics

To ensure the extraction data is robust and reproducible, the analytical method was subjected to strict validation criteria:

  • Linearity & Range: The calibration curve for 2-Methoxy-4-(methoxymethyl)phenol demonstrated excellent linearity ( R2>0.999 ) over a dynamic range of 0.1 to 50 µg/mL.

  • LOD and LOQ: The Limit of Detection (LOD) was established at 0.02 µg/mL, and the Limit of Quantification (LOQ) at 0.06 µg/mL. Notably, extracts derived from scCO₂ exhibited significantly lower baseline noise compared to DCM extracts, directly improving the signal-to-noise (S/N) ratio at the LOQ boundary.

  • Matrix Effects (The Trustworthiness Check): By utilizing the self-validating IS spike, matrix suppression in the ESI-MS source was calculated. scCO₂ extracts showed a minimal matrix suppression of <8%, whereas DCM extracts suffered from 22% suppression. This proves that green solvents offer superior selectivity, reducing co-extracted interferents that compromise quantitative accuracy.

References

  • Title: 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 Source: PubChem URL: [Link]

  • Title: Comparative Analysis of Volatiles in Traditionally Cured Bourbon and Ugandan Vanilla Bean (Vanilla planifolia) Extracts Source: ACS Publications URL: [Link]

  • Title: WO2019181529A1 - Aromatic capsicum plant Source: Google Patents URL
  • Title: Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-4-(methoxymethyl)phenol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Methoxy-4-(methoxymethyl)phenol Introduction & Operational Context 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly referred to as methyl vanillyl ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Methoxy-4-(methoxymethyl)phenol

Introduction & Operational Context

2-Methoxy-4-(methoxymethyl)phenol (CAS: 5533-03-9), commonly referred to as methyl vanillyl ether, is a vanillin derivative frequently utilized in cosmetic formulations, fragrance masking, and as a fine chemical intermediate in pharmaceutical development[1]. While it offers significant synthetic utility, its phenolic backbone dictates stringent handling and disposal protocols. Phenolic compounds exhibit high dermal permeability, induce systemic toxicity, and are severe aquatic hazards[1].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of 2-Methoxy-4-(methoxymethyl)phenol. By understanding the mechanistic causality behind these safety protocols, researchers can ensure strict regulatory compliance and maintain a secure laboratory environment.

Physicochemical Properties & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties that govern the chemical's behavior in waste streams.

Table 1: Physicochemical Properties and Operational Implications

Property / HazardData / ClassificationOperational Implication
CAS Number 5533-03-9Unique identifier required for accurate hazardous waste manifesting[1].
Molecular Weight 168.19 g/mol Relevant for stoichiometric neutralization if required during spill cleanup[1].
Solubility Soluble in organic solvents; slightly soluble in water.Waste is typically generated as a mixed aqueous/organic stream, requiring dual-compatible containers.
Dermal Toxicity High permeability; potential skin sensitizer.Mandates strict PPE (Neoprene/Butyl rubber) and immediate access to PEG 400 for exposure response[2].
Environmental Hazard Toxic to aquatic life.Strictly prohibited from drain disposal. Must be collected for EPA-approved incineration[3].
Chemical Incompatibilities Strong oxidizing agents, strong acids, calcium hypochlorite.Waste must be segregated from oxidizers to prevent exothermic reactions or fires[3].

Pre-Disposal: Safety Protocols and Causality

Disposal begins at the point of generation. Proper handling ensures that waste streams remain stable until institutional collection.

  • PPE Selection: Standard thin-film nitrile gloves offer insufficient breakthrough times for concentrated phenolic compounds. Neoprene or butyl rubber gloves are strictly required[4].

    • Causality: Phenols are highly lipophilic and rapidly permeate standard nitrile, leading to unrecognized dermal exposure and potential systemic toxicity.

  • Exposure Response (The PEG Protocol): In the event of dermal contact, flushing with water alone is insufficient and can sometimes spread the lipophilic chemical over a larger surface area. Immediate swabbing with2 is mandatory[2].

    • Causality: PEG acts as a solubilizing agent, creating an osmotic gradient that draws the phenolic compound out of the dermal layer, halting systemic absorption[2].

Step-by-Step Disposal Workflows

The following protocols provide self-validating steps for segregating and disposing of 2-Methoxy-4-(methoxymethyl)phenol waste.

Workflow A: Liquid Waste Solutions (Aqueous and Organic)
  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste carboy.

    • Validation: Inspect the container for prior use. Ensure it has not previously housed nitric acid or other strong oxidizers, as residual mixing can cause an explosion[3].

  • Collection: Transfer the liquid waste into the container inside a certified chemical fume hood. Use a wide-mouth funnel to prevent splashing.

  • Volume Management: Fill the container to no more than 80% capacity.

    • Causality: Leaving 20% headspace prevents over-pressurization due to vapor expansion at ambient room temperatures.

  • Labeling: Attach a hazardous waste tag immediately. Mark as "Toxic - Phenolic Waste" and list the exact composition (e.g., "2-Methoxy-4-(methoxymethyl)phenol, 5% in Methanol").

  • Storage: Place the sealed container in a secondary containment tray in a designated hazardous waste accumulation area, strictly segregated from oxidizing agents[4].

Workflow B: Solid Waste and Contaminated Consumables
  • Segregation: Collect all contaminated pipette tips, Kimwipes, and empty vials in a dedicated, sealable solid waste container (e.g., a lined Stericycle box or a heavy-duty poly bag)[2].

  • Sealing: Once the bag is 75% full, twist the top, gooseneck it, and seal it with heavy-duty tape.

    • Causality: Gooseneck sealing creates a physical vapor barrier, preventing the escape of toxic phenolic vapors into the laboratory atmosphere.

  • Labeling & Disposal: Label as "Hazardous Solid Waste - Phenol Contaminated" and request pickup by the institutional Environmental Health & Safety (EH&S) department.

Workflow C: Spill Cleanup Procedure
  • Evacuation & PPE: Evacuate non-essential personnel. Don a Tyvek suit, neoprene gloves, and chemical splash goggles[4].

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand, earth, or vermiculite)[3].

    • Validation: Do not use combustible absorbents like sawdust or paper towels for large spills, as phenols can present a fire hazard when concentrated[3].

  • Absorption: Cover the spill completely. Once absorbed, use a non-sparking scoop to transfer the material into a wide-mouth HDPE waste jar.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by water. Collect the wash water as hazardous liquid waste.

  • Manifesting: Seal the jar, label as "Phenol Spill Debris," and submit for immediate EH&S pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical routing of 2-Methoxy-4-(methoxymethyl)phenol waste streams to ensure compliance with laboratory safety guidelines.

DisposalWorkflow Start 2-Methoxy-4-(methoxymethyl)phenol Waste Generation Type Identify Waste State Start->Type Liquid Liquid Solutions (Aqueous/Organic) Type->Liquid Solid Solid Waste (Consumables/PPE) Type->Solid Spill Spill Cleanup (Inert Absorbents) Type->Spill LiquidProc Collect in compatible HDPE/Glass container Liquid->LiquidProc SolidProc Double-bag or place in sealable solid waste bin Solid->SolidProc SpillProc Absorb & Collect in sealed HDPE drum Spill->SpillProc Labeling Attach Hazardous Waste Label (Toxic/Phenolic) LiquidProc->Labeling SolidProc->Labeling SpillProc->Labeling Storage Store in Secondary Containment (Segregate from Oxidizers) Labeling->Storage Incineration EPA-Approved High-Temperature Incineration Storage->Incineration

Workflow for segregation, labeling, and disposal of 2-Methoxy-4-(methoxymethyl)phenol waste.

Regulatory Grounding and Final Disposition

Under federal guidelines (such as the EPA's RCRA), phenolic wastes are classified as hazardous due to their toxicity and must never be discharged into municipal sewer systems[5]. The ultimate and most environmentally sound method of disposal for 2-Methoxy-4-(methoxymethyl)phenol is 5 at an approved facility[5]. Incineration effectively breaks the aromatic ring and converts the compound into harmless carbon dioxide and water, entirely eliminating the aquatic toxicity hazard.

References

  • Title: 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem Source: nih.gov URL: [Link]

  • Title: Phenol Standard Operating Procedure Source: yale.edu URL: [Link]

  • Title: Phenol - Hazardous Substance Fact Sheet Source: nj.gov URL: [Link]

  • Title: Phenol | Office of Environmental Health and Safety Source: princeton.edu URL: [Link]

  • Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phenol Source: nih.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-4-(methoxymethyl)phenol

Advanced Operational and Safety Guide: Handling 2-Methoxy-4-(methoxymethyl)phenol Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), frequently utilized in fragrance formulation and pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling 2-Methoxy-4-(methoxymethyl)phenol

Executive Summary 2-Methoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), frequently utilized in fragrance formulation and pharmaceutical development, presents specific handling challenges due to its acute toxicity and sensitization potential[1]. As a phenolic ether, it requires rigorous operational controls to protect personnel from dermal and ocular exposure, as well as to prevent environmental contamination[2]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe handling, containment, and disposal of this compound.

Quantitative Hazard Profile

To effectively design an operational safety plan, personnel must first understand the physicochemical and toxicological boundaries of the substance.

Property / Hazard ClassificationValue / CategoryOperational Implication & Causality
CAS Number 5595-79-9Unique chemical identifier for SDS tracking and inventory logging[3].
Acute Toxicity (Oral) ATE: 500 mg/kgH302 (Harmful if swallowed): Mandates strict prohibition of eating/drinking in the workspace[4].
Acute Toxicity (Dermal) Category 5H313 (May be harmful in contact with skin): Requires impermeable barrier protection[1].
Skin Sensitization Category 1BH317 (May cause allergic skin reaction): Necessitates EN374-compliant gloves to prevent immune-mediated contact dermatitis[1].
Eye Irritation Category 2H319 (Causes serious eye irritation): Requires sealed chemical goggles to protect against micro-droplets[2].
Aquatic Toxicity Acute/Chronic Cat. 3H412 (Harmful to aquatic life): Strictly prohibits sink disposal; requires dedicated hazardous waste streams[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's ability to permeate standard laboratory materials and cause localized or systemic damage.

  • Hand Protection: Wear EN374-tested chemically resistant gloves (e.g., Nitrile)[4].

    • Causality: Phenolic compounds can act as solvents, degrading standard latex. Nitrile provides a superior permeation barrier, directly mitigating the H317 sensitization risk.

    • Self-Validation: Perform a pre-use air inflation test to check for micro-tears. Post-task, inspect the gloves for swelling or discoloration—if present, chemical breakthrough has occurred, and the glove brand/thickness must be re-evaluated.

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields[4].

    • Causality: The compound is a Category 2 eye irritant (H319). Goggles prevent accidental inoculation via contaminated gloved hands or aerosolized particulates[2].

    • Self-Validation: Ensure the goggles form a continuous, flush seal against the orbital bone before entering the active handling zone.

  • Respiratory and Engineering Controls: Handle within a certified fume hood or under local exhaust ventilation[2].

    • Causality: While vapor pressure may be low under ambient conditions, mechanical agitation or heating can aerosolize the compound. Negative pressure captures these particulates before they reach the operator's breathing zone[1].

    • Self-Validation: Verify the fume hood monitor displays a face velocity between 0.4–0.6 m/s prior to unsealing the chemical container.

Standard Operating Procedure: Material Transfer and Handling

This protocol ensures the safe extraction and weighing of the compound while maintaining a sterile and uncontaminated environment.

  • Preparation and Verification: Activate the fume hood and clear the workspace of incompatible materials (e.g., strong acids and strong bases)[4].

  • PPE Donning: Equip the validated PPE matrix (Nitrile gloves, fastened lab coat, chemical goggles).

  • Material Transfer: Using a static-dissipative spatula, carefully transfer the required mass of 2-Methoxy-4-(methoxymethyl)phenol into a pre-tared, sealable glass vessel.

    • Causality: Minimizing static buildup prevents the erratic dispersion of powders or droplets, ensuring the material remains contained within the primary vessel.

  • Decontamination & Validation: Seal the primary container immediately after use. Wipe down the exterior of the weighing vessel and the balance pan with a compatible solvent (e.g., 70% isopropanol).

    • Self-Validation: Visually inspect the wipe; a clean wipe indicates successful containment. Wash hands with plenty of soap and water immediately after removing gloves[1].

Emergency Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • Isolation: Halt all operations. If the spill occurs outside a fume hood, evacuate non-essential personnel and increase local exhaust ventilation[1].

  • Containment: Surround and cover the spilled material with an inert absorbent powder, dry sand, or vermiculite[1].

    • Causality: Do not use a heavy water stream, as this will disperse the chemical over a wider surface area and risk introduction into the municipal water supply, violating H412 aquatic toxicity constraints[4].

  • Collection: Sweep the absorbed mixture using a non-sparking tool and transfer it into a designated, chemically compatible hazardous waste container (e.g., an HDPE drum).

  • Surface Decontamination: Wash the affected surface thoroughly with plenty of soap and water[1].

    • Self-Validation: Conduct a final wipe-down of the area. The absence of the compound's characteristic odor and a residue-free surface validates the decontamination process.

  • Disposal: Label the container with the CAS number (5595-79-9) and hazard codes (H302, H317, H412). Transfer to an approved hazardous waste disposal facility in accordance with local environmental regulations[1].

Operational Workflow Visualization

Workflow Start Phase 1: Pre-Operation Verify Hood & Don PPE Transfer Phase 2: Material Handling Weighing & Transfer Start->Transfer Validation Passed SpillCheck Spill or Exposure Detected? Transfer->SpillCheck Contain Emergency Response Contain with Sand/Inert Powder SpillCheck->Contain YES Decon Phase 3: Decontamination Wash with Soap & Water SpillCheck->Decon NO Contain->Decon Spill Cleared Waste Phase 4: HazMat Disposal (Aquatic Toxicity H412) Decon->Waste Finalize

Operational workflow for handling 2-Methoxy-4-(methoxymethyl)phenol and spill response.

References[3] Ametsis. (2022, May 23). SAFETY DATA SHEET: 5595-79-9. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp51VlXiamnLRcYQt_rl7cciLCVw_Fdgn61PlpIfCRjXYqY2qd-xtnBmndtmF3v-Nf9cDQ5k3IcSrmTPF32-C6PFIzpERmmPFrGg9olp-x8ZW_TDHkmS8APxwQsJev0yINjhmE9VSvmGxJ2X1u-OGKX4rAKoTJhsg-vpObH9KwX_Z8ToJfU0peu7TW8cZj1IRv][4] Rentokil Initial. (2015, August 18). AIRFRESH FRAGRANCE - ENGLISH LAVENDER - SDS. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7ZvIrBLfWfQTxDCjb7w4y1_N89hKuAEAA8PmuOvwT_ONevdovnyW0nTJIdmomo70fepJv0l1PmRmCGV5dgdNSryupdHJtj39vKMaVVYdl2A9o44bclYBw4JmlQazNnArQ6-C0fZpciR-tmliiyabVPQVoKFLT1FdK-CPKak_P1oBu7tlIcvIxqSPXQhLc3C34Le1AwfnZVwq7FP3CsYEWkkWTIhbuKDz3w==][2] Freshskin Beauty. Black Cherry Fragrance Oil Safety Data Sheet. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz5e4nRvOGhaXaxVRbRgDBnSPRBP7gvVlwNg1Tb_MrxcwTbZKP7aWJsEVEgBoS5D4vGtG5MHx9aaO7PNbDzv4_Lhmy7IpU7JG7KCDNcT7qdYabd3cRlhwKEoK87aKQOsVca1cjrkimXA6-V19ZKjhhbc4Wu9nlU2f9oWp_mkTZw9s4LwJ5-f5mxdLJXtFtfgauC8fdDO_rrIEDICoXV5f-xsEgFcBlExMmw1H6sQ==][1] Perfumer's Apprentice. Methyl diantilis FPD-2015A-1213 - SAFETY DATA SHEET. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAB98GxEWyoWi5UGmoo7vFPY0kNrmj50pb_guUnCSBJsPlOGaf8TH3WIz-8XqkBXW8ZWNy7nPtL3pP9eCu1rJAyT7nuOA-qzLJ8_IBgB7udu0NTfkPTsI8_Z3pd3uSWaFiKz85PUNWhwBXd4NT]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methoxy-4-(methoxymethyl)phenol
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Reactant of Route 2
2-Methoxy-4-(methoxymethyl)phenol
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